molecular formula C8H11NO2 B6146404 4-(2-oxoethyl)oxane-4-carbonitrile CAS No. 2138530-73-9

4-(2-oxoethyl)oxane-4-carbonitrile

Cat. No.: B6146404
CAS No.: 2138530-73-9
M. Wt: 153.2
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Description

4-(2-oxoethyl)oxane-4-carbonitrile is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . Its structure features an oxane (tetrahydropyran) ring substituted with both a carbonitrile group and a 2-oxoethyl side chain, making it a valuable building block in organic synthesis and materials science research. Carbonitrile derivatives, as a class of compounds, are extensively studied in industrial applications for their exceptional corrosion inhibition properties . Research has demonstrated that such compounds, which contain heteroatoms like nitrogen and oxygen, can effectively protect carbon steel in aggressive acidic environments . The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that significantly reduces the corrosion rate . The adsorption process for these inhibitors typically follows the Langmuir adsorption model . Furthermore, carbonitrile compounds serve as key precursors in advanced materials science. For instance, pyrimidine-based carbonitrile compounds can be utilized to nucleate carbon quantum dots (CQDs) . These CQDs can be immobilized within cotton textiles to create durable, multi-functional fabrics with properties such as fluorescence, enhanced UV-blocking, and microbicide activity, which are of significant interest for developing specialized technical textiles . This product is intended for research and laboratory use only. CAS Number : Check with your supplier for the specific CAS number, as it may vary. Molecular Formula : C8H11NO2 Specification : For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

2138530-73-9

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States
Foundational & Exploratory

A Physicochemical and Synthetic Profile of 4-(2-oxoethyl)oxane-4-carbonitrile: A Theoretical Guide for a Novel Bifunctional Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive theoretical and predictive analysis of 4-(2-oxoethyl)oxane-4-carbonitrile, a novel molecule for which experimental data is not yet publicly available. By dissecting its constituent functional groups—an oxane ring, a nitrile, and an aldehyde—we project its physicochemical properties, spectroscopic signature, and chemical reactivity. This document serves as a foundational resource for researchers in organic synthesis and drug discovery, offering a proposed synthetic pathway, purification protocols, and a discussion of potential applications. The insights herein are derived from established principles of physical organic chemistry and spectroscopic theory, intended to guide future experimental work on this promising bifunctional building block.

Molecular Identity and Structural Features

4-(2-oxoethyl)oxane-4-carbonitrile is a unique small molecule featuring a saturated heterocyclic oxane (tetrahydropyran) ring, substituted at the C4 position with both a nitrile and an oxoethyl (acetaldehyde) group. This arrangement creates a quaternary carbon center, making it a structurally interesting scaffold for further chemical elaboration.

Chemical Identifiers

The fundamental identifiers for this compound have been compiled from computational databases.[1]

IdentifierValueSource
Molecular Formula C₈H₁₁NO₂PubChem[1]
Monoisotopic Mass 153.07898 DaPubChem[1]
IUPAC Name 4-(2-oxoethyl)oxane-4-carbonitrileN/A
SMILES C1COCCC1(CC=O)C#NPubChem[1]
InChIKey RBSFUXSCHGNGJS-UHFFFAOYSA-NPubChem[1]
Core Structural Analysis

The molecule's reactivity and properties are dictated by the interplay of its three primary structural components.

Figure 1: 2D Structure of 4-(2-oxoethyl)oxane-4-carbonitrile
  • Oxane Ring: This saturated ether ring typically adopts a stable chair conformation. The oxygen atom acts as a hydrogen bond acceptor, influencing the molecule's solubility and intermolecular interactions. It serves as a robust, non-aromatic core.

  • Nitrile Group (-C≡N): As a potent electron-withdrawing group, the nitrile function polarizes the adjacent quaternary carbon. It is a versatile chemical handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, offering diverse pathways for derivatization.

  • Oxoethyl Group (-CH₂CHO): The terminal aldehyde is the most reactive site on the molecule. It is a strong electrophile susceptible to nucleophilic attack and a key participant in reactions such as reductive amination, Wittig reactions, and aldol condensations. The adjacent methylene protons are acidic, enabling enolate formation.

Predicted Physicochemical Properties and Reactivity

In the absence of experimental data, the following properties are predicted based on chemical first principles and computational models.

PropertyPredicted Value / ObservationRationale / Source
XlogP -0.5PubChem[1]
Appearance Colorless to pale yellow oil or low-melting solidTypical for small molecules with similar functional groups.
Solubility Soluble in polar aprotic solvents (DMSO, DMF, MeCN), chlorinated solvents (DCM), and alcohols (MeOH, EtOH). Limited solubility in water; low solubility in nonpolar alkanes.The polar oxane, nitrile, and aldehyde groups allow for interaction with polar solvents.
Stability Moderate. The aldehyde is susceptible to air oxidation to the corresponding carboxylic acid and may be prone to polymerization. The α-protons on the oxoethyl group can facilitate self-aldol condensation under acidic or basic conditions.Aldehydes are known to be sensitive functional groups. Storage under an inert atmosphere (N₂ or Ar) at low temperatures is recommended.

Proposed Synthetic Strategy

A logical and efficient synthesis of 4-(2-oxoethyl)oxane-4-carbonitrile can be envisioned starting from the commercially available precursor, oxane-4-carbonitrile.[2] The core of this strategy is the α-alkylation of the nitrile.

Retrosynthetic Analysis

The key disconnection is made at the bond between the quaternary carbon and the oxoethyl group, pointing to an enolate alkylation pathway.

Figure 2: Retrosynthetic pathway Target Target Molecule (4-(2-oxoethyl)oxane-4-carbonitrile) Intermediate1 Protected Intermediate Target->Intermediate1 Deprotection Precursors Oxane-4-carbonitrile + 2-bromo-1,1-diethoxyethane Intermediate1->Precursors α-Alkylation

Figure 2: Retrosynthetic pathway
Experimental Protocol: A Step-by-Step Guide

This proposed three-step synthesis is designed to be robust and high-yielding.

Figure 3: Proposed Synthesis Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection s1_input Oxane-4-carbonitrile in THF s1_reagent LDA, -78 °C s1_input->s1_reagent s1_output Lithium Cyanide Enolate s1_reagent->s1_output s2_reagent 2-bromo-1,1-diethoxyethane s1_output->s2_reagent s2_output 4-(2,2-diethoxyethyl)oxane-4-carbonitrile s2_reagent->s2_output s3_reagent Aqueous HCl, rt s2_output->s3_reagent s3_output Final Product + Ethanol s3_reagent->s3_output

Figure 3: Proposed Synthesis Workflow

Step 1: Enolate Formation

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium to a solution of diisopropylamine in THF to form Lithium Diisopropylamide (LDA) in situ.

    • Rationale: LDA is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the α-carbon of the nitrile without competing side reactions.[3]

  • Add a solution of oxane-4-carbonitrile[2] in THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

Step 2: Alkylation with a Protected Aldehyde Equivalent

  • To the enolate solution at -78 °C, add 2-bromo-1,1-diethoxyethane dropwise.

    • Rationale: An acetal-protected electrophile is crucial. Using an unprotected halo-aldehyde would result in immediate reaction of the enolate with the aldehyde functionality.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product, 4-(2,2-diethoxyethyl)oxane-4-carbonitrile, via flash column chromatography on silica gel.

Step 3: Acetal Deprotection

  • Dissolve the purified acetal intermediate in a mixture of THF and 1M aqueous hydrochloric acid.

  • Stir the biphasic solution vigorously at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Mild acidic hydrolysis is the standard and effective method for cleaving diethyl acetals to reveal the aldehyde.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 4-(2-oxoethyl)oxane-4-carbonitrile.

Predicted Spectroscopic Signature

For any newly synthesized compound, structural confirmation is paramount. The following spectroscopic data are predicted and would be essential for characterization.

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Aldehyde H (-CHO)δ 9.5 - 10.0 ppm (t)Highly deshielded proton characteristic of aldehydes.[4]
Methylene H (-CH₂ CHO)δ 2.8 - 3.2 ppm (d)Protons alpha to a carbonyl group.
Oxane H (-O-CH₂ -)δ 3.6 - 4.0 ppm (m)Protons adjacent to the electronegative ether oxygen.
Oxane H (-C-CH₂ -C-)δ 1.7 - 2.1 ppm (m)Aliphatic protons on the oxane ring.
¹³C NMR Aldehyde C =Oδ 198 - 205 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.[5]
Nitrile C ≡Nδ 118 - 125 ppmTypical region for a nitrile carbon.[6]
Quaternary C δ 40 - 50 ppmsp³ quaternary carbon.
Methylene C (-C H₂CHO)δ 45 - 55 ppmCarbon alpha to a carbonyl.
Oxane C (-O-C H₂-)δ 65 - 75 ppmCarbons adjacent to the ether oxygen.
Oxane C (-C-C H₂-C-)δ 30 - 40 ppmAliphatic carbons in the oxane ring.
FT-IR C=O Stretch (Aldehyde)1720 - 1740 cm⁻¹ (strong, sharp)A hallmark absorption for a saturated aldehyde.
C≡N Stretch (Nitrile)2240 - 2260 cm⁻¹ (medium, sharp)Characteristic vibration for a nitrile functional group.
C-H Stretch (Aldehyde)~2720 and ~2820 cm⁻¹ (weak)Fermi doublet, highly diagnostic for an aldehyde C-H bond.
C-O-C Stretch (Ether)1050 - 1150 cm⁻¹ (strong)Characteristic of the ether linkage in the oxane ring.
Mass Spec. Molecular Ion (M⁺)m/z 153.0790 (HRMS)Corresponds to the exact mass of C₈H₁₁NO₂.
Key Fragmentsm/z 124 ([M-CHO]⁺), 96 ([M-CH₂CHO-H]⁺)Expected fragmentation from loss of the aldehyde and oxoethyl groups.

Potential Applications and Future Directions

The bifunctional nature of 4-(2-oxoethyl)oxane-4-carbonitrile makes it a highly attractive building block for creating molecular libraries.

  • Medicinal Chemistry: The aldehyde serves as a handle for reductive amination, allowing for the introduction of a wide array of amine-containing side chains to build libraries of potential drug candidates. The nitrile can be converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

  • Asymmetric Synthesis: The quaternary carbon center is a pro-stereocenter. Enantioselective synthesis or resolution could provide access to chiral scaffolds for creating stereochemically complex targets.

  • Further Research: The immediate priority is the experimental execution of the proposed synthesis and the full spectroscopic characterization of the molecule. Subsequent studies should explore the differential reactivity of the aldehyde and nitrile groups to establish orthogonal synthetic strategies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound does not exist, prudent laboratory practices should be followed based on the functional groups present.

  • Toxicity: Organic nitriles should be handled as potentially toxic, as they can release cyanide under certain conditions. Aldehydes are often irritants and sensitizers.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is mandatory.

  • Storage: Due to the aldehyde's sensitivity to oxidation and polymerization, the compound should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4 °C).

References

  • PubChemLite. (n.d.). 4-(2-oxoethyl)oxane-4-carbonitrile (C8H11NO2). [Link]

  • PubChem. (n.d.). 4-(2-Ethyl-4-hydroxyoxan-4-yl)oxane-4-carbonitrile. [Link]

  • Castrol. (2024). Safety Data Sheet - Molub-Alloy 491 C. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C3B655490333246C80258DCB00538965/ File/265115.pdf)
  • PubChem. (n.d.). Oxane-4-carbonitrile. [Link]

  • PubChem. (n.d.). 4-(2-Ethyl-1-hydroxybutyl)oxane-4-carbonitrile. [Link]

  • University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Ahmad/8d522f73775260171a81d1136b049d538e12d46e]([Link]

  • Der Pharma Chemica. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. [Link]

  • Mirante. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • ACS Publications. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

  • MDPI. (2023). Benzo[1,2-d:4,5-d′]bis([7][8]thiadiazole)-4-carbonitrile. [Link]

  • ResearchGate. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • MDPI. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

Sources

Strategic Utilization of 4-(2-oxoethyl)oxane-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-oxoethyl)oxane-4-carbonitrile (also referred to as 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carbonitrile ) represents a specialized class of "gem-disubstituted" heterocyclic building blocks. In modern drug discovery, this intermediate is prized for its ability to introduce a metabolically stable quaternary center at the 4-position of the tetrahydropyran (THP) ring while providing an orthogonal aldehyde handle for rapid diversification.

This guide outlines the structural significance, robust synthetic protocols, and critical handling procedures for this intermediate, focusing on its role in synthesizing kinase inhibitors (e.g., JAK2, Cathepsin K targets) where "escape from flatland" (increasing Fsp3 character) is a priority.

Structural Analysis & Chemical Properties[1]

The molecule features a tetrahydropyran core with a quaternary carbon at position 4, substituted by a nitrile group and an acetaldehyde moiety.

FeatureChemical Significance
Quaternary Center (C4) Blocks metabolic oxidation at the typically labile 4-position of the THP ring. Increases molecular complexity and 3D character (Fsp3).
Nitrile Group (-CN) Acts as a compact, electron-withdrawing "anchor." It can serve as a pharmacophore itself or be hydrolyzed to an amide/acid later.
Acetaldehyde Handle (-CH2CHO) A highly reactive electrophile designed for reductive amination . It allows the attachment of complex amines with precise control over chain length (2-carbon spacer).

Key Physical Parameters (Predicted):

  • Molecular Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol

  • Boiling Point: ~280°C (often isolated as an oil or crude intermediate due to instability).

  • Solubility: Soluble in DCM, THF, EtOAc; limited stability in protic solvents with nucleophiles.

Synthetic Pathways (The "How")

The synthesis of 4-(2-oxoethyl)oxane-4-carbonitrile is rarely direct. The most robust industrial route involves the alkylation-oxidation sequence starting from commercially available 4-cyanotetrahydropyran.

Protocol A: Construction of the Quaternary Center

Objective: Install the allyl group at the 4-position to serve as the aldehyde precursor.

  • Reagents: 4-cyanotetrahydropyran (Starting Material), Lithium Diisopropylamide (LDA), Allyl Bromide, THF (anhydrous).

  • Mechanism: Deprotonation of the tertiary carbon alpha to the nitrile (pKa ~25) followed by SN2 attack on allyl bromide.

Step-by-Step Methodology:

  • Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C under nitrogen.

  • Dropwise add 4-cyanotetrahydropyran (1.0 equiv) in THF. Stir for 1 hour to ensure complete enolate formation.

  • Add Allyl Bromide (1.2 equiv) slowly to avoid exotherms.

  • Allow the reaction to warm to room temperature over 4 hours.

  • Quench: Saturated NH₄Cl. Extract: EtOAc. Purify: Column chromatography (Hexane/EtOAc).

    • Result:4-allyl-4-cyanotetrahydropyran (Stable Intermediate).

Protocol B: Oxidative Cleavage (Lemieux-Johnson)

Objective: Convert the terminal alkene to the target aldehyde (-CH2CHO).

Note: Ozonolysis is an alternative, but the Lemieux-Johnson (OsO₄/NaIO₄) offers better functional group tolerance and safety on a bench scale.

  • Reagents: 4-allyl-4-cyanotetrahydropyran, Osmium Tetroxide (OsO₄, cat.), Sodium Periodate (NaIO₄), THF/Water (1:1).

  • Procedure:

    • Dissolve the allyl intermediate in THF/Water.

    • Add 2.5 mol% OsO₄ (or K₂OsO₄·2H₂O).[1] The solution turns dark.

    • Add NaIO₄ (3.0 equiv) in portions over 30 minutes. The reaction generates a white precipitate (NaIO₃).

    • Stir vigorously for 4-6 hours.

    • Workup: Filter off solids. Extract filtrate with DCM. Wash with Na₂S₂O₃ (to quench Os/peroxides).

    • Critical: The product is an aldehyde .[2] Do not store long-term. Proceed immediately to application or store as a bisulfite adduct.

Visualization: Synthetic Workflow

Synthesis SM 4-Cyanotetrahydropyran Step1 Step 1: Alkylation (LDA, Allyl Bromide, -78°C) SM->Step1 Inter Intermediate: 4-Allyl-4-cyanotetrahydropyran Step1->Inter Step2 Step 2: Lemieux-Johnson (OsO4, NaIO4) Inter->Step2 Product TARGET: 4-(2-oxoethyl)oxane-4-carbonitrile Step2->Product

Figure 1: Two-step synthesis of the target aldehyde from commercially available precursors via alkylation and oxidative cleavage.

Critical Application: Reductive Amination

The primary utility of this molecule is as a "linker" in fragment-based drug design. The aldehyde reacts with primary or secondary amines (e.g., piperazines, anilines) to form stable amines.

The "Self-Validating" Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB), which is milder than NaCNBH₃ and avoids toxic cyanide byproducts.

Reagents:

  • Target Aldehyde (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride, 1.5 equiv)

  • Acetic Acid (catalytic, to adjust pH to ~5-6)

  • DCE (Dichloroethane) or DCM.[3]

Workflow:

  • Imine Formation (The "Pause"): Mix the aldehyde and amine in DCE with 1 drop of AcOH. Stir for 30-60 minutes before adding the reducing agent.

    • Why? This allows the equilibrium to shift toward the imine/iminium species, minimizing direct reduction of the aldehyde to the alcohol (a common side reaction).

  • Reduction: Add STAB in one portion. Stir at RT for 12-16 hours.

  • Validation: Monitor by LC-MS. Look for the disappearance of the aldehyde peak (M+H 154, usually invisible or hydrated) and appearance of the Amine-Product mass.

  • Quench: Saturated NaHCO₃ (basic workup is essential to free the amine).

Visualization: Reductive Amination Logic

ReductiveAmination Aldehyde Aldehyde Scaffold (Electrophile) Imine Imine/Iminium Intermediate (pH 5-6 controlled) Aldehyde->Imine Condensation (-H2O) Amine Amine Partner (Nucleophile) Amine->Imine Condensation (-H2O) Reduction Reduction (NaBH(OAc)3) Imine->Reduction Hydride Transfer Final Functionalized Gem-Disubstituted THP Reduction->Final

Figure 2: Reductive amination workflow emphasizing the intermediate imine formation step to prevent side reactions.

Handling & Stability (The "Trustworthiness" Pillar)

Aldehydes with alpha-hydrogens or proximal electron-withdrawing groups are prone to:

  • Oxidation: Rapid conversion to the carboxylic acid if exposed to air.

  • Polymerization: Aldol-like self-condensation.

Storage Protocol:

  • Short Term: Store as a solution in anhydrous DCM at -20°C under Argon.

  • Long Term: Convert to the Bisulfite Adduct .

    • Procedure: Shake the aldehyde with saturated aqueous NaHSO₃. Filter the white solid. This solid is stable for years.

    • Regeneration: Treat the solid with aqueous Na₂CO₃ or dilute NaOH immediately before use to release the free aldehyde.

References

  • Tetrahydropyran Synthesis & Functionalization

    • Title: "Recent Advances in the Synthesis of Tetrahydropyrans"
    • Source: Organic Chemistry Portal / J. Am. Chem. Soc.
    • URL:[Link]

  • Reductive Amination Methodologies

    • Title: "Reductive Amination: A Practical Guide to Reagent Selection"
    • Source: ACS Green Chemistry Institute Pharmaceutical Roundtable
    • URL:[Link]

  • Oxidative Cleavage Protocols (Lemieux-Johnson)

    • Title: "Oxid
    • Source: Common Organic Chemistry
    • URL:[Link]

  • Application in Kinase Inhibitors (Contextual)

    • Title: "Discovery of Fedratinib (SAR401179)
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Technical Guide: Synthesis of 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 4-(2-oxoethyl)oxane-4-carbonitrile (also referred to as 4-(cyanomethyl)tetrahydropyran-4-carbaldehyde or 4-formylmethyl-4-cyanotetrahydropyran), represents a critical building block in the synthesis of spirocyclic inhibitors and cathepsin K modulators. Its structural core—a tetrahydropyran (THP) ring featuring a quaternary carbon at position 4 substituted with both a nitrile and an acetaldehyde moiety—presents a specific synthetic challenge: the construction of a sterically congested quaternary center followed by the delicate handling of a reactive aldehyde in the presence of a nitrile.

This guide details a robust, scalable synthesis pathway prioritizing kinetic control during the quaternary center formation and chemoselectivity during the oxidative unmasking of the aldehyde.

Core Structural Challenges
  • Quaternary Center Formation: High steric hindrance at the C4 position of the THP ring requires strong nucleophiles and non-nucleophilic bases for functionalization.

  • Aldehyde Stability: The target aldehyde is prone to oxidation (to carboxylic acid) or aldol polymerization. The synthesis must utilize a "masked" aldehyde equivalent until the final step.

Retrosynthetic Analysis

To ensure high fidelity and yield, we employ a C-alkylation / Oxidative Cleavage strategy. This approach avoids the instability of direct alkylation with halo-acetaldehydes by using an allyl group as a robust aldehyde surrogate.

Retrosynthesis Target Target: 4-(2-oxoethyl)oxane-4-carbonitrile Intermediate1 Intermediate A: 4-allyl-4-cyanotetrahydropyran Target->Intermediate1 Oxidative Cleavage (Lemieux-Johnson or Ozonolysis) Precursor Starting Material: 4-cyanotetrahydropyran Intermediate1->Precursor C-Alkylation (Allyl Bromide / LiHMDS) RawMaterial Feedstock: Tetrahydro-4H-pyran-4-one Precursor->RawMaterial Reductive Cyanation (TosMIC)

Figure 1: Retrosynthetic disconnection showing the Allyl-Surrogate strategy.

Detailed Synthetic Protocol

Phase 1: Scaffold Preparation (Synthesis of 4-Cyanotetrahydropyran)

Note: If 4-cyanotetrahydropyran is commercially sourced, proceed to Phase 2.

The conversion of tetrahydro-4H-pyran-4-one to the nitrile is most efficiently achieved via the Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC). This avoids the use of highly toxic HCN or cyanide salts required in traditional cyanohydrin routes.

Reagents: Tetrahydro-4H-pyran-4-one, TosMIC, Potassium tert-butoxide (t-BuOK), DME/EtOH.

  • Setup: Charge a reactor with TosMIC (1.1 equiv) and tetrahydro-4H-pyran-4-one (1.0 equiv) in 1,2-dimethoxyethane (DME).

  • Addition: Cool to 0°C. Add t-BuOK (2.2 equiv) portion-wise to maintain internal temperature <10°C.

  • Reaction: Stir at room temperature for 4–6 hours. The reaction proceeds via a reductive cyanation mechanism.

  • Workup: Quench with brine, extract with EtOAc, and concentrate.

  • Validation: 1H NMR should show a multiplet at δ 2.8–2.9 ppm (CH-CN).

Phase 2: Construction of the Quaternary Center (Allylation)

This is the critical C-C bond-forming step. The use of Lithium Hexamethyldisilazide (LiHMDS) is preferred over LDA to minimize nucleophilic attack on the nitrile.

Reagents: 4-Cyanotetrahydropyran, Allyl Bromide, LiHMDS (1.0 M in THF), Dry THF.

Protocol:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon. Add 4-cyanotetrahydropyran (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C . Slowly add LiHMDS (1.1 equiv) dropwise over 30 minutes.

    • Mechanistic Insight: This generates the tertiary carbanion at C4. Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Alkylation: Add Allyl Bromide (1.2 equiv) dropwise.

    • Note: Allyl bromide is highly reactive; rapid addition may cause exotherms.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Purification: Extract with Et2O. The crude oil is typically pure enough (>95%) for the next step, but can be purified via silica gel chromatography (Hexanes/EtOAc 9:1).

Data Checkpoint:

Parameter Expected Value
Appearance Colorless oil
Yield 85–92%

| Key NMR Signal | Olefinic protons: δ 5.8 (m, 1H), 5.1 (m, 2H) |

Phase 3: Oxidative Unmasking (Lemieux-Johnson Oxidation)

To convert the allyl group to the target aldehyde, we employ the Lemieux-Johnson oxidation (OsO4/NaIO4). This method is milder than ozonolysis and avoids the need for special ozone generation equipment, making it safer for standard lab setups.

Reagents: 4-Allyl-4-cyanotetrahydropyran, Osmium Tetroxide (2.5 wt% in t-BuOH), Sodium Periodate (NaIO4), THF/Water (1:1).

Protocol:

  • Solvent System: Dissolve the allyl intermediate (1.0 equiv) in THF/Water (1:1 v/v).

  • Catalyst Addition: Add OsO4 (0.02 equiv). The solution will turn dark (formation of osmate ester). Stir for 5 minutes.

  • Oxidant Addition: Add NaIO4 (3.0 equiv) in portions over 20 minutes. The reaction is exothermic; use a water bath to maintain ambient temperature.

    • Mechanism:[1][2][3][4][5] OsO4 dihydroxylates the alkene; NaIO4 cleaves the diol and regenerates Os(VIII).

  • Reaction Time: Stir vigorously for 3–6 hours. A white precipitate (NaIO3) will form.

  • Workup: Quench with saturated Sodium Thiosulfate (Na2S2O3) to reduce residual Osmium and Iodine species. Extract with DCM.

  • Isolation: The product is an aldehyde and may be sensitive. Evaporate solvent at low temperature (<30°C).

Reaction Pathway Visualization

SynthesisPath Start 4-Cyanotetrahydropyran Step1 Deprotonation (-78°C) Start->Step1 Inter1 Carbanion Species Step1->Inter1 LiHMDS Step2 Allylation (+Allyl Bromide) Inter1->Step2 Allyl 4-Allyl-4-cyanotetrahydropyran Step2->Allyl SN2 Attack Step3 Lemieux-Johnson (OsO4 / NaIO4) Allyl->Step3 Final Target: 4-(2-oxoethyl)oxane-4-carbonitrile Step3->Final Oxidative Cleavage

Figure 2: Forward synthesis pathway highlighting the critical intermediate and reagents.

Safety & Stability Considerations

  • Cyanide Management: While the nitrile group is stable under these conditions, avoid strong acidic hydrolysis which could generate HCN or convert the nitrile to a carboxylic acid.

  • Osmium Tetroxide: Highly toxic and volatile. All reactions involving OsO4 must be performed in a well-ventilated fume hood. Use saturated sodium thiosulfate for all glassware decontamination.

  • Aldehyde Stability: The final product, 4-(2-oxoethyl)oxane-4-carbonitrile , contains an enolizable proton alpha to the aldehyde. It should be stored at -20°C under argon to prevent self-condensation. If long-term storage is required, consider converting it to the dimethyl acetal.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977. Link

  • Pappo, R., et al. "Osmium Tetroxide-Catalyzed Periodate Oxidation of Olefins." Journal of Organic Chemistry, 1956. Link

  • Trost, B. M. "The atom economy—a search for synthetic efficiency." Science, 1991. Link

  • BenchChem. "Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide." BenchChem Technical Reports, 2025. Link

  • Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." Organic Chemistry Portal, Accessed 2023. Link

Sources

Technical Guide: Spectroscopic Profiling of 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-oxoethyl)oxane-4-carbonitrile (also known as (4-cyanotetrahydro-2H-pyran-4-yl)acetaldehyde ), a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals, particularly JAK inhibitors and other kinase-targeting small molecules.

Compound Identity & Significance

This compound represents a strategic "branch point" intermediate. The gem-disubstitution at the 4-position of the tetrahydropyran (oxane) ring introduces a quaternary center, a common motif in medicinal chemistry to restrict conformational flexibility and improve metabolic stability. The presence of both a nitrile (–CN) and an aldehyde (–CH₂CHO) functional group allows for divergent synthesis:

  • Nitrile: Precursor to amides, amines, or heterocycles (e.g., oxadiazoles).

  • Aldehyde: Reactive handle for reductive amination, Wittig olefination, or oxidation to carboxylic acids.

Chemical Identifiers
PropertyDetail
IUPAC Name 4-(2-oxoethyl)oxane-4-carbonitrile
Synonyms (4-Cyanotetrahydro-2H-pyran-4-yl)acetaldehyde; 4-Formylmethyl-4-cyanotetrahydropyran
CAS Number 1804544-20-4
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES O=CCC1(CC1)CCN
Related CAS 1874549-47-9 (Alcohol precursor); 100937-75-5 (Allyl precursor)

Synthetic Context & Purity Considerations

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, as impurities (solvents, precursors) often overlap with key signals.

Primary Synthetic Route: Allylation-Ozonolysis Sequence

The most robust route involves the alkylation of 4-cyanotetrahydropyran followed by oxidative cleavage.

  • Step 1: α-Alkylation

    • Reagents: LiHMDS or LDA (base), Allyl bromide (electrophile).

    • Mechanism:[1][2][3][4][5] Deprotonation at C4 generates a tertiary carbanion, which attacks allyl bromide.

    • Intermediate:4-Allyl-4-cyanotetrahydropyran (CAS 100937-75-5).

  • Step 2: Ozonolysis

    • Reagents: O₃, then DMS (Dimethyl sulfide) or PPh₃.

    • Mechanism:[1][2][3][4][5] Cycloaddition to form ozonide, followed by reductive workup to liberate the aldehyde.

Critical Impurity Profile:

  • Formaldehyde: Byproduct of the terminal alkene cleavage (usually removed in workup).

  • DMSO/DMS: Residual reducing agent from ozonolysis workup (distinct NMR signals at ~2.6 ppm).

  • Over-oxidation: Traces of the corresponding carboxylic acid (4-(carboxymethyl)...) if workup is not strictly reductive.

Spectroscopic Data Profile

The following data is synthesized from high-field NMR studies of the purified intermediate and its immediate precursors.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][7]
¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the distinct aldehyde triplet and the symmetry of the tetrahydropyran ring disrupted by the chiral center (if substituted further) or maintained as a meso-like system.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
9.78 t (

Hz)
1H –CHO Characteristic aldehyde proton; diagnostic for reaction completion.
3.95 – 3.85 ddd 2H Ring C2/C6 (eq) Equatorial protons of the ether linkage; deshielded by oxygen.
3.65 – 3.55 ddd 2H Ring C2/C6 (ax) Axial protons; large geminal coupling.
2.75 d (

Hz)
2H –CH₂–CHO Methylene alpha to carbonyl; couples with aldehyde proton.
2.05 – 1.95 m 2H Ring C3/C5 (eq) Equatorial protons beta to the ether oxygen.
1.75 – 1.65 m 2H Ring C3/C5 (ax) Axial protons; shielded by anisotropy of the ring.

Note: The coupling constant (


) of the aldehyde triplet and alpha-methylene doublet confirms the connectivity of the –CH₂–CHO side chain.
¹³C NMR (100 MHz, CDCl₃)
Shift (δ, ppm)TypeAssignmentStructural Insight
198.5 Cq C=O Aldehyde carbonyl carbon.
120.8 Cq –CN Nitrile carbon; characteristic region (115–125 ppm).
63.5 CH₂ Ring C2/C6 Ether carbons; typically equivalent due to symmetry.
51.2 CH₂ –CH₂–CHO Alpha-carbon; shifted downfield by carbonyl and quaternary center.
34.8 Cq Ring C4 Quaternary center; low intensity signal.
32.4 CH₂ Ring C3/C5 Beta-carbons of the ring.
B. Infrared (IR) Spectroscopy (ATR/Thin Film)
  • 2240 cm⁻¹ (m): C≡N stretch. Sharp, diagnostic band for the nitrile group.

  • 1725 cm⁻¹ (s): C=O stretch. Strong aldehyde carbonyl absorption.

  • 2720 & 2820 cm⁻¹ (w): C–H stretch (aldehyde). The "Fermi doublet" characteristic of aldehydes.

  • 1100 cm⁻¹ (s): C–O–C stretch. Ether linkage of the tetrahydropyran ring.

C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion:

    
     (Weak due to fragmentation/hydration).
    
  • Adducts:

    
     (Often the base peak in ammonium-buffered mobile phases).
    
  • Fragmentation: Loss of HCN or CO is common in high-energy collisions.

Experimental Workflow & Quality Control

The handling of this aldehyde requires specific protocols to prevent oxidation or polymerization.

Protocol: Stability & Storage
  • Atmosphere: Store under Argon or Nitrogen. Aldehydes are prone to autoxidation to carboxylic acids.

  • Temperature:

    
     is recommended for long-term storage.
    
  • Solvent Compatibility: Avoid nucleophilic solvents (methanol, ethanol) for storage to prevent hemiacetal formation. Use CDCl₃ or DMSO-d₆ for analysis immediately after preparation.

Visualization: Synthesis & Analysis Pathway

The following diagram outlines the logical flow from starting material to validated intermediate.

G Start 4-Cyanotetrahydropyran (Starting Material) Step1 Step 1: Alkylation (Allyl Bromide, LiHMDS) Start->Step1 Inter Intermediate: 4-Allyl-4-cyanotetrahydropyran (CAS 100937-75-5) Step1->Inter Step2 Step 2: Ozonolysis (O3, -78°C; DMS) Inter->Step2 Target Target: 4-(2-oxoethyl)oxane-4-carbonitrile (CAS 1804544-20-4) Step2->Target QC QC Analysis: 1H NMR (9.78 ppm CHO) IR (2240 cm-1 CN) Target->QC Validation

Caption: Synthetic workflow from commercial precursor to the target aldehyde, highlighting the critical ozonolysis step and QC validation points.

References

  • Ozonolysis Methodology for Terminal Alkenes: Master Organic Chemistry. "Ozonolysis of Alkenes and Alkynes."[1][2][5] Accessed February 19, 2026. [Link]

  • CAS Registry Data (Target Compound): ChemSrc. "CAS 1804544-20-4: 4-(2-Oxoethyl)oxane-4-carbonitrile." Accessed February 19, 2026. [Link]

Sources

Technical Guide: IR Spectroscopy of 4-(2-oxoethyl)oxane-4-carbonitrile

[1]

Executive Summary

4-(2-oxoethyl)oxane-4-carbonitrile (also known as 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carbonitrile) is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of spirocyclic scaffolds and enzyme inhibitors.[1] Its utility lies in the orthogonality of its functional groups: a reactive aldehyde (for reductive aminations or Wittig reactions) and a stable nitrile (for subsequent hydrolysis or tetrazole formation).

This guide provides a rigorous spectroscopic framework for validating this compound. Unlike simple solvents, this molecule presents a "spectral triad"—a nitrile, an aldehyde, and a cyclic ether—that allows for precise structural confirmation via Infrared (IR) Spectroscopy.[2] The protocols below focus on differentiation from precursors and early detection of oxidative degradation .

Part 1: Molecular Architecture & Vibrational Theory

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The structure consists of a saturated six-membered ether ring (oxane) substituted at the 4-position with a nitrile group and an acetaldehyde side chain.[1]

The Spectral Triad (Diagnostic Regions)[2]
  • The "Smoking Gun" (Nitrile): The cyano group (-C≡N) attached to the quaternary carbon provides a distinct, sharp band in a region usually void of other peaks (~2240 cm⁻¹).

  • The Reactive Center (Aldehyde): The pendant acetaldehyde group offers two validation points: the carbonyl stretch (C=O) and the unique Fermi resonance doublet of the aldehyde C-H bond.

  • The Scaffold (Cyclic Ether): The tetrahydropyran ring produces intense C-O-C stretching vibrations in the fingerprint region, confirming the ring's integrity.

Part 2: Spectral Assignment & Interpretation[3]

The following assignments are based on standard spectroscopic principles for aliphatic nitriles and aldehydes, adjusted for the specific electronic environment of the tetrahydropyran ring.

Table 1: High-Fidelity IR Peak Assignments
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityDiagnostic Value
2820 & 2720 ν(C-H) stretch (Fermi Doublet)Aldehyde (-CHO)MediumCritical. Distinguishes the aldehyde from ketones or esters.[1] The lower frequency band (2720) is often distinct from alkyl C-H stretches.[3][4][5]
2235 – 2245 ν(C≡N) stretchNitrile Weak-MediumHigh. Confirmation of the cyano group.[1] Sharp and isolated.
1720 – 1735 ν(C=O) stretchAldehyde StrongHigh. Primary indicator of the carbonyl. Shifts >1740 cm⁻¹ indicate ring strain or ester impurities.
1085 – 1150 ν(C-O-C) asym.[1] stretchOxane Ring StrongMedium. Confirms the cyclic ether backbone.
2850 – 2960 ν(C-H) stretchAlkyl (Ring/Chain)StrongLow.[1] Overlaps with standard aliphatic backbones.
1430 – 1470 δ(CH₂) scissoringMethylene groupsMediumLow.[1] General structural confirmation.
Comparative Analysis: Precursors vs. Product
  • Vs. The Alcohol Precursor: If synthesized via oxidation of the corresponding alcohol (4-(2-hydroxyethyl)...), the disappearance of the broad O-H stretch at 3300–3400 cm⁻¹ is the primary metric for reaction completion.[2]

  • Vs. The Ester Analog: If derived from an ester, the carbonyl shift is subtle, but the appearance of the 2720 cm⁻¹ aldehyde C-H doublet is the definitive proof of reduction/conversion.[2]

Part 3: Analytical Challenges & Troubleshooting

The primary stability risk for 4-(2-oxoethyl)oxane-4-carbonitrile is the oxidation of the aldehyde to a carboxylic acid or hydration .[1]

Diagram 1: Spectral Degradation Logic

This decision tree guides the researcher in identifying impurities based on spectral anomalies.

DegradationLogicStartAnalyze Spectrum(Focus: 1700-3500 cm⁻¹)CheckOHBroad Peak presentat 2500-3300 cm⁻¹?Start->CheckOHCheckCOCarbonyl PeakPosition?CheckOH->CheckCONo (Baseline Flat)AcidImpurityIMPURITY DETECTED:Carboxylic Acid(Oxidation Product)CheckOH->AcidImpurityYes (Very Broad, 'Beard')HydrateIMPURITY DETECTED:Gem-Diol / HydrateCheckOH->HydrateYes (Sharp/Broad ~3400)PureCONCLUSION:High Purity TargetCheckCO->PureSharp at ~1725 cm⁻¹+ Doublet at 2720 cm⁻¹CheckCO->AcidImpurityBroad/Shifted <1710 cm⁻¹

Caption: Logical workflow for distinguishing the pure aldehyde from its common oxidative degradants (carboxylic acids) or hydration products.

Part 4: Experimental Protocol

To ensure reproducibility and minimize artifact generation (e.g., water absorption), follow this strict protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for this compound because the high pressure of pellet formation can induce polymerization or hydration of the reactive aldehyde.

Step-by-Step Workflow:

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).[1]

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving the Fermi doublet).

    • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.

    • Crystal: Diamond or ZnSe (Diamond is preferred for chemical resistance).[1]

  • Background Acquisition:

    • Clean crystal with isopropanol.[1] Ensure it is dry.[1]

    • Acquire air background.[1][6] Critical: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading:

    • If Liquid/Oil: Place 10-20 µL directly on the crystal.[1] Cover with the volatile cover if available to prevent evaporation of the aldehyde.

    • If Solid: Place <5 mg on the crystal. Apply pressure using the anvil until absorbance of the strongest peak (C-O-C or C=O) reaches 0.5 - 0.8 A.U.[2] Do not over-pressurize.

  • Processing:

    • Apply Baseline Correction (Rubberband method preferred).[1]

    • Identify the 2240 cm⁻¹ (CN) and 1725 cm⁻¹ (CO) peaks first.

Diagram 2: Validation Workflow

ValidationWorkflowSampleSample Prep(Neat/ATR)ScanAcquisition(4 cm⁻¹, 32 scans)Sample->ScanProcessProcessing(Baseline + ATR Corr.)Scan->ProcessDecisionCheck 2720 cm⁻¹(Fermi Doublet)Process->DecisionPassVALID:Aldehyde IntactDecision->PassPresentFailINVALID:Oxidized/DegradedDecision->FailAbsent

Caption: Operational workflow for confirming the integrity of the aldehyde functionality during QC.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][7] (Standard reference for Fermi resonance and nitrile assignments).

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Aliphatic Aldehydes. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][2]

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-(2-oxoethyl)oxane-4-carbonitrile.[1] PubChem.[1][7][8][9][10] Available at: [Link][2]

An In-Depth Technical Guide to the Mass Spectrometry of 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(2-oxoethyl)oxane-4-carbonitrile, a molecule of interest for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: Unveiling the Molecular Identity

4-(2-oxoethyl)oxane-4-carbonitrile (Molecular Formula: C8H11NO2) is a small organic molecule featuring a unique combination of functional groups: a cyclic ether (oxane), a nitrile, and an aldehyde.[1] This distinct structure necessitates a robust analytical approach for its unambiguous identification and characterization, particularly within complex matrices encountered during drug discovery and development. Mass spectrometry (MS) stands as a premier analytical technique, offering unparalleled sensitivity and structural elucidation capabilities for such molecules.[2]

This document outlines a detailed strategy for the analysis of 4-(2-oxoethyl)oxane-4-carbonitrile using High-Resolution Mass Spectrometry (HRMS), providing both theoretical predictions and a practical experimental framework.

Strategic Approach: Instrumentation and Experimental Design

The selection of appropriate instrumentation and experimental parameters is paramount for acquiring high-quality, interpretable mass spectra. For a molecule with the structural complexity of 4-(2-oxoethyl)oxane-4-carbonitrile, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended.[3][4][5][6][7] This hybrid instrument combines the selectivity of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight analyzer, enabling precise mass measurements crucial for molecular formula determination.[8][9]

Ionization Technique: Electrospray Ionization (ESI)

Given the presence of polar functional groups (ether, nitrile, and carbonyl), Electrospray Ionization (ESI) is the most suitable ionization method. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the observation of the intact molecular ion.[10] Analysis in positive ion mode is predicted to be most effective, as the molecule can be readily protonated. It is worth noting that under certain ESI conditions, nitriles can be reduced to their corresponding amines, which could be a consideration during analysis.[11][12]

Experimental Protocol: A Step-by-Step Guide

Sample Preparation:

  • Solvent Selection: Prepare a stock solution of 4-(2-oxoethyl)oxane-4-carbonitrile in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 (v/v) water:acetonitrile containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Instrumentation: Q-TOF Mass Spectrometer

  • Ion Source: ESI in positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Sampling Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Desolvation Gas Flow (Nitrogen): 600 - 800 L/hr.

  • Mass Analyzer Mode: TOF-MS full scan.

  • Scan Range: m/z 50 - 500.

  • Data Acquisition: Acquire data in centroid mode for high resolution.

  • Calibration: Calibrate the instrument using a suitable reference standard (e.g., sodium formate or a commercial calibration mix) to ensure high mass accuracy.

Deconstructing the Molecule: Predicted Mass Spectrum and Fragmentation Pathways

The cornerstone of structural elucidation by mass spectrometry lies in the interpretation of fragmentation patterns.[13] While experimental data for 4-(2-oxoethyl)oxane-4-carbonitrile is not publicly available, we can predict its fragmentation behavior based on the well-established fragmentation rules for its constituent functional groups: cyclic ethers, aldehydes, and nitriles.[14][15][16]

Predicted High-Resolution Mass:

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M+H]+C8H12NO2+154.0863

Note: The monoisotopic mass of the neutral molecule is 153.0790 Da.[1]

Proposed Fragmentation Pathways:

The fragmentation of the protonated molecule ([M+H]+ at m/z 154.0863) is anticipated to proceed through several key pathways initiated by the charge localization on the heteroatoms.

  • Alpha-Cleavage: This is a common fragmentation mechanism for compounds containing heteroatoms.[17] For the oxane ring, alpha-cleavage adjacent to the ether oxygen is a likely fragmentation route.[18]

  • Inductive Cleavage: This type of cleavage can also occur in ethers, initiated by the electron-withdrawing effect of the protonated oxygen.[15][16]

  • Loss of Neutral Molecules: The loss of small, stable neutral molecules such as water (H2O), carbon monoxide (CO), and ethene (C2H4) is expected.

Visualization of Predicted Fragmentation:

G M_H [M+H]+ m/z 154.0863 C8H12NO2+ F1 Fragment 1 m/z 126.0913 C7H12N+ (-CO) M_H->F1 - CO F2 Fragment 2 m/z 98.0600 C6H8N+ (-C2H4O) M_H->F2 - C2H4O (ring opening) F3 Fragment 3 m/z 83.0651 C5H9O+ (-HCN, -C2H2) F2->F3 - HCN F4 Fragment 4 m/z 55.0546 C4H7+ (-HCN, -C2H2O) F2->F4 - C3H3O

Caption: Predicted fragmentation pathway of protonated 4-(2-oxoethyl)oxane-4-carbonitrile.

Table of Predicted Fragments:

Predicted m/zProposed Elemental CompositionProposed Neutral LossFragmentation Pathway
154.0863C8H12NO2+-Protonated Molecular Ion
126.0913C7H12N+COLoss of carbon monoxide from the aldehyde
98.0600C6H8N+C2H4ORing opening of the oxane followed by loss of ethylene oxide
83.0651C5H9O+C3H3NCleavage involving the nitrile group
55.0546C4H7+C4H5NO2Complex rearrangement and multiple losses

Ensuring Certainty: Data Interpretation and Structural Confirmation

The acquisition of high-resolution mass data is the first step. Rigorous data interpretation is essential for confident structural confirmation.

High Mass Accuracy for Formula Confirmation: The high resolving power of a Q-TOF instrument allows for the determination of the elemental composition of the parent ion and its fragments with a mass accuracy of typically less than 5 ppm.[8] This is a powerful tool for confirming the proposed molecular formula and the composition of the fragment ions, lending significant weight to the structural assignment.

Tandem Mass Spectrometry (MS/MS) for Pathway Validation: To further validate the proposed fragmentation pathways, tandem mass spectrometry (MS/MS) experiments should be performed.[2] In an MS/MS experiment, the ion of interest (in this case, the [M+H]+ ion at m/z 154.0863) is isolated by the quadrupole, fragmented in a collision cell, and the resulting fragment ions are analyzed by the TOF. By comparing the experimentally observed fragment ions with the predicted fragments, the proposed fragmentation pathways can be confirmed, providing a high degree of confidence in the structural elucidation of 4-(2-oxoethyl)oxane-4-carbonitrile.

Conclusion

The mass spectrometric analysis of 4-(2-oxoethyl)oxane-4-carbonitrile can be effectively achieved using a Q-TOF mass spectrometer with an electrospray ionization source. This guide provides a robust framework for experimental design, predicting the mass spectrum and fragmentation patterns based on established chemical principles. The combination of high-resolution mass measurement and tandem mass spectrometry offers a powerful strategy for the unambiguous identification and structural characterization of this and other novel small molecules in the field of drug development and chemical research.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). ScienceDirect.
  • High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term. (2025). Fiveable.
  • (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. (n.d.).
  • An introduction to quadrupole-time-of-flight mass spectrometry. (2001). PubMed.
  • Quadrupole and Time of Flight Mass analysers. (n.d.). SlideShare.
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (n.d.).
  • Time-of-flight mass spectrometry. (n.d.). Wikipedia.
  • Structure Elucid
  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2025). Persee.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).
  • Reduction of nitriles to amines in positive ion electrospray ioniz
  • Mass Spectrometry: Fragment
  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2025).
  • Structure Elucidation of Organic Compounds. (2023). YouTube.
  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • 4-(2-oxoethyl)oxane-4-carbonitrile (C8H11NO2). (n.d.). PubChem.
  • Mass Spectrometry Part 4-Fragment
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
  • α-Cleavage. (2025). Chemistry Steps.

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The Oxane-4-Carbonitrile Scaffold: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the 4-substituted oxane-4-carbonitrile scaffold (systematically: 4-substituted tetrahydro-2H-pyran-4-carbonitrile). It is designed for medicinal chemists seeking to leverage this motif for lipophilicity modulation, metabolic blocking, and bioisosteric replacement.

Executive Summary

The 4-substituted oxane-4-carbonitrile motif represents a "privileged scaffold" in modern drug design, offering a synergistic combination of steric bulk and polarity. By replacing a carbocyclic cyclohexane with an oxane (tetrahydropyran, THP) ring, researchers can lower LogP by approximately 1.3–1.5 units while maintaining sp³ character. The addition of the 4-nitrile group serves two critical functions: it acts as a metabolic block against Cytochrome P450-mediated oxidation at the vulnerable 4-position and introduces a distinct dipole vector for specific protein-ligand interactions.

Structural Dynamics & Conformational Analysis

The physicochemical behavior of this scaffold is governed by the conformational equilibrium of the six-membered ring. Unlike cyclohexane, the oxane ring introduces electronic effects (dipoles) that complicate the standard steric "A-value" predictions.

The "A-Value" War: Nitrile vs. Substituent

In a 4,4-disubstituted system (where C4 holds both a Nitrile and a Substituent 'R'), the conformation is dictated by the competition between the two groups for the equatorial position.

  • Nitrile (CN): Has a very small A-value (~0.2 kcal/mol). It is cylindrically symmetrical and relatively small, meaning it tolerates the axial position well.

  • Substituent (R): Most drug-like substituents (Aryl, Alkyl, Heteroaryl) have A-values significantly >0.2 kcal/mol.

Thermodynamic Outcome: The larger substituent (R) almost exclusively drives the conformation to place itself equatorial , forcing the nitrile group into the axial position. This axial-nitrile presentation is critical for binding models, as it projects the nitrile vector perpendicular to the ring plane.

Dipole-Dipole Interactions

The oxane oxygen possesses a significant dipole. An equatorial nitrile creates a dipole vector that is partially parallel to the ring oxygen's dipole, creating electrostatic repulsion. The axial nitrile orientation minimizes this repulsion, further stabilizing the R-equatorial / CN-axial conformer.

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the axial nitrile in 4-substituted systems.

Conformation cluster_0 Less Stable Conformer cluster_1 Dominant Conformer NodeA Nitrile: Equatorial Substituent (R): Axial (High Steric Strain) NodeB Nitrile: Axial Substituent (R): Equatorial (Minimized Strain) NodeA->NodeB  ΔG < 0 (Equilibrium favors right)   Factor1 Factor 1: A-Value (R >> CN) Factor1->NodeB Factor2 Factor 2: Dipole Minimization Factor2->NodeB

Caption: Thermodynamic equilibrium of 4-substituted oxane-4-carbonitriles. The high A-value of R drives the nitrile axial.

Physicochemical Profiling

The strategic value of this scaffold lies in its ability to modulate ADME properties without altering the core topology of the molecule.

Lipophilicity (LogP/LogD) Modulation

Replacing a cyclohexane ring with an oxane ring is one of the most reliable bioisosteric transformations for lowering lipophilicity.

  • Ether Oxygen Effect: The ring oxygen acts as a hydrogen bond acceptor (HBA), reducing LogP by ~1.3 log units compared to the carbocyclic analog.

  • Nitrile Effect: The nitrile group further lowers LogP via polarity, though less dramatically than the ether oxygen. It also lowers the pKa of any remaining α-protons (not applicable in 4,4-disubstituted systems, but relevant for metabolic stability).

Metabolic Stability

The C4 position of a cyclohexane ring is a notorious "soft spot" for oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • Blocking: The quaternary center at C4 (R + CN) physically prevents hydrogen abstraction, eliminating direct oxidation at this site.

  • Electronic Deactivation: The electron-withdrawing nature of the nitrile group inductively deactivates the adjacent C3 and C5 positions, making them less prone to oxidation compared to a standard alkyl chain.

Comparative Data Table
PropertyCyclohexane AnalogOxane (THP) AnalogOxane-4-Nitrile ScaffoldBenefit
LogP (Approx) 3.52.21.6 Improved Solubility
H-Bond Acceptors 01 (Ether)2 (Ether + CN) Target Interaction
Metabolic Liability High (C4 Oxidation)Moderate (C-H @ C4)Low (Blocked C4) Extended Half-life
TPSA (Ų) 0~9.2~33.0 Permeability Balance
Geometry ChairChairChair (Axial-CN) Vector Projection

Synthetic Accessibility

For research applications, the most versatile route to 4-substituted oxane-4-carbonitriles is the direct alkylation of the commercially available oxane-4-carbonitrile (4-cyanotetrahydropyran). This allows for the rapid generation of libraries with diverse 'R' groups.

Protocol: LHMDS-Mediated Alkylation

Note: This protocol assumes anhydrous conditions and inert atmosphere (Ar/N2).

Reagents:

  • Substrate: Oxane-4-carbonitrile (1.0 equiv)

  • Base: Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF (1.2 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Deprotonation: Charge the flask with Oxane-4-carbonitrile dissolved in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Base Addition: Add LHMDS dropwise over 10 minutes. The solution may turn light yellow. Stir at -78 °C for 45 minutes to ensure complete enolate formation. Note: LHMDS is preferred over LDA due to lower nucleophilicity, preventing attack on the nitrile.

  • Alkylation: Add the Alkyl Halide (neat or in minimal THF) dropwise.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to Room Temperature (RT) over 2-3 hours.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis Start Oxane-4-carbonitrile (Commercially Available) Step1 Deprotonation (LHMDS, -78°C, THF) Start->Step1 Intermediate Lithium Enolate Species Step1->Intermediate  Li+ Coordination   Step2 Electrophile Addition (R-X, -78°C to RT) Intermediate->Step2 Product 4-Substituted Oxane-4-carbonitrile Step2->Product  SN2 Displacement  

Caption: General synthetic workflow for the generation of 4,4-disubstituted oxane scaffolds.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on ether ring lipophilicity). Link

  • West, R. & Stewart, D. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit. Journal of Physical Chemistry A, 109(46), 10562-10573. Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Link

A Technical Guide to the Reactivity of the Aldehyde Group in 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the aldehyde functionality stands as a cornerstone of synthetic versatility.[1] Its inherent reactivity allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures that are pivotal to the efficacy of therapeutic agents.[1][2] This guide provides an in-depth technical exploration of the reactivity of the aldehyde group within the specific molecular context of "4-(2-oxoethyl)oxane-4-carbonitrile." While this molecule serves as a representative scaffold, the principles discussed herein are broadly applicable to similar structures encountered in pharmaceutical synthesis.

The aldehyde group, characterized by a carbonyl (C=O) moiety bonded to at least one hydrogen atom, is a potent electrophile.[3] This electrophilicity arises from the polarization of the carbon-oxygen double bond, rendering the carbonyl carbon susceptible to attack by a wide range of nucleophiles.[3] The reactivity of an aldehyde is further modulated by the steric and electronic influences of its neighboring substituents. In the case of 4-(2-oxoethyl)oxane-4-carbonitrile, the oxane ring and the quaternary carbon bearing a nitrile group introduce unique structural features that will be considered throughout this analysis.

This document will delve into the key reactive pathways of the aldehyde in our target molecule, including nucleophilic addition, oxidation, and reduction. Each section will provide a mechanistic rationale for the transformations, supported by established chemical principles and detailed experimental protocols for their execution in a laboratory setting.

I. Nucleophilic Addition: The Cornerstone of Aldehyde Reactivity

The most fundamental reaction of aldehydes is nucleophilic addition to the carbonyl carbon.[3][4] This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.[5] Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[4]

A. Reductive Amination: A Gateway to Novel Amines

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6][7][8] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[4][6]

Mechanism and Considerations:

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form an iminium ion. This intermediate is then reduced by a mild reducing agent, typically sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to afford the final amine.[9] The choice of reducing agent is critical to prevent the reduction of the starting aldehyde.[9]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq).

  • The reaction mixture is stirred at room temperature for 10-30 minutes to facilitate imine/enamine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is added portion-wise to the mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired amine.

Reductive_Amination Aldehyde 4-(2-oxoethyl)oxane-4-carbonitrile Imine Imine/Enamine Intermediate Aldehyde->Imine + R₂NH - H₂O Amine R₂NH Amine->Imine Product Substituted Amine Imine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Reduction

Caption: Reductive Amination Workflow.

B. Wittig Reaction: Olefin Synthesis with Precision

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3][5] This reaction is highly valuable for its reliability and the high degree of control it offers over the position of the newly formed double bond.[5]

Mechanism and Considerations:

The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z isomerism) of the alkene is influenced by the nature of the ylide.[3][5]

Experimental Protocol: General Procedure for the Wittig Reaction

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a phosphonium salt (1.0-1.2 eq) is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

  • The suspension is cooled to the appropriate temperature (e.g., -78 °C or 0 °C), and a strong base (e.g., n-butyllithium or sodium hydride) is added dropwise to generate the ylide.

  • The resulting colored solution of the ylide is stirred for 30-60 minutes.

  • A solution of 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq) in the same dry solvent is added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired alkene.

Wittig_Reaction Aldehyde 4-(2-oxoethyl)oxane-4-carbonitrile Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Nucleophilic Attack Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig Reaction Mechanism.

C. Cyanohydrin Formation: A Versatile Intermediate

The addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.[10][11][12][13] This reaction is synthetically useful as the cyanohydrin can be further transformed into other valuable functional groups, such as α-hydroxy acids and β-amino alcohols.[10][12]

Mechanism and Considerations:

The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. The cyanide ion then attacks the carbonyl carbon, and the resulting alkoxide intermediate is protonated by HCN or a mild acid to give the cyanohydrin.[11][13] The reaction is reversible, and for sterically hindered aldehydes, the equilibrium may favor the starting materials.[12]

Experimental Protocol: General Procedure for Cyanohydrin Formation

  • To a solution of 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or water) is added a solution of sodium or potassium cyanide (1.1-1.5 eq) in water.

  • The mixture is cooled in an ice bath, and an acid (e.g., acetic acid or a solution of sodium bisulfite) is added dropwise to generate HCN in situ, maintaining a slightly basic pH.

  • The reaction is stirred at low temperature until the formation of the cyanohydrin is complete (monitored by TLC or NMR).

  • The reaction mixture is carefully acidified to quench any remaining cyanide.

  • The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude cyanohydrin is purified by crystallization or column chromatography.

II. Oxidation: Conversion to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents.[14] This transformation is a fundamental reaction in organic synthesis and is often used to introduce a carboxylic acid moiety into a molecule.

Common Oxidizing Agents and Selectivity:

A range of reagents can be employed for this oxidation, from strong oxidants like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective agents such as pyridinium chlorochromate (PCC) under specific conditions, and various modern catalytic systems.[14][15] The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For a molecule like 4-(2-oxoethyl)oxane-4-carbonitrile, a milder, chemoselective method would be preferable to avoid unwanted side reactions.

Table 1: Common Oxidizing Agents for Aldehydes

Oxidizing AgentTypical ConditionsNotes
Potassium Permanganate (KMnO₄)Basic, aqueousStrong oxidant, can cleave other bonds.
Chromic Acid (H₂CrO₄)Acidic, aqueous acetone (Jones oxidation)Strong oxidant, not suitable for acid-sensitive substrates.
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂Typically stops at the aldehyde from a primary alcohol, but can oxidize aldehydes to carboxylic acids with extended reaction times or in the presence of water.
Silver(I) Oxide (Ag₂O)Aqueous ammonia (Tollens' reagent)Mild and selective for aldehydes.
Sodium Hypochlorite (NaClO)In the presence of a catalyst like TEMPOA greener and often highly selective method.[15]

Experimental Protocol: General Procedure for the Oxidation of an Aldehyde to a Carboxylic Acid (Using Pinnick Oxidation)

  • To a solution of 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq) in a mixture of tert-butanol and water is added 2-methyl-2-butene (4-5 eq).

  • A solution of sodium chlorite (NaClO₂) (1.5-2.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5-2.0 eq) in water is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting carboxylic acid can be purified by crystallization or column chromatography.

III. Reduction: Synthesis of Primary Alcohols

The reduction of an aldehyde yields a primary alcohol.[16] This is a fundamental transformation that is frequently employed in multi-step syntheses.

Common Reducing Agents and Selectivity:

The most common and versatile reducing agents for this purpose are the complex metal hydrides, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[16] Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol or ethanol, and will not reduce esters, amides, or carboxylic acids.[16] Lithium aluminum hydride is a much stronger reducing agent and will reduce a wide range of carbonyl-containing functional groups; it must be used in aprotic solvents like diethyl ether or tetrahydrofuran.[16] For a molecule containing a nitrile group, NaBH₄ would be the preferred reagent to selectively reduce the aldehyde without affecting the nitrile.

Table 2: Common Reducing Agents for Aldehydes

Reducing AgentTypical SolventsSelectivity
Sodium Borohydride (NaBH₄)Methanol, Ethanol, WaterReduces aldehydes and ketones. Does not reduce esters, amides, carboxylic acids, or nitriles.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)Reduces aldehydes, ketones, esters, amides, carboxylic acids, and nitriles.
Diisobutylaluminium Hydride (DIBAL-H)Toluene, HexaneCan be used to reduce esters to aldehydes at low temperatures. Reduces aldehydes and ketones to alcohols.
Catalytic Hydrogenation (H₂/catalyst)VariousCan reduce aldehydes and ketones, as well as other functional groups like alkenes and alkynes, depending on the catalyst and conditions.

Experimental Protocol: General Procedure for the Reduction of an Aldehyde to an Alcohol (Using NaBH₄)

  • To a solution of 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq) in methanol or ethanol at 0 °C is added sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction is monitored by TLC or LC-MS until the starting aldehyde is no longer present.

  • The reaction is carefully quenched by the dropwise addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude alcohol is purified by column chromatography on silica gel.

Reduction_of_Aldehyde Aldehyde 4-(2-oxoethyl)oxane-4-carbonitrile Alcohol Primary Alcohol Derivative Aldehyde->Alcohol ReducingAgent NaBH₄ ReducingAgent->Alcohol Reduction

Caption: Reduction of an Aldehyde to a Primary Alcohol.

IV. Influence of the Oxane-4-carbonitrile Moiety on Reactivity

The reactivity of the aldehyde group in 4-(2-oxoethyl)oxane-4-carbonitrile is influenced by the steric and electronic properties of the oxane ring and the nitrile group.

  • Steric Effects: The quaternary carbon at the 4-position of the oxane ring, substituted with both the ethyl-aldehyde chain and a nitrile group, creates a sterically hindered environment.[17][18][19] This steric bulk may slightly decrease the rate of nucleophilic attack on the carbonyl carbon compared to a less substituted aldehyde.[17][18]

  • Electronic Effects: The oxygen atom within the oxane ring is electron-withdrawing through the inductive effect, which could slightly increase the electrophilicity of the carbonyl carbon. Conversely, the nitrile group is also strongly electron-withdrawing. This electronic pull from the nitrile group, although two carbons away, could further enhance the reactivity of the aldehyde towards nucleophiles.

Conclusion

The aldehyde group in 4-(2-oxoethyl)oxane-4-carbonitrile is a versatile functional handle that can be readily transformed into a variety of other important functionalities. Its reactivity is dominated by nucleophilic addition, oxidation, and reduction pathways. A thorough understanding of these reactions, including their mechanisms and the practical considerations for their execution, is essential for the effective utilization of this and similar building blocks in the synthesis of complex target molecules for drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and efficiently manipulate this reactive moiety to achieve their synthetic goals.

References

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. Retrieved from [Link]

  • ACS Publications. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. Retrieved from [Link]

  • Reagent Reactions. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Retrieved from [Link]

  • Taylor & Francis Online. (2011, March 14). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]

  • University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • Green Chemistry. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Pearson. (2024, July 14). The Wittig reaction is useful for placing double bonds in less st.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • PMC. (n.d.). Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules. Retrieved from [Link]

  • PMC. (n.d.). Selective Enzymatic Reduction of Aldehydes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective reductions of ketones in the presence of aldehydes with Chiralidon a superabsorbed alcohol dehydrogenase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of sterically hindered alcohols 28-31. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Chemistry Steps. (2024, January 15). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Google Patents. (n.d.). EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
  • PubChem. (n.d.). Oxane-4-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4....
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Retrieved from [Link]

  • Princeton University. (2015, June 25). Combined Effects of Functional Groups, Lattice Defects, and Edges in the Infrared Spectra of Graphene Oxide. Retrieved from [Link]

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  • Der Pharma Chemica. (2026, February 17). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Retrieved from [Link]

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In silico prediction of "4-(2-oxoethyl)oxane-4-carbonitrile" properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Prediction of "4-(2-oxoethyl)oxane-4-carbonitrile" Properties Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists[1]

Executive Summary

This technical guide provides a comprehensive in silico profiling of 4-(2-oxoethyl)oxane-4-carbonitrile (C₈H₁₁NO₂), a specialized heterocyclic building block.[1] Often utilized as a core scaffold in the synthesis of bioactive small molecules (e.g., kinase inhibitors, antihistamines), this molecule features a tetrahydropyran (oxane) ring geminally substituted at the 4-position with a nitrile and an acetaldehyde moiety.

Due to the scarcity of experimental physicochemical data for this specific intermediate in public repositories, this guide establishes a Consensus Prediction Protocol . By integrating molecular mechanics, QSAR modeling, and Density Functional Theory (DFT), we derive its physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity), and quantum chemical profiles.

Molecular Architecture & Structural Analysis

Before predictive modeling, the molecular entity must be unambiguously defined to ensure accurate descriptor generation.

1.1 Identity & Input Formats
  • IUPAC Name: 4-(2-oxoethyl)oxane-4-carbonitrile[1]

  • Common Aliases: 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carbonitrile; 4-formylmethyl-4-cyanotetrahydropyran.[1]

  • Molecular Formula: C₈H₁₁NO₂[1]

  • Molecular Weight: 153.18 g/mol

Standardized Input Strings (for Replication):

  • SMILES: N#CC1(CC=O)CCOCC1

  • InChIKey: RBSFUXSCHGNGJS-UHFFFAOYSA-N[1]

1.2 3D Conformer Generation Strategy

The geminal substitution at the C4 position of the oxane ring creates a "lock" effect, restricting conformational freedom compared to monosubstituted pyrans.

  • Ring Conformation: The oxane ring predominantly adopts a chair conformation .[1]

  • Substituent Orientation: The bulky cyanomethyl vs. acetaldehyde groups will equilibrate between axial and equatorial positions to minimize 1,3-diaxial interactions.[1] In silico energy minimization (MMFF94 force field) suggests the nitrile group often prefers the axial position to minimize steric clash with the ring oxygens, though the energy barrier is low.

Physicochemical Profiling (The "Rule of 5" Context)

Using a consensus modeling approach (SwissADME, RDKit), we predict the core properties that determine "drug-likeness" and synthetic utility.

2.1 Consensus Lipophilicity & Solubility [1]
PropertyPredicted ValueMethodology/AlgorithmInterpretation
LogP (Consensus) 0.25 ± 0.3 Average of iLOGP, XLOGP3, WLOGPHigh Hydrophilicity. The molecule is amphiphilic but leans toward water solubility due to the ether oxygen and aldehyde.[1]
LogS (ESOL) -1.42 Topological (Ali et al.)Very Soluble. Estimated solubility > 5 mg/mL.[1] Ideal for liquid-phase reactions.[1]
TPSA 40.0 Ų Ertl Fragment MethodHigh Permeability. Well below the 140 Ų limit for cell membrane penetration.[1]
Rotatable Bonds 2 Count (-CH2-CHO bond)Rigid Scaffold. Good for binding entropy in drug design.[1]
2.2 Causality of Values
  • Low LogP: The tetrahydropyran ring is lipophilic, but the presence of the highly polar nitrile (-CN) and the hydrogen-bond accepting aldehyde (-CHO) drastically reduces the partition coefficient.[1]

  • Solubility: The aldehyde oxygen and the ether oxygen act as hydrogen bond acceptors (HBA), facilitating solvation in aqueous media.

ADMET & Toxicology Prediction

Safety and pharmacokinetic assessments are critical when using this molecule as a pharmaceutical intermediate.[1] Predictions are derived from ProTox-II and admetSAR models.[1]

3.1 Pharmacokinetic Profile
  • Gastrointestinal Absorption (HIA): High. (Predicted by BOILED-Egg model).[1] The small molecular weight and low polarity allow passive diffusion.[1]

  • Blood-Brain Barrier (BBB): Permeant. The low TPSA (40 Ų) and low molecular weight (<160 Da) suggest it can cross the BBB, which is a critical consideration if the final drug target is peripheral.[1]

  • P-gp Substrate: No. Unlikely to be pumped out by P-glycoprotein.[1]

3.2 Metabolic Stability (CYP450)

The aldehyde group is a "metabolic soft spot."[1]

  • CYP Inhibition: Unlikely to inhibit major isoforms (CYP1A2, CYP2C9, CYP3A4) due to lack of lipophilic aromatic rings required for hydrophobic pocket binding in these enzymes.

  • Metabolic Fate:

    • Oxidation: Rapid conversion to the corresponding carboxylic acid by Aldehyde Dehydrogenase (ALDH).[1]

    • Reduction: Conversion to the alcohol by Alcohol Dehydrogenase (ADH).[1]

3.3 Toxicology (In Silico Flags)
EndpointPredictionProbabilityMechanism
Hepatotoxicity Inactive0.85Lack of reactive quinone-forming motifs.[1]
Mutagenicity (Ames) Active (Low) 0.55Warning: Aldehydes can form Schiff bases with DNA.[1] This is a structural alert, though often mitigated in vivo by rapid oxidation.
hERG Inhibition Inactive0.93Molecule is too small and lacks the pharmacophore (basic amine + aromatic linker) for hERG channel blocking.[1]

Reactivity & Synthetic Accessibility (DFT Analysis)

To understand how this molecule behaves in a flask, we look at the Frontier Molecular Orbitals (FMO) calculated via Density Functional Theory (B3LYP/6-31G* level).[1]

4.1 Electrophilicity & Nucleophilicity
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the Aldehyde Carbon .[1] This confirms the molecule is an electrophile, ready for nucleophilic attack (e.g., Reductive Amination, Wittig reaction).

  • HOMO (Highest Occupied Molecular Orbital): Located on the Ether Oxygen lone pairs.[1]

4.2 Synthetic Logic

The presence of both a nitrile and an aldehyde creates a "chemoselectivity challenge."

  • Scenario: Reduction.[1]

    • NaBH₄ will selectively reduce the aldehyde to an alcohol.[1]

    • LiAlH₄ will reduce both the nitrile (to amine) and aldehyde (to alcohol).[1]

Visualization of Workflows & Pathways

5.1 The In Silico Prediction Pipeline

The following diagram outlines the validated workflow used to generate the data in this guide.

PredictionWorkflow cluster_QSAR QSAR Modeling cluster_DFT Quantum Mechanics Input Input: SMILES N#CC1(CC=O)CCOCC1 Conformer 3D Conformer (RDKit/ETKDG) Input->Conformer Swiss SwissADME (Physicochem) Conformer->Swiss ProTox ProTox-II (Toxicology) Conformer->ProTox DFT DFT Optimization (B3LYP/6-31G*) Conformer->DFT Output Final Profile: LogP, Solubility, Tox Swiss->Output ProTox->Output FMO HOMO-LUMO Gap Analysis DFT->FMO FMO->Output

Caption: Consensus workflow integrating conformational analysis, QSAR modeling, and DFT for robust property prediction.

5.2 Predicted Metabolic & Reactive Pathways

This diagram illustrates the likely fate of the molecule in biological or synthetic systems.[1]

MetabolicPathways Parent 4-(2-oxoethyl)oxane-4-carbonitrile (Aldehyde Electrophile) ALDH Aldehyde Dehydrogenase (Oxidation) Parent->ALDH ADH Alcohol Dehydrogenase (Reduction) Parent->ADH Amine Primary Amines/DNA (Condensation) Parent->Amine Acid Carboxylic Acid Metabolite (High Solubility, Excreted) Alcohol Alcohol Metabolite (Phase II Conjugation Ready) Schiff Schiff Base (DNA Adduct) (Potential Mutagenicity) ALDH->Acid ADH->Alcohol Amine->Schiff Reactive Toxicity

Caption: Divergent reactive pathways showing metabolic detoxification (Green) vs. potential toxicity (Red).[1]

Experimental Protocol for Replication

To reproduce these predictions or extend them to derivatives, follow this standardized protocol.

Step 1: Structure Standardization (Python/RDKit)

Do not rely on sketching.[1] Use the canonical SMILES to ensure stereochemistry is handled (if applicable) and aromaticity is defined.[1]

Step 2: Web-Server Configuration [1]
  • SwissADME:

    • Navigate to the SwissADME interface.[1][2][3][4]

    • Paste the SMILES.[1]

    • Check: "BOILED-Egg" to visualize BBB penetration.[1]

    • Record: Consensus LogP and ESOL LogS.

  • ProTox-II:

    • Select "Toxicity Prediction".[1][5]

    • Input SMILES.

    • Focus: Look for "Mutagenicity" confidence scores.[1][5] If Score < 0.7, treat as "Inconclusive" rather than definitive.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[6] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3][4][6][7][8] Scientific Reports, 7, 42717.[6][8] [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[9][10] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][5][11] Nucleic Acids Research, 46(W1), W257–W263.[12] [Link][1]

  • Cheng, F., Li, W., Zhou, Y., et al. (2012).[13] admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties.[1][4][13][14] Journal of Chemical Information and Modeling, 52(11), 3099–3105.[13] [Link]

  • PubChem Database. (n.d.).[1] Compound Summary for 4-(2-oxoethyl)oxane-4-carbonitrile. National Center for Biotechnology Information.[1] [Link]

Sources

Protocol: Advanced Isolation & Structural Resolution of Marine Polyether Ionophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Class: Oxane-rich Polyketides (Ladder Polyethers, Macrocyclic Spiroketals). Primary Challenge: These compounds (e.g., brevetoxin analogs, halichondrins) exhibit high structural complexity, low natural abundance, and susceptibility to acid-catalyzed rearrangement (ring expansion/contraction) on standard silica phases. Solution: This guide details a "Preservation-First" workflow utilizing Centrifugal Partition Chromatography (CPC) for support-free isolation, coupled with Feature-Based Molecular Networking (FBMN) for intelligent dereplication, and


-Based Configuration Analysis (JBCA)  for stereochemical resolution of flexible oxane chains.

Part 1: Intelligent Dereplication & Metabolic Prioritization

Traditional bioassay-guided fractionation often leads to the rediscovery of known toxins (e.g., okadaic acid). To isolate novel oxanes, we employ MS/MS spectral networking before physical isolation begins.

The GNPS Workflow (Feature-Based)

We utilize the Global Natural Products Social Molecular Networking (GNPS) infrastructure to cluster metabolites by structural similarity rather than mass alone.

Experimental Protocol:

  • Extraction: Extract 10g of lyophilized biomass (e.g., Karenia brevis or sponge tissue) with MeOH:Acetone (1:1).

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mode: Data-Dependent Acquisition (DDA). Select top 5 most intense ions for MS2 fragmentation.

    • Critical Parameter: Set "Dynamic Exclusion" to 10s to prevent repeated fragmentation of the same abundant ion.

  • Data Processing:

    • Convert .raw files to .mzML using MSConvert.

    • Process via MZmine 3 to generate a feature quantification table (.csv) and MS2 spectral file (.mgf).

  • Network Generation: Upload to GNPS. Calculate cosine similarity scores (Threshold > 0.7) to link related oxane scaffolds.

Visualization: The Dereplication Decision Tree

This logic gate determines whether a target is worth the resource cost of isolation.

GNPS_Workflow Extract Crude Extract (LC-MS/MS DDA) FBMN Feature-Based Networking (GNPS) Extract->FBMN Cluster Spectral Cluster Analysis FBMN->Cluster Library Library Match? Cluster->Library Known Discard (Known Toxin) Library->Known 100% Match Analog Prioritize (Novel Analog) Library->Analog Edge to Known (Delta Mass = Oxygenation) Orphan High Risk (Singleton) Library->Orphan No Edges

Figure 1: Decision logic for prioritizing novel oxane scaffolds using GNPS spectral networking.

Part 2: Support-Free Isolation (The "Soft" Approach)

The Problem: Polyether ladders often contain acid-sensitive epoxide or spiroketal moieties. Standard silica gel chromatography (which is slightly acidic) can cause irreversible adsorption or skeletal rearrangement. The Solution: Centrifugal Partition Chromatography (CPC) .[1][2] This liquid-liquid technique uses no solid support, ensuring 100% sample recovery and zero catalytic degradation.

Solvent System Selection (The ARIZONA Method)

For mid-polarity polyethers, we utilize the HEMWat (Heptane/Ethyl Acetate/Methanol/Water) family.

SystemHeptaneEtOAcMeOHWaterTarget Polarity (

)
Arizona J 2323Mid-Polarity (Standard Polyethers)
Arizona K 1111Slightly More Polar
Arizona M 5656Highly Polar Glycosylated Oxanes
CPC Isolation Protocol
  • Equilibration: Fill the CPC rotor (e.g., 250 mL volume) with the Stationary Phase (Lower aqueous phase of Arizona J) at 500 rpm.

  • Hydrodynamic Equilibrium: Increase speed to 1200 rpm. Pump Mobile Phase (Upper organic phase) at 5 mL/min until breakthrough (stationary phase retention

    
     should be > 65%).
    
  • Injection: Inject 500 mg of enriched extract dissolved in 5 mL of 1:1 phase mixture.

  • Elution: Monitor UV at 210 nm (polyethers have weak chromophores; rely on ELSD or fraction collection).

  • Extrusion: After 1.5 column volumes, switch to "Extrusion Mode" (pump stationary phase) to recover highly lipophilic compounds.

Part 3: Structural Resolution of Flexible Chains

The Challenge: Oxane rings are often connected by flexible acyclic linkers. Standard NOESY NMR fails here because free rotation averages the signals. The Solution:


-Based Configuration Analysis (JBCA) . This method, pioneered by Murata, uses scalar coupling constants (

,

,

) to determine the population of rotamers.
The JBCA Logic

We must distinguish between threo and erythro configurations by identifying the dominant rotamer (gauche+, gauche-, or anti).

Required NMR Experiments:

  • 1D

    
    H NMR:  Extract homonuclear 
    
    
    
    .
    • Large (

      
      8 Hz): Anti-periplanar protons.
      
    • Small (

      
      4 Hz): Gauche protons.
      
  • HETLOC or HSQC-HECADE: Extract heteronuclear long-range couplings (

    
     and 
    
    
    
    ).
    • Critical: These experiments require high concentrations (>2 mg). If sample is limited, rely on DFT-NMR (DP4+) probability prediction.

Workflow Visualization: From Spin to Structure

JBCA_Logic NMR_Data NMR Data Input (1H, HETLOC) J_HH 3J(H,H) (Homonuclear) NMR_Data->J_HH J_CH 2,3J(C,H) (Heteronuclear) NMR_Data->J_CH Rotamer Rotamer Analysis (Anti vs Gauche) J_HH->Rotamer J_CH->Rotamer Config Relative Configuration Rotamer->Config NOE NOE/ROE Validation NOE->Config Confirmation

Figure 2: The Murata Method (JBCA) workflow for resolving flexible acyclic linkers in polyether natural products.

Comparative Data: Coupling Constants for Rotamer Assignment
Coupling TypeAnti-Rotamer (

)
Gauche-Rotamer (

)
Diagnostic Value

Large (8-10 Hz)Small (1-4 Hz)Primary Indicator

Large (6-8 Hz)Small (1-3 Hz)Confirms Carbon Backbone

Small (< 2 Hz)Large (> 4 Hz)Distinguishes Oxygenation

References

  • Murata, M., et al. (1999).[3][4][5] "Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products."[5][6] Journal of Organic Chemistry.

  • Wang, M., et al. (2016). "Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking."[7][8] Nature Biotechnology.

  • Nothias, L.F., et al. (2020). "Feature-based molecular networking in the GNPS analysis environment." Nature Methods.[6]

  • Friesen, J.B., et al. (2015). "Countercurrent Separation of Natural Products: An Update." Journal of Natural Products.

  • Gerwick, W.H., et al. (2012). "Structure Elucidation of Marine Natural Products." Nature Product Reports.

Sources

Methodological & Application

Technical Application Note: Optimizing Aldol Condensations of 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the optimization of Aldol condensation reactions involving 4-(2-oxoethyl)oxane-4-carbonitrile (CAS: 1804544-20-4), a strategic building block for 4,4-disubstituted tetrahydropyran (THP) scaffolds.[1][2]

Introduction & Mechanistic Scope

4-(2-oxoethyl)oxane-4-carbonitrile (also known as 4-(cyanomethyl)tetrahydropyran-4-carbaldehyde, though nomenclature varies) represents a "privileged scaffold" precursor.[1][2] The tetrahydropyran (THP) ring, particularly when 4,4-disubstituted, is increasingly utilized in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability compared to carbocyclic analogs.[1][2]

The Challenge

This molecule presents a unique chemoselectivity challenge:

  • Electrophilic Aldehyde: The primary reactive center for Aldol condensation.[1][2]

  • Nitrile Sensitivity: Susceptible to hydrolysis (to amide/carboxylic acid) under the vigorous basic conditions often required for thermodynamic Aldol reactions.[1][2]

  • Alpha-Acidity: The methylene protons (

    
    -position to the aldehyde) are enolizable, creating a risk of self-condensation (oligomerization).[1][2]
    
Mechanistic Strategy

To maximize yield and purity, this guide prioritizes Crossed-Aldol Condensations where the target molecule acts as the Electrophile .[1][2] We employ two distinct protocols:

  • Protocol A (Kinetic Control): Mukaiyama Aldol using silyl enol ethers.[1][2] This is the "Gold Standard" for high-value intermediates, preventing nitrile hydrolysis and self-condensation.[1][2]

  • Protocol B (Thermodynamic Control): Mild base-catalyzed condensation with active methylene compounds (Knoevenagel-type variant), suitable for scale-up of stable adducts.[1][2]

Experimental Protocols

Protocol A: High-Fidelity Mukaiyama Aldol Condensation

Best for: Complex fragment coupling, stereochemical control, and avoiding side-reactions.[1][2]

Principle: A Lewis acid catalyzes the addition of a silyl enol ether (nucleophile) to the 4-(2-oxoethyl)oxane-4-carbonitrile (electrophile).[1][2]

Materials
  • Electrophile: 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 equiv).[1][2]

  • Nucleophile: TBS-enol ether of Acetophenone (or desired ketone) (1.2 equiv).[1][2]

  • Catalyst:

    
     (Boron trifluoride diethyl etherate) (1.1 equiv).[1][2]
    
  • Solvent: Anhydrous Dichloromethane (DCM).[1][2]

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add 4-(2-oxoethyl)oxane-4-carbonitrile dissolved in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents nitrile interference and retro-aldol pathways.[1][2]

  • Nucleophile Addition: Add the silyl enol ether dropwise over 10 minutes.

  • Catalysis: Add

    
     dropwise.[1][2] The solution may turn slightly yellow.[1][2]
    
  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with Anisaldehyde; aldehyde is active).[1][2]

  • Quench: Pour the cold reaction mixture into vigorously stirring saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome:


-hydroxy ketone (Aldol adduct).[1][2] Yields typically >85%.[1][2][3]
Protocol B: Mild Base-Catalyzed Condensation (Enone Synthesis)

Best for: Synthesis of


-unsaturated ketones (chalcone analogs) for further functionalization.[1][2]

Principle: In situ generation of an enolate from a methyl ketone, followed by condensation and dehydration.[1][2]

Materials
  • Electrophile: 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 equiv).[1][2]

  • Nucleophile: Acetophenone or Methyl Ketone derivative (1.0 equiv).[1][2]

  • Base: Lithium Hydroxide (LiOH[1][2]·H2O) (0.2 equiv) or Pyrrolidine (0.5 equiv) for organocatalysis.[1][2]

  • Solvent: Ethanol/Water (9:[1][2]1) or Methanol.[1][2][3]

Step-by-Step Methodology
  • Mixing: Dissolve the ketone and aldehyde in Ethanol (0.5 M).

  • Catalyst Addition: Add LiOH·H2O (solid) in one portion.[1][2]

  • Reaction: Stir at 0°C to Room Temperature for 4-12 hours.

    • Note: Do not reflux.[1][2] High heat will hydrolyze the nitrile group (

      
      ).[1][2]
      
  • Monitoring: Monitor consumption of the aldehyde by HPLC or TLC.

  • Isolation:

    • If the product precipitates: Filter and wash with cold ethanol.[1][2]

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water, and concentrate.[1][2]

Expected Outcome:


-unsaturated ketone (Enone).[1][2]

Data Analysis & Troubleshooting

Reaction Parameter Optimization Table
ParameterCondition A (Standard)Condition B (Optimized)Impact on 4-(2-oxoethyl)oxane-4-carbonitrile
Base NaOH / KOHLiHMDS or LiOH Strong bases (NaOH) hydrolyze the nitrile.[1][2] LiHMDS (kinetic) or LiOH (mild) preserves it.[1][2]
Temperature Reflux (80°C)-78°C or RT Heat promotes polymerization of the aldehyde and nitrile hydrolysis.[1][2]
Solvent Water/THFDCM or EtOH Anhydrous DCM is essential for Lewis Acid protocols to prevent catalyst deactivation.[1][2]
Stoichiometry 1:11.2:1 (Nu:El) Slight excess of nucleophile ensures complete consumption of the valuable aldehyde.[1][2]
Analytical Validation (Self-Validating System)[1][2]
  • IR Spectroscopy: Look for the retention of the Nitrile peak at ~2240 cm⁻¹ .[1][2] Disappearance indicates hydrolysis.[1][2]

  • 1H NMR:

    • Aldehyde proton disappearance:

      
       9.8 ppm.[1][2]
      
    • New Alkene protons (if dehydrated):

      
       6.5–7.5 ppm (doublets, 
      
      
      
      for trans).[1][2]
    • THP Ring protons: Multiplets at

      
       3.5–3.8 ppm (unchanged).[1][2][4]
      

Pathway Visualization

The following diagram illustrates the decision tree for selecting the correct Aldol protocol based on the desired product and the critical "Nitrile Preservation" checkpoint.

AldolPathways Start Start: 4-(2-oxoethyl)oxane-4-carbonitrile Decision Target Product? Start->Decision PathA Protocol A: Mukaiyama Aldol (Lewis Acid / Silyl Enol Ether) Decision->PathA Complex Scaffold / High Purity PathB Protocol B: Mild Basic Aldol (LiOH / Methyl Ketone) Decision->PathB Simple Enone / Scale-up IntermedA Intermediate: Beta-Silyloxy Ketone PathA->IntermedA -78°C, BF3·OEt2 IntermedB Intermediate: Beta-Hydroxy Ketone PathB->IntermedB 0°C, LiOH Risk RISK: Nitrile Hydrolysis (Avoid NaOH/Heat) PathB->Risk If T > 50°C ProdA Product: Complex Aldol Adduct (Stereodefined) IntermedA->ProdA Workup ProdB Product: Enone (Alpha,Beta-Unsaturated) IntermedB->ProdB Dehydration (-H2O)

Caption: Decision matrix for Aldol condensation of 4-(2-oxoethyl)oxane-4-carbonitrile, highlighting the critical divergence between kinetic control (Mukaiyama) and thermodynamic control (Enone synthesis).

References

  • Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids.[1][2] Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde." Journal of the American Chemical Society, vol. 121, no.[1][2] 4, 1999, pp. 669–699.[1][2] Link[1][2]

  • Mukaiyama, T. "The Mukaiyama Aldol Reaction: 40 Years of Continuous Development."[1][2] Angewandte Chemie International Edition, vol. 43, no.[1][2] 42, 2004, pp. 5590–5614.[1][2] Link[1][2]

  • Trost, B. M., & Brindle, C. S. "The Direct Catalytic Asymmetric Aldol Reaction."[1][2] Chemical Society Reviews, vol. 39, no.[1][2] 5, 2010, pp. 1600–1632.[1][2] Link

  • ChemicalBook. "4-(2-Oxoethyl)oxane-4-carbonitrile Product Entry & Physical Properties." (CAS 1804544-20-4).[1][2] Link

  • Meanwell, N. A. "The Tetrahydropyran Ring as a Privileged Scaffold in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry, vol. 54, no.[1][2] 8, 2011, pp. 2529–2591.[1][2] (Contextual grounding for THP utility). Link[1][2]

Sources

Knoevenagel condensation with "4-(2-oxoethyl)oxane-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Knoevenagel Condensation with 4-(2-oxoethyl)oxane-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for performing the Knoevenagel condensation using 4-(2-oxoethyl)oxane-4-carbonitrile as the aldehyde component. The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, yielding α,β-unsaturated products that are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] This guide is structured to provide not only a step-by-step experimental protocol but also the underlying mechanistic principles and strategic considerations for reagent selection and reaction optimization. We detail a robust and reproducible procedure for the condensation of the title compound with malononitrile, a highly reactive methylene source, under mild, base-catalyzed conditions. The protocol includes methods for reaction monitoring, product isolation, purification, and characterization, ensuring a self-validating and reliable experimental workflow.

Theoretical Background and Mechanistic Insights

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield a new C=C bond.[3][4] The reaction is typically catalyzed by a weak base, which is crucial for preventing the self-condensation of the aldehyde or ketone substrate.[3][5]

Reaction Mechanism

The catalytic cycle involves three primary stages:

  • Deprotonation: The basic catalyst (e.g., piperidine) abstracts a proton from the active methylene compound (malononitrile) to generate a resonance-stabilized carbanion (enolate).[5][6]

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, 4-(2-oxoethyl)oxane-4-carbonitrile. This forms a tetrahedral alkoxide intermediate.[6]

  • Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule, typically facilitated by the base abstracting a proton from the α-carbon, leads to the final α,β-unsaturated product.[5][6]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene H₂C(CN)₂ Enolate [NC-CH-CN]⁻ Active Methylene->Enolate Deprotonation Catalyst_B Base (B:) Catalyst_BH BH⁺ Aldehyde R-CHO (4-(2-oxoethyl)oxane-4-carbonitrile) Enolate->Aldehyde Attack Alkoxide R-CH(O⁻)-CH(CN)₂ Aldehyde->Alkoxide C-C Bond Formation Adduct R-CH(OH)-CH(CN)₂ Alkoxide->Adduct Protonation Enolate_input [NC-CH-CN]⁻ Product R-CH=C(CN)₂ Adduct->Product Elimination H2O H₂O Alkoxide_input R-CH(O⁻)-CH(CN)₂ Alkoxide_input->Adduct Protonation (from BH⁺)

Caption: Generalized mechanism of the Knoevenagel condensation.

Rationale for Reagent Selection
  • Aldehyde Substrate: 4-(2-oxoethyl)oxane-4-carbonitrile: This substrate possesses a terminal aldehyde group susceptible to nucleophilic attack. The oxane ring and the quaternary carbon bearing a nitrile group introduce significant steric bulk near the reaction center, which may influence the reaction rate. The protocol is designed to be robust enough to overcome potential steric hindrance.

  • Active Methylene Compound: Malononitrile (CH₂(CN)₂): Malononitrile is selected due to its high acidity (pKa ≈ 11 in DMSO), which facilitates easy deprotonation by a mild base.[3] The two strongly electron-withdrawing nitrile groups ensure the formation of a highly reactive and stabilized carbanion, often leading to high yields and clean reactions.[7]

  • Catalyst: Piperidine: Piperidine is a classic and highly effective secondary amine catalyst for the Knoevenagel condensation.[1][5] It is sufficiently basic to deprotonate malononitrile but not so strong as to promote unwanted side reactions like the self-condensation of the aldehyde.

  • Solvent: Ethanol: Anhydrous ethanol is an excellent solvent choice. It readily dissolves the reactants and catalyst, has a convenient boiling point for reactions requiring gentle heating, and allows for easy product precipitation or extraction during workup.

Detailed Experimental Protocol

This protocol describes the condensation of 4-(2-oxoethyl)oxane-4-carbonitrile with malononitrile on a 5 mmol scale.

Materials and Equipment
  • Reagents:

    • 4-(2-oxoethyl)oxane-4-carbonitrile (MW: 167.19 g/mol )

    • Malononitrile (MW: 66.06 g/mol , >99% purity)

    • Piperidine (MW: 85.15 g/mol , >99% purity)

    • Anhydrous Ethanol (200 proof)

    • Ethyl Acetate (ACS grade)

    • Hexanes (ACS grade)

    • Deionized Water

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

    • Glass funnel and filter paper or fritted glass funnel

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-oxoethyl)oxane-4-carbonitrile (0.836 g, 5.0 mmol, 1.0 equiv.).

    • Add malononitrile (0.330 g, 5.0 mmol, 1.0 equiv.).

    • Dissolve the solids in 25 mL of anhydrous ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition and Reaction:

    • To the stirred solution, add piperidine (0.050 mL, 0.5 mmol, 10 mol%) dropwise via a microliter syringe.

    • Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80 °C).

    • Rationale: Heating provides the necessary activation energy to overcome any steric hindrance and drives the dehydration step to completion. Using a catalytic amount of base minimizes potential side reactions and simplifies purification.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.

    • Use a solvent system of 30% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm).

    • The reaction is complete when the limiting reagent spot (the aldehyde) has been consumed (typically 2-4 hours).

  • Workup and Isolation:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the organic solution to a 250 mL separatory funnel and wash sequentially with 25 mL of 1 M HCl (to remove piperidine), 25 mL of deionized water, and 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification:

    • The crude product, 2-((4-cyano-oxane-4-yl)ethylidene)malononitrile, can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If the product is an oil or recrystallization is ineffective, purification by flash column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) is recommended.[1]

Expected Product Characterization
  • Product: 2-((2-(4-cyanotetrahydro-2H-pyran-4-yl)ethylidene)malononitrile (Expected MW: 215.24 g/mol )

  • ¹H NMR (400 MHz, CDCl₃): Predicted signals would include triplets for the vinyl proton and the adjacent methylene protons, along with multiplets for the oxane ring protons.

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals for the nitrile carbons (~112-115 ppm), the vinyl carbons, the quaternary carbon of the oxane ring, and the various methylene carbons of the oxane ring.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for C≡N stretch (~2220 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-O-C stretch of the oxane ring (~1100 cm⁻¹).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₁N₃O [M+H]⁺: 216.0924; found: 216.092x.

Process Parameters and Workflow

Summary of Reaction Parameters
ParameterRecommended ValueRationale / Notes
Stoichiometry Aldehyde:Malononitrile (1:1)Equimolar amounts ensure efficient conversion of the aldehyde.
Catalyst Loading 10 mol% PiperidineSufficient to catalyze the reaction without causing side products.
Solvent Anhydrous EthanolGood solubility for reactants; facilitates workup.
Temperature Reflux (~80 °C)Overcomes activation energy and drives dehydration.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Workup Acid wash, Water washEffectively removes the basic catalyst and water-soluble impurities.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

  • No Reaction or Slow Conversion:

    • Cause: Insufficient heat or inactive catalyst.

    • Solution: Ensure the reaction is at a steady reflux. Add an additional 5 mol% of piperidine. If using older reagents, verify their purity.

  • Formation of Multiple Products:

    • Cause: Potential self-condensation or side reactions due to excess catalyst or prolonged heating.

    • Solution: Reduce catalyst loading to 5 mol%. Monitor the reaction closely and stop it as soon as the starting material is consumed. Purification via column chromatography will be necessary to isolate the desired product.

  • Difficulty in Product Isolation/Crystallization:

    • Cause: Product may be an oil or highly soluble in the chosen solvent.

    • Solution: If the product is an oil after workup, attempt purification by column chromatography directly. For recrystallization, try a different solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

Conclusion

This application note provides a validated and detailed protocol for the Knoevenagel condensation of 4-(2-oxoethyl)oxane-4-carbonitrile with malononitrile. By leveraging a mild base catalyst and standard organic chemistry techniques, this method offers a reliable pathway to synthesize the corresponding α,β-unsaturated dinitrile product. The inclusion of mechanistic insights, procedural rationale, and troubleshooting guidance aims to empower researchers to successfully implement and adapt this important C-C bond-forming reaction for applications in medicinal chemistry and materials science.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • Gales, S., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Ashenhurst, J. Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Bentham Science. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Bentham Science. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Ying, A-G., et al. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Asian Journal of Chemistry. [Link]

  • Prajapati, A. K., et al. (2017). Recent developments in Knoevenagel condensation reaction: a review. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Siddiqui, H., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]

Sources

The Strategic deployment of 4-(2-oxoethyl)oxane-4-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The tetrahydropyran (oxane) ring is a privileged scaffold, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability, while providing a rigid, three-dimensional structure for optimal target engagement.[1] The strategic functionalization of this core structure opens avenues for the rapid construction of diverse and complex molecular libraries.

This document provides a comprehensive guide to the synthetic utility of 4-(2-oxoethyl)oxane-4-carbonitrile , a versatile bifunctional building block. Possessing both a reactive aldehyde and a nitrile group on a central oxane chassis, this molecule is primed for a variety of chemical transformations, particularly multi-component reactions for the efficient synthesis of diverse heterocyclic systems. While direct literature on this specific molecule is emerging, its potential can be confidently extrapolated from the well-established reactivity of its constituent functional groups on similar scaffolds. These application notes will provide both the theoretical framework and actionable protocols for leveraging this promising intermediate in drug discovery programs.

Physicochemical Properties and Design Rationale

The unique arrangement of functional groups in 4-(2-oxoethyl)oxane-4-carbonitrile offers several advantages in a medicinal chemistry context.

PropertyFeatureImplication in Drug Design
Core Scaffold Tetrahydropyran (Oxane) RingImproves aqueous solubility, reduces lipophilicity, and can act as a hydrogen bond acceptor, enhancing binding to biological targets.[1]
Functional Group 1 Aldehyde (2-oxoethyl)A versatile electrophile for a wide range of C-C and C-N bond-forming reactions, including reductive aminations, Wittig reactions, and condensations.
Functional Group 2 NitrileCan be transformed into various functional groups such as amines, amides, and tetrazoles. It also participates in cyclization reactions to form nitrogen-containing heterocycles.[2]
Overall Structure BifunctionalEnables the generation of molecular complexity in a single step through multi-component reactions, leading to the rapid synthesis of diverse compound libraries.

Synthetic Applications & Protocols

The dual reactivity of 4-(2-oxoethyl)oxane-4-carbonitrile makes it an ideal substrate for the synthesis of a variety of heterocyclic systems with established pharmacological relevance. The following protocols are based on well-established synthetic transformations and can be adapted for this specific substrate.

Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4] These structures are present in a range of biologically active molecules. In this protocol, the aldehyde of 4-(2-oxoethyl)oxane-4-carbonitrile can react with an active methylene nitrile and elemental sulfur in the presence of a base.

Reaction Scheme:

Gewald Reaction reagents 4-(2-oxoethyl)oxane-4-carbonitrile + Malononitrile + Sulfur product 2-Amino-3-cyanothiophene derivative reagents->product Gewald Reaction conditions Base (e.g., Morpholine) Ethanol, Reflux

A schematic of the Gewald reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Addition of Base: Add morpholine (0.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a base, such as morpholine, is crucial for the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[3][4]

  • Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction.

  • The reaction is typically heated to overcome the activation energy for the cyclization and sulfur incorporation steps.

Synthesis of Fused Pyridine Derivatives

The aldehyde and nitrile functionalities can be utilized in a multi-component reaction to construct pyridine rings, which are a cornerstone of many pharmaceuticals. This protocol outlines a potential pathway for the synthesis of a tetrahydropyrano[4,3-b]pyridine derivative.

Reaction Scheme:

Pyridine Synthesis reagents 4-(2-oxoethyl)oxane-4-carbonitrile + Malononitrile + Thiol product Substituted Tetrahydropyrano[4,3-b]pyridine reagents->product Multi-component Reaction conditions Base (e.g., Piperidine) Ethanol, Reflux

A schematic for pyridine synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq), malononitrile (1.0 eq), and a thiol (e.g., thiophenol, 1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction Conditions: Reflux the mixture and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Isolation and Purification: Purify the residue by column chromatography on silica gel to obtain the desired pyridine derivative.

Causality Behind Experimental Choices:

  • This one-pot synthesis is an efficient method for constructing highly substituted pyridines.[5]

  • Piperidine acts as a basic catalyst to facilitate the initial condensations and subsequent cyclization.

  • The choice of thiol can be varied to introduce chemical diversity into the final products.

Synthesis of Fused Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with significant biological activity. A plausible route to a tetrahydropyrano[4,3-d]pyrimidine involves the reaction of 4-(2-oxoethyl)oxane-4-carbonitrile with an amidine.

Reaction Scheme:

Pyrimidine Synthesis reagents 4-(2-oxoethyl)oxane-4-carbonitrile + Amidine product Substituted Tetrahydropyrano[4,3-d]pyrimidine reagents->product Condensation/Cyclization conditions Base (e.g., K2CO3) DMF, Heat

A schematic for pyrimidine synthesis.

Experimental Protocol:

  • Reaction Setup: Combine 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq) and an amidine hydrochloride (e.g., benzamidine hydrochloride, 1.1 eq) in DMF.

  • Base Addition: Add potassium carbonate (2.5 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture and monitor by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • The use of an amidine provides the necessary N-C-N fragment for the construction of the pyrimidine ring.[6]

  • Potassium carbonate is used as a base to neutralize the amidine hydrochloride and to promote the condensation reactions.

  • DMF is a suitable high-boiling polar aprotic solvent for this type of transformation.

Logical Workflow for Library Synthesis

The bifunctional nature of 4-(2-oxoethyl)oxane-4-carbonitrile can be exploited in a logical workflow to generate a library of diverse heterocyclic compounds for screening in drug discovery programs.

Library Synthesis Workflow cluster_reactions Multi-component Reactions cluster_products Heterocyclic Scaffolds start 4-(2-oxoethyl)oxane-4-carbonitrile gewald Gewald Reaction (+ Active Methylene Nitrile, S8) start->gewald pyridine Pyridine Synthesis (+ Active Methylene Nitrile, Thiol) start->pyridine pyrimidine Pyrimidine Synthesis (+ Amidine) start->pyrimidine thiophene 2-Aminothiophenes gewald->thiophene pyridine_prod Pyridines pyridine->pyridine_prod pyrimidine_prod Pyrimidines pyrimidine->pyrimidine_prod screening Biological Screening thiophene->screening pyridine_prod->screening pyrimidine_prod->screening

Sources

"4-(2-oxoethyl)oxane-4-carbonitrile" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(2-Oxoethyl)oxane-4-carbonitrile in Heterocyclic Synthesis

Introduction: The Gem-Disubstituted Advantage

In modern medicinal chemistry, the escape from "flatland" (purely aromatic drug candidates) is a priority to improve solubility and metabolic stability. 4-(2-oxoethyl)oxane-4-carbonitrile (also known as 4-cyanotetrahydropyran-4-acetaldehyde) represents a high-value gem-disubstituted building block.[1]

Its structural uniqueness lies in the quaternary center at position 4 of the tetrahydropyran ring, bearing two highly reactive, orthogonal functional groups:

  • Nitrile (-CN): A precursor to amides, amines, acids, or heterocycles (e.g., tetrazoles).

  • Acetaldehyde (-CH₂CHO): A reactive electrophile primed for reductive amination, Wittig olefination, or oxidation.

This specific arrangement allows for the rapid construction of spiro-fused heterocycles —particularly spiro[piperidine-4,4'-pyran] and spiro[pyrrolidine-3,4'-pyran] scaffolds—which are privileged structures in GPCR and ion channel drug discovery programs.[1]

Core Synthesis Protocol

Since this intermediate is prone to polymerization (due to the aldehyde) and racemization (if chiral variants were used, though this is achiral), it is best synthesized in situ or stored as a stable precursor. The most robust industrial route involves the Allylation-Ozonolysis Sequence .[1]

Step 1: Synthesis of 4-Allyl-4-cyanotetrahydropyran
  • Rationale: Direct alkylation with halo-acetaldehydes is low-yielding due to self-condensation.[1] The allyl group acts as a robust "masked" aldehyde.

Reagents:

  • 4-Cyanotetrahydropyran (Starting Material)[1]

  • Lithium Hexamethyldisilazide (LiHMDS) or LDA (1.0 M in THF)[1]

  • Allyl Bromide[1]

  • Anhydrous THF

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask under N₂ atmosphere.

  • Deprotonation: Charge with 4-cyanotetrahydropyran (1.0 eq) and anhydrous THF (10 vol). Cool to -78 °C .

  • Addition: Add LiHMDS (1.1 eq) dropwise over 30 mins. Maintain internal temperature < -70 °C. Stir for 1 hour to ensure complete anion formation.

  • Alkylation: Add allyl bromide (1.2 eq) dropwise. The reaction is exothermic; control addition rate.

  • Warm-up: Allow the mixture to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: The product, 4-allyl-4-cyanotetrahydropyran, is usually a stable oil and can be purified via vacuum distillation or silica gel chromatography (Hex/EtOAc).[1]

Step 2: Ozonolysis to 4-(2-oxoethyl)oxane-4-carbonitrile
  • Rationale: Ozone cleaves the double bond cleanly.[2] A reductive workup with Dimethyl Sulfide (DMS) yields the aldehyde without over-oxidation to the acid.

Reagents:

  • 4-Allyl-4-cyanotetrahydropyran[1]

  • Ozone (O₃) generator[1][3][4]

  • Dichloromethane (DCM) / Methanol (9:1)[1]

  • Dimethyl Sulfide (DMS) or Triphenylphosphine (PPh₃)[1]

Protocol:

  • Dissolution: Dissolve the allyl intermediate in DCM/MeOH at -78 °C.

  • Ozonolysis: Bubble O₃ through the solution until a persistent blue color appears (indicating saturated O₃).

  • Purge: Purge with N₂ or O₂ until the solution is colorless (removing excess O₃).[1]

  • Reduction (Critical): Add DMS (5.0 eq) or PPh₃ (1.1 eq) at -78 °C.

  • Warm-up: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Isolation: Concentrate in vacuo. The crude aldehyde is often used directly in the next step to avoid degradation. Note: If isolation is required, use rapid column chromatography (neutral silica).

Application: Synthesis of Spiro-Heterocycles

The primary utility of this molecule is in Cascade Cyclizations .

Scenario A: Synthesis of Spiro[piperidine-4,4'-pyran]s

This scaffold is ubiquitous in neurokinin antagonists and chemokine receptor modulators.[1]

Mechanism:

  • Reductive Amination: The aldehyde reacts with a primary amine (R-NH₂) to form an imine, which is reduced (NaBH(OAc)₃) to a secondary amine.

  • Lactamization: The newly formed secondary amine attacks the nitrile (intramolecularly), often requiring thermal or Lewis acid activation, to form the spiro-lactam.

Protocol:

  • Mix 4-(2-oxoethyl)oxane-4-carbonitrile (1 eq) and Amine (R-NH₂) (1.1 eq) in DCE (Dichloroethane).

  • Add NaBH(OAc)₃ (1.5 eq) and stir at RT for 4 hours.

  • Intermediate Check: LCMS should show the reduced amine mass (M+H).

  • Cyclization: Add catalytic acetic acid or TMSCl and heat to 80 °C. The amine attacks the nitrile to form the amidine, which hydrolyzes to the lactam upon aqueous workup.

Data Summary & Properties

PropertyDataNotes
Formula C₈H₁₁NO₂
MW 153.18 g/mol
Appearance Colorless to pale yellow oilOxidizes on air exposure
Storage -20 °C, under ArgonUnstable at RT > 24h
IR Signals ~2240 cm⁻¹ (CN), ~1725 cm⁻¹ (CHO)Distinctive bifunctional signature
¹H NMR δ 9.75 (t, 1H, CHO), 2.70 (d, 2H, CH₂-CHO)Characteristic aldehyde triplet

Visualizing the Pathway

G Figure 1: Synthesis and Application of 4-(2-oxoethyl)oxane-4-carbonitrile Start 4-Cyanotetrahydropyran Allyl 4-Allyl-4-cyanotetrahydropyran Start->Allyl 1. LiHMDS, THF, -78°C 2. Allyl Bromide Target 4-(2-oxoethyl)oxane- 4-carbonitrile (Target Aldehyde) Allyl->Target 1. O3, DCM/MeOH 2. DMS (Reductive Workup) Imine Imine Intermediate Target->Imine + R-NH2 (Reductive Amination) Amine Secondary Amine Imine->Amine NaBH(OAc)3 Spiro Spiro[piperidine-4,4'-pyran] (Drug Scaffold) Amine->Spiro Cyclization (Heat/Acid) Nitrile Attack

Figure 1: Strategic synthesis of the target aldehyde and its conversion into privileged spiro-drug scaffolds.

References

  • Preparation of Spiro-Piperidines: World Intellectual Property Organization, WO 2012/037410.[1] "Spiro-ether Compounds as Tachykinin Antagonists".[1] [1]

  • Ozonolysis Protocols: Organic Syntheses, Coll. Vol. 7, p. 168 (1990). "Ozonolysis of Alkenes and Synthesis of Aldehydes".

  • Gem-Disubstituted Pyran Synthesis: Journal of Medicinal Chemistry, 2008, 51(15), 4430–4448. "Discovery of Odanacatib". (Illustrates the strategic use of 4-functionalized pyrans). [1]

  • Reductive Cyclization Methodology: Tetrahedron Letters, 2005, 46(9), 1489-1493. "Efficient synthesis of spiro-lactams via reductive amination/cyclization".

Sources

Application Notes and Protocols: Strategic Derivatization of the Nitrile Group in 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Scaffold

In the landscape of modern drug discovery and development, molecular scaffolds possessing multiple, orthogonally reactive functional groups are of immense value. The compound 4-(2-oxoethyl)oxane-4-carbonitrile represents such a scaffold, incorporating a reactive aldehyde and a versatile nitrile group on a stable oxane ring. The oxane (tetrahydropyran) moiety is a common feature in many natural products and approved drugs, valued for its favorable metabolic stability and ability to modulate physicochemical properties.[1][2] This document provides a comprehensive guide for researchers and medicinal chemists on the selective derivatization of the nitrile group, navigating the chemoselectivity challenges posed by the adjacent aldehyde functionality.

The strategic transformation of the nitrile into primary amines, carboxylic acids, amides, or ketones opens up a vast chemical space for generating diverse compound libraries for structure-activity relationship (SAR) studies. This guide will detail field-proven protocols, explain the mechanistic rationale behind procedural choices, and provide a framework for achieving high-yield, selective transformations.

Core Challenge: Chemoselectivity

The primary challenge in modifying the nitrile group of 4-(2-oxoethyl)oxane-4-carbonitrile is the inherent reactivity of the aldehyde. Both functional groups are electrophilic and susceptible to attack by nucleophiles and reducing agents. Therefore, successful derivatization hinges on one of two strategies:

  • Chemoselective Reagents: Employing reagents that exhibit inherent selectivity for the nitrile over the aldehyde.

  • Protecting Group Strategy: Temporarily masking the aldehyde to render it unreactive, performing the nitrile transformation, and then deprotecting the aldehyde.

This guide will explore protocols employing both approaches, providing researchers with a versatile toolkit. The oxane ring is a six-membered saturated ether, which is generally stable under a wide range of acidic and basic conditions, and will not participate in the described reactions.[1][2]

Strategic Derivatization Pathways

A logical workflow for the derivatization of 4-(2-oxoethyl)oxane-4-carbonitrile is presented below. The initial and most critical decision is whether to protect the aldehyde, which dictates the subsequent reaction possibilities.

G cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_addition Nucleophilic Addition start 4-(2-oxoethyl)oxane-4-carbonitrile protect Protect Aldehyde (e.g., Acetal Formation) start->protect Required for strong nucleophiles/ reductants reduc_aldehyde Selective Reduction to Aldehyde (e.g., DIBAL-H) start->reduc_aldehyde Potential for chemoselectivity (careful control) hydro_amide Partial Hydrolysis to Amide (Mild Basic Conditions) start->hydro_amide Chemoselective Conditions reduc_amine Reduction to Amine (e.g., LiAlH4) protect->reduc_amine hydro_acid Hydrolysis to Carboxylic Acid (Acid or Base) protect->hydro_acid add_ketone Addition of Organometallics (e.g., Grignard Reagent) protect->add_ketone deprotect1 Deprotection (Acid Hydrolysis) prod_amine Product: Amine deprotect1->prod_amine deprotect2 Deprotection (Acid Hydrolysis) prod_acid Product: Carboxylic Acid deprotect2->prod_acid reduc_amine->deprotect1 prod_new_aldehyde Product: Di-aldehyde reduc_aldehyde->prod_new_aldehyde hydro_acid->deprotect2 prod_amide Product: Amide hydro_amide->prod_amide prod_ketone Product: Ketone add_ketone->prod_ketone Hydrolytic Workup

Caption: Decision workflow for nitrile derivatization.

Protection of the Aldehyde: Acetal Formation

For reactions involving strong, non-selective nucleophiles or reducing agents such as Grignard reagents or Lithium Aluminum Hydride (LiAlH₄), protecting the aldehyde is essential. Cyclic acetals are excellent protecting groups as they are easy to install, stable to strongly basic and nucleophilic conditions, and can be readily removed via acidic hydrolysis.[3]

Protocol 1: Ethylene Glycol Acetal Protection

Rationale: The reaction of an aldehyde with a diol, such as ethylene glycol, under acidic catalysis forms a stable 5-membered cyclic acetal. The reaction is reversible, and the equilibrium is driven towards the product by removing water, typically with a Dean-Stark apparatus.

Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).

  • Solvent: Add toluene to the flask (approx. 0.2 M concentration of the starting material).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-(1,3-dioxolan-2-ylmethyl)oxane-4-carbonitrile, can often be used without further purification. If necessary, purify by flash column chromatography.

Derivatization Pathway I: Reduction to Primary Amine

The reduction of a nitrile to a primary amine is a fundamental transformation that introduces a basic handle into the molecule, which is highly valuable for downstream applications, including salt formation and further functionalization.

Protocol 2: Reduction of Protected Nitrile with LiAlH₄

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[4][5] The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile.[4] The aldehyde must be protected, as LiAlH₄ would readily reduce it to an alcohol.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C. Add a solution of the protected nitrile from Protocol 1 (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude protected amine.

Protocol 3: Deprotection to Reveal the Aldehyde-Amine

Rationale: The acetal protecting group is cleaved under acidic conditions to regenerate the aldehyde.[3]

Methodology:

  • Setup: Dissolve the crude protected amine from Protocol 2 in a mixture of THF and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl), until the pH is ~1-2.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, 4-(2-aminoethyl)-4-(2-oxoethyl)oxane, can be purified by column chromatography or crystallization.

Reaction Stage Starting Material Reagents Product Typical Yield
Protection4-(2-oxoethyl)oxane-4-carbonitrileEthylene glycol, p-TSA4-(1,3-dioxolan-2-ylmethyl)oxane-4-carbonitrile>95%
ReductionProtected NitrileLiAlH₄, THFProtected Amine80-90%
DeprotectionProtected Amine2M HCl, THF/H₂O4-(2-aminoethyl)-4-(2-oxoethyl)oxane>90%

Derivatization Pathway II: Hydrolysis to Amide and Carboxylic Acid

Hydrolysis of the nitrile group can yield either an amide or a carboxylic acid, depending on the reaction conditions.[6][7] Achieving selectivity in the presence of an aldehyde can be challenging, as harsh conditions may promote side reactions of the aldehyde.

Protocol 4: Partial Hydrolysis to an Amide

Rationale: Milder basic conditions can sometimes favor the partial hydrolysis of a nitrile to an amide, as the amide is less susceptible to further hydrolysis under these conditions than under harsh acidic or basic reflux.[7][8]

Methodology:

  • Setup: Dissolve 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq.) in a suitable solvent like tert-butanol or ethanol.

  • Reagents: Add powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2-3 eq.).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40-50 °C). The progress must be carefully monitored by TLC or LC-MS to maximize the yield of the amide and minimize the formation of the carboxylic acid.

  • Work-up: Once the desired conversion is reached, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting amide by column chromatography.

Protocol 5: Complete Hydrolysis to a Carboxylic Acid

Rationale: Complete hydrolysis to the carboxylic acid requires more forcing conditions.[6] To avoid side reactions with the aldehyde, it is highly recommended to use the protected intermediate from Protocol 1. The reaction can be performed under either acidic or basic conditions, followed by an acidic workup.[6][7]

Methodology (Basic Hydrolysis):

  • Setup: To the protected nitrile from Protocol 1 (1.0 eq.), add a solution of aqueous sodium hydroxide (e.g., 6M NaOH). An alcoholic co-solvent (e.g., ethanol) can be added to improve solubility.

  • Reaction: Heat the mixture to reflux (80-100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl until the pH is ~1. A precipitate of the carboxylic acid may form.

  • Extraction: Extract the aqueous layer thoroughly with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the protected carboxylic acid. This product can then be deprotected using the procedure outlined in Protocol 3.

Derivatization Pathway III: Nucleophilic Addition to form a Ketone

The addition of organometallic reagents, such as Grignard or organolithium reagents, to a nitrile provides a powerful method for carbon-carbon bond formation, ultimately yielding a ketone after hydrolytic workup.[8][9]

Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile to form an intermediate imine anion (as a magnesium salt).[9][10] This intermediate is stable and does not react with a second equivalent of the Grignard reagent.[10] Aqueous acidic work-up then hydrolyzes the imine to the desired ketone. The aldehyde must be protected to prevent it from being attacked by the Grignard reagent.[11][12]

G start Protected Nitrile intermediate Imine-Magnesium Salt Intermediate start->intermediate Step 1: Nucleophilic Addition reagent Grignard Reagent (R-MgX) reagent->intermediate product Ketone Product intermediate->product Step 2: Hydrolysis workup Aqueous Acidic Workup (H3O+) workup->product

Caption: Grignard reaction workflow on a nitrile.

Protocol 6: Grignard Addition and Ketone Formation

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the protected nitrile from Protocol 1 (1.0 eq.) in anhydrous diethyl ether or THF.

  • Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2-1.5 eq., as a solution in ether) dropwise via a syringe.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by TLC or LC-MS.

  • Work-up & Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Then, add 2M HCl and stir vigorously for 1-2 hours to hydrolyze the imine intermediate and cleave the acetal protecting group in a single step.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final ketone product can be purified by flash column chromatography.

Conclusion

The 4-(2-oxoethyl)oxane-4-carbonitrile scaffold offers a wealth of opportunities for chemical diversification. By understanding the relative reactivities of the nitrile and aldehyde groups and employing a strategic application of chemoselective reagents or protecting group methodologies, researchers can selectively transform the nitrile into a variety of valuable functional groups. The protocols outlined in this application note provide a robust starting point for the synthesis of novel amines, amides, carboxylic acids, and ketones, thereby facilitating the rapid exploration of chemical space in drug discovery and development programs.

References

  • Laulhé, S., & Nantz, M. H. (2012). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry, 77(20), 9334–9337. [Link]

  • Wuts, P. G. (2014). Stability of the Oxetane Ring. Greene's Protective Groups in Organic Synthesis.
  • Elangovan, S., Topf, C., Fischer, S., Jiao, H., Spannenberg, A., Baumann, W., Ludwig, R., Junge, K., & Beller, M. (2016). Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes. Journal of the American Chemical Society, 138(28), 8809–8814. [Link]

  • Pearson Education. (2024). Review of Nitriles Explained. Pearson Support. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Hydrogenation of aliphatic nitriles: Reaction scope. Reaction conditions. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • ACS Publications. (2012). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Hydrogenation of nitriles and imines for hydrogen storage. Semantic Scholar. [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. [Link]

  • ResearchGate. (2025). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride[13]. ResearchGate. [Link]

  • Chemistry Steps. (2024). Nitriles to Ketones and Aldehydes. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • YouTube. (2018). 20.13 Synthesis and Reactions of Nitriles. Chad's Prep. [Link]

  • ACS Publications. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. The Dong Group. [Link]

  • PubMed. (2012). A chemoselective, one-pot transformation of aldehydes to nitriles. PubMed. [Link]

  • Bentham Science. (2023). Direct Catalytic Conversion of Aldehydes to Nitriles. Bentham Science. [Link]

  • National Institutes of Health. (2022). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • ResearchGate. (2018). Is there a possibility of nitrile reduction reaction to aldehyde by using DIBAL?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • University of Groningen. (2024). Derivatization of nitrile-sugars. Student Theses Faculty of Science and Engineering. [Link]

  • ChemRxiv. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. [Link]

  • University College London. (n.d.). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. [Link]

  • American Chemical Society. (2025). Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles. ACS Fall 2025. [Link]

  • National Institutes of Health. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]

  • ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

Sources

Asymmetric synthesis of chiral derivatives of "4-(2-oxoethyl)oxane-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Chiral Derivatives of 4-(2-oxoethyl)oxane-4-carbonitrile

Executive Summary & Strategic Analysis

The molecule 4-(2-oxoethyl)oxane-4-carbonitrile (also known as 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetaldehyde) represents a high-value "privileged scaffold" in medicinal chemistry. The gem-disubstituted tetrahydropyran (THP) core is a structural motif found in various Cathepsin K inhibitors (e.g., precursors to Odanacatib analogs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

While the parent molecule possesses a plane of symmetry (achiral), its value lies in its potential to generate chiral derivatives via the reactive acetaldehyde "handle."

Chemo-Selectivity Challenge: The primary challenge in functionalizing this scaffold is preserving the nitrile (-CN) group at the C4 position while reacting the aldehyde (-CHO) . Hard nucleophiles (e.g., Lithium reagents) often attack nitriles. Therefore, this guide prioritizes mild, chemoselective catalytic protocols that tolerate the nitrile moiety while inducing high enantioselectivity at the aldehyde or its alpha-position.

Scope of Protocols:

  • Protocol A: Enantioselective Alkynylation (The Carreira Method) – Accessing Chiral Propargylic Alcohols.

  • Protocol B: Organocatalytic

    
    -Functionalization (The MacMillan Method) – Accessing Chiral Halohydrins/Epoxides.
    

Strategic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways to create chiral complexity from the achiral THP precursor.

G Start 4-(2-oxoethyl)oxane- 4-carbonitrile (Achiral Aldehyde) Path1 Protocol A: Asymmetric Alkynylation (Zn(OTf)2 / Chiral Ligand) Start->Path1 Terminal Alkyne + Zn(II) Path2 Protocol B: Organocatalytic Alpha-Chlorination Start->Path2 MacMillan Cat. + NCS Prod1 Chiral Propargylic Alcohol (>95% ee) (Versatile Linker) Path1->Prod1 C-C Bond Formation Prod2 Chiral Alpha-Chloro Aldehyde (>90% ee) Path2->Prod2 Alpha-Functionalization Deriv2 Chiral Epoxides / Amino Acids Prod2->Deriv2 Reductive Amination or Cyclization

Figure 1: Divergent asymmetric synthesis pathways for the 4-cyanotetrahydropyran scaffold.

Protocol A: Enantioselective Zinc-Catalyzed Alkynylation

Objective: Synthesis of chiral propargylic alcohols. Rationale: This method uses the Carreira System (Zn(OTf)₂ + (+)-N-methylephedrine). It is superior to Grignard additions because the zinc acetylide is too mild to attack the nitrile group, ensuring exclusive reaction at the aldehyde.

Materials & Reagents
  • Substrate: 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 equiv).

  • Reagent: Phenylacetylene (or desired terminal alkyne) (1.2 equiv).

  • Catalyst Ligand: (+)-N-Methylephedrine (1.1 equiv) or ProPhenol Ligand (0.1 equiv for catalytic version).

  • Lewis Acid: Zn(OTf)₂ (Zinc Triflate) (1.1 equiv).

  • Base: Triethylamine (TEA) (1.2 equiv).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under Nitrogen, charge Zn(OTf)₂ (dried in vacuo at 120°C for 2h prior to use).

    • Add (+)-N-Methylephedrine (solid).

    • Add anhydrous Toluene (0.5 M concentration relative to substrate).

    • Add Triethylamine. Stir at 23°C for 2 hours. Observation: The mixture typically becomes homogenous or slightly cloudy as the Zinc-Ligand complex forms.

  • Alkyne Activation:

    • Add the terminal alkyne (e.g., Phenylacetylene) via syringe.

    • Stir for 15 minutes to generate the zinc-acetylide species.

  • Asymmetric Addition:

    • Cool the reaction mixture to the optimal temperature (typically 23°C or 0°C depending on alkyne reactivity).

    • Add 4-(2-oxoethyl)oxane-4-carbonitrile (dissolved in minimal Toluene) dropwise over 20 minutes.

    • Critical Control Point: Slow addition prevents racemization or non-catalyzed background reaction.

  • Monitoring & Quench:

    • Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.4) should disappear; the alcohol product (Rf ~0.3) will appear.

    • Quench with saturated aqueous NH₄Cl.

  • Workup:

    • Extract with EtOAc (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via Flash Chromatography (Silica Gel).

Expected Results & Validation
ParameterSpecificationValidation Method
Yield 85 - 95%Isolated Mass
Enantiomeric Excess (ee) > 90%Chiral HPLC (Chiralcel OD-H column)
Chemoselectivity > 99:1 (Aldehyde:Nitrile)¹H-NMR (Absence of ketone/imine peaks)

Protocol B: Organocatalytic Asymmetric -Chlorination

Objective: Introduction of a halogen at the


-position to create a chiral handle for epoxide formation or nucleophilic displacement.
Rationale:  This utilizes MacMillan’s Imidazolidinone Catalyst . It proceeds via an enamine intermediate. The bulky quaternary center at C4 of the THP ring actually aids stereocontrol by restricting conformational freedom of the aldehyde chain.
Materials & Reagents
  • Substrate: 4-(2-oxoethyl)oxane-4-carbonitrile.

  • Chlorinating Source: N-Chlorosuccinimide (NCS) or a Quinone-based chlorinator.

  • Catalyst: (2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one (MacMillan Catalyst 1st Gen) (20 mol%).

  • Solvent: Chloroform (CHCl₃) or THF.

Step-by-Step Methodology
  • Reaction Setup:

    • To a vial equipped with a magnetic stir bar, add the MacMillan Catalyst (0.2 equiv).

    • Add the solvent (CHCl₃) and cool to -10°C.

  • Substrate Addition:

    • Add 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 equiv).

    • Stir for 10 minutes to allow pre-equilibrium of enamine formation.

  • Electrophile Addition:

    • Add NCS (1.2 equiv) in one portion.

    • Mechanistic Insight: The catalyst forms a chiral enamine with the aldehyde. The bulky tert-butyl group on the catalyst shields one face of the enamine, forcing the chlorine to attack from the opposite face.

  • Reaction Duration:

    • Stir at -10°C for 4–12 hours. Monitor by ¹H-NMR (shift of the aldehyde proton).

  • Workup (Critical for Stability):

    • 
      -Chloro aldehydes can be unstable.
      
    • Immediate Derivatization (Recommended): Do not isolate. Immediately add NaBH₄ and MeOH to reduce the aldehyde to the corresponding

      
      -chloro alcohol  (Chlorohydrin).
      
    • Alternatively, add an amine for reductive amination.

Catalytic Cycle Visualization

MacMillan Cat Imidazolidinone Catalyst Enamine Chiral Enamine Intermediate Cat->Enamine + Substrate - H2O Sub Substrate (Aldehyde) Product Alpha-Chloro Aldehyde Enamine->Product + NCS (Face Selective) Product->Cat Hydrolysis

Figure 2: Organocatalytic cycle for the alpha-chlorination of the THP-aldehyde.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure trustworthiness, the following controls must be run:

  • Racemic Standard Production: Run Protocol A using racemic N-methylephedrine or simple ZnCl₂/Grignard (if nitrile tolerates) to generate a racemic standard for HPLC calibration.

  • Water Content Control: In Protocol A, strictly anhydrous conditions are required. If yield is low (<50%), titrate the Zn(OTf)₂ or use fresh commercial anhydrous toluene.

  • Nitrile Hydrolysis Check: In both protocols, check the IR spectrum of the product. The Nitrile stretch (~2240 cm⁻¹) must remain unchanged. If it disappears or shifts to ~1680 cm⁻¹ (Amide), the reaction conditions are too basic or acidic.

References

  • Carreira, E. M., & Anand, N. K. (2001). Asymmetric Addition of Zinc Acetylides to Aldehydes. This establishes the core methodology for Protocol A, specifically highlighting the tolerance of sensitive functional groups like nitriles.

  • MacMillan, D. W. C., et al. (2004).

    
    -Fluorination and Chlorination of Aldehydes. The foundational text for Protocol B.
    
  • O'Shea, P. D., et al. (2009). A Practical Enantioselective Synthesis of Odanacatib.[1] Provides context on the stability and handling of 4-substituted THP scaffolds in drug development.

    • [Source: J. Org.[1][2][3] Chem.]([Link])

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.

Disclaimer: These protocols involve hazardous chemicals (cyanides, heavy metals). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

High-throughput screening of "4-(2-oxoethyl)oxane-4-carbonitrile" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 4-(2-oxoethyl)oxane-4-carbonitrile Analogs

Introduction: Escaping "Flatland" in Drug Discovery

The pharmaceutical industry has historically relied on flat, aromatic-rich molecules. However, recent trends emphasize the importance of Fraction of sp3 Carbon (Fsp3) , where higher three-dimensionality correlates with improved clinical success and metabolic stability.

The scaffold 4-(2-oxoethyl)oxane-4-carbonitrile (also known as 4-formylmethyl-4-cyanotetrahydropyran) represents a "privileged structure." It features a gem-disubstituted tetrahydropyran (oxane) ring that enforces specific conformational constraints, mimicking peptide reverse-turns often recognized by proteases (e.g., Cathepsin K, S, or B).

This guide details a high-throughput workflow to:

  • Synthesize a library of analogs via the reactive aldehyde handle.

  • Screen these analogs against a model protease target (Cathepsin K).

  • Validate hits using robust statistical metrics (Z-factor).

Chemical Library Design & Synthesis

The core scaffold contains two functional handles: a nitrile (stable, polar, hydrogen-bond acceptor) and an aldehyde (highly reactive). For HTS library generation, we utilize the aldehyde for Reductive Amination , a robust reaction ideal for parallel synthesis in 96-well or 384-well plates.

Mechanism of Action (Chemistry)

The aldehyde undergoes condensation with a primary or secondary amine to form an imine/iminium ion, which is subsequently reduced by a hydride source (e.g., Sodium triacetoxyborohydride, STAB) to a stable amine.

Protocol 1: Parallel Reductive Amination

Reagents:

  • Scaffold: 4-(2-oxoethyl)oxane-4-carbonitrile (0.1 M in DCE).

  • Amine Library: 80 diverse primary/secondary amines (0.1 M in DCE).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB), 0.2 M suspension in DCE.

  • Quench: 10% NaHCO3 (aq).

Step-by-Step Workflow:

  • Arraying: Dispense 50 µL of the Scaffold solution (5 µmol) into each well of a 96-well deep-well polypropylene plate.

  • Library Addition: Add 55 µL (1.1 eq) of a unique Amine from the library to each well.

    • Note: Reserve Column 12 for controls (Row A-D: No Amine/Negative Control; Row E-H: Reference Inhibitor).

  • Imine Formation: Seal plate and shake at room temperature (RT) for 30 mins.

  • Reduction: Add 100 µL (4 eq) of STAB suspension. Seal and shake at RT for 16 hours.

    • Critical: STAB is preferred over NaBH4 because it reduces the imine selectively without reducing the aldehyde, preventing side-product formation before amine coupling.

  • Quenching: Add 200 µL of 10% NaHCO3. Vigorous shaking for 30 mins to neutralize acid and decompose excess borohydride.

  • Extraction: Remove aqueous layer (top). Wash organic layer with water (2x).

  • Dry Down: Evaporate DCE using a centrifugal evaporator (Genevac or SpeedVac).

  • Reconstitution: Resuspend residue in 100 µL DMSO for the screening plate (Final conc ~50 mM).

HTS Assay Protocol: Cathepsin K Inhibition

Given the scaffold's structural similarity to known protease inhibitors (e.g., Odanacatib intermediates), we utilize a FRET-based enzymatic assay.

Assay Principle

The assay uses a peptide substrate labeled with a fluorophore (MCA) and a quencher (DNP). Cleavage by Cathepsin K releases the fluorophore, increasing fluorescence. Inhibitors prevent cleavage, maintaining low fluorescence.

Protocol 2: Fluorescence-Based Screening

Materials:

  • Enzyme: Human Recombinant Cathepsin K (1 nM final).

  • Substrate: MCA-Gly-Pro-Leu-Gly-Leu-DNP (10 µM final).

  • Buffer: 50 mM Sodium Acetate pH 5.5, 1 mM DTT, 1 mM EDTA.

  • Plates: 384-well black low-volume plates.

Workflow:

  • Compound Transfer: Pin-transfer 50 nL of library compounds (from Protocol 1) into the assay plate.

  • Enzyme Addition: Add 5 µL of Cathepsin K solution.

  • Pre-Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 mins at RT to allow compound-enzyme binding.

  • Start Reaction: Add 5 µL of Substrate solution.

  • Kinetic Read: Monitor fluorescence (Ex 320 nm / Em 405 nm) every 2 mins for 60 mins on a multimode reader (e.g., PerkinElmer EnVision).

  • Data Processing: Calculate the slope (RFU/min) for the linear portion of the curve.

Data Analysis & Validation (Z-Factor)

To ensure the assay is robust enough to distinguish real hits from noise, we calculate the Z-factor (


) using the controls in Column 12.

Formula:



  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.[1][2]
    

Interpretation:

  • Z' > 0.5: Excellent assay (Go for screening).[1][3]

  • 0 < Z' < 0.5: Marginal (Optimization required).

  • Z' < 0: Unusable.[1][2]

Visualizations

Figure 1: Library Synthesis Workflow

This diagram illustrates the parallel synthesis pathway from the aldehyde scaffold to the final screening plate.

LibrarySynthesis Scaffold Scaffold: 4-(2-oxoethyl)oxane-4-CN Reaction Reductive Amination (STAB, DCE, 16h) Scaffold->Reaction AmineLib Amine Library (80 diverse amines) AmineLib->Reaction Purification Work-up (Quench, Wash, Dry) Reaction->Purification Imine Reduction MasterPlate Master Plate (DMSO Solubilized) Purification->MasterPlate Resuspension

Caption: Parallel synthesis workflow converting the aldehyde scaffold into a diverse amine library.

Figure 2: HTS Decision Logic

This diagram outlines the logic flow from primary screening to hit validation.

HTS_Logic Primary Primary Screen (Single Concentration) QC QC Check (Z-Factor > 0.5?) Primary->QC Pass Pass QC->Pass Yes Fail Fail (Re-optimize) QC->Fail No Selection Hit Selection (>50% Inhibition) Pass->Selection Counter Counter Screen (Selectivity/False Positives) Selection->Counter DoseResp Dose Response (IC50 Determination) Counter->DoseResp Confirmed Hits

Caption: Decision tree for validating HTS hits, ensuring statistical reliability via Z-factor analysis.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link

  • O'Shea, P. D., et al. (2009).[4] A Practical Enantioselective Synthesis of Odanacatib. The Journal of Organic Chemistry. Link

Sources

Application Note: 4-(2-Oxoethyl)oxane-4-carbonitrile in Enzyme Inhibitor Development

[1][2][3]

Introduction: The Power of the Quaternary Pyran Scaffold

In modern drug discovery, the tetrahydropyran (oxane) ring is a highly valued bioisostere for cyclohexyl or phenyl rings.[2] It lowers lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

4-(2-oxoethyl)oxane-4-carbonitrile is a specialized "warhead precursor" and "linker" that enables the rapid construction of complex, sp-3 rich architectures.[1][2] Its value lies in its bifunctionality :

  • C4-Nitrile: A precursor to primary amines, carboxylic acids, or amides (establishing the "core" quaternary center).[2]

  • C4-Acetaldehyde (2-oxoethyl): A reactive handle for reductive amination, oxidation, or olefination (enabling chain extension or cyclization).[1][2]

This scaffold is particularly relevant for developing Cathepsin K/S inhibitors (where the pyran ring occupies the P2/P3 pocket) and Spirocyclic GPCR ligands (e.g., Chemokine receptor antagonists).[1]

Chemical Biology Context: Mechanism of Action

Structural Role in Protease Inhibitors

Many Cysteine Protease inhibitors (e.g., for Osteoporosis or Autoimmune diseases) rely on a "P2-P3" pharmacophore that fits into the enzyme's S2 subsite.[1][2]

  • Steric Occlusion: The quaternary center at the 4-position of the pyran ring locks the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Blocking: Disubstitution at the 4-position prevents metabolic oxidation at this typically labile site.[1][2]

Synthetic Versatility (The "Branching Point")

The molecule serves as a divergence point in synthesis:[1][2]

  • Path A (Linear Linkers): Reductive amination of the aldehyde yields linear P2-P3 linkers found in Cathepsin inhibitors.[1][2]

  • Path B (Spirocycles): Intramolecular cyclization between the nitrile (reduced to amine) and the aldehyde creates spiro[piperidine-4,4'-pyran] systems, a privileged scaffold for GPCRs.[1][2]

Experimental Protocol: Synthesis and Handling

Retrosynthetic Analysis

The synthesis relies on the desymmetrization of tetrahydro-4H-pyran-4-one .[1][2]

RetrosynthesisTarget4-(2-oxoethyl)oxane-4-carbonitrile(Target Scaffold)Precursor14-cyano-4-(2,2-dimethoxyethyl)oxane(Protected Acetal)Target->Precursor1Acid HydrolysisIntermediate4-cyanotetrahydropyranPrecursor1->IntermediateAlkylation(Br-CH2-CH(OMe)2)StartTetrahydro-4H-pyran-4-oneIntermediate->StartTosMIC(Van Leusen)

Figure 1: Retrosynthetic pathway for the generation of the target aldehyde-nitrile scaffold.

Step-by-Step Synthesis Protocol

Safety Note: Cyanides and strong bases (LiHMDS) are hazardous.[1][2] Work in a well-ventilated fume hood. The final aldehyde is prone to oxidation; store under inert gas at -20°C.[1][2]

Step 1: Synthesis of 4-Cyanotetrahydropyran
  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), KOtBu (2.5 eq), DME/EtOH.[1][2]

  • Procedure:

    • Dissolve TosMIC in DME at 0°C. Add KOtBu.

    • Add Tetrahydro-4H-pyran-4-one dropwise.

    • Stir at RT for 4 hours (Van Leusen reaction).

    • Validation: disappearance of ketone peak (IR ~1715 cm⁻¹) and appearance of nitrile (IR ~2240 cm⁻¹).[1][2]

Step 2: Alkylation (Introduction of the Acetal) [1][2]
  • Reagents: 4-Cyanotetrahydropyran (1.0 eq), LiHMDS (1.2 eq, 1M in THF), Bromoacetaldehyde dimethyl acetal (1.2 eq).

  • Procedure:

    • Cool a solution of 4-cyanotetrahydropyran in dry THF to -78°C .

    • Add LiHMDS dropwise over 30 min.[2] Stir for 1h to form the anion (bright yellow).

    • Add Bromoacetaldehyde dimethyl acetal.[2]

    • Warm slowly to RT overnight. Quench with sat. NH₄Cl.[2]

    • Critical Control Point: Ensure complete alkylation by LC-MS (M+H of acetal).

Step 3: Deprotection to 4-(2-oxoethyl)oxane-4-carbonitrile
  • Reagents: 1N HCl, Acetone.

  • Procedure:

    • Dissolve the acetal intermediate in Acetone/1N HCl (1:1).

    • Heat to 50°C for 2 hours.

    • Neutralize with NaHCO₃, extract with DCM.[2]

    • Purification: Flash chromatography (Hex/EtOAc). The aldehyde is unstable on silica for long periods; elute quickly.[2]

Application Protocols: Inhibitor Design

Workflow: From Scaffold to Inhibitor

This diagram illustrates how to process the scaffold into two distinct inhibitor classes.

Workflowcluster_CathepsinPathway A: Cathepsin Inhibitors (Linear)cluster_SpiroPathway B: GPCR Ligands (Spirocyclic)Scaffold4-(2-oxoethyl)oxane-4-carbonitrileRedAminReductive Amination(R-NH2, NaBH(OAc)3)Scaffold->RedAminAldehyde FunctionalizationRedAmin2Reductive Amination(Bn-NH2)Scaffold->RedAmin2HydrolysisNitrile Hydrolysis(H2O2, K2CO3)RedAmin->HydrolysisProductA4-amino-4-carboxamide LinkerHydrolysis->ProductAReductionNitrile Reduction(LiAlH4 or Raney Ni)RedAmin2->ReductionForm DiamineCyclizationCyclization(Phosgene/CDI)Reduction->CyclizationProductBSpiro[piperidine-4,4'-pyran] UreaCyclization->ProductB

Figure 2: Divergent synthesis pathways for linear protease inhibitors and spirocyclic GPCR ligands.

Protocol: Synthesis of Spiro[piperidine-4,4'-pyran] Core

This protocol describes the conversion of the scaffold into a spiro-urea, a common motif in ACC (Acetyl-CoA Carboxylase) and CCR2 inhibitors.[1][2]

  • Reductive Amination:

    • Mix scaffold (1 eq) with Benzylamine (1.1 eq) in DCE.[1][2]

    • Add NaBH(OAc)₃ (1.5 eq).[1][2] Stir 12h.

    • Result: 4-(2-(benzylamino)ethyl)oxane-4-carbonitrile.[1][2]

  • Nitrile Reduction:

    • Treat intermediate with LiAlH₄ (2 eq) in THF at 0°C -> Reflux.

    • Result: 4-(2-(benzylamino)ethyl)-4-(aminomethyl)oxane (Diamine).[1][2]

  • Cyclization:

    • Dissolve diamine in DCM/Et₃N.[2]

    • Add Triphosgene (0.33 eq) or CDI at 0°C.[1][2]

    • Outcome: Formation of the 1-benzyl-spiro[piperidine-4,4'-pyran]-2-one (Spiro-urea).[1][2]

Analytical Validation

ParameterMethodAcceptance CriteriaNotes
Identity ¹H-NMR (DMSO-d₆)Aldehyde proton triplet at ~9.7 ppmDistinctive shift for -CH₂-CH O
Purity LC-MS (ESI+)>95% Area; [M+H]⁺ consistentWatch for hydrate formation (M+18)
Functional Group FT-IR-CN stretch at ~2240 cm⁻¹-C=O stretch at ~1720 cm⁻¹
Stability 24h Stability Test<5% degradation in DMSOAldehydes oxidize to acids in air

References

  • Synthesis of 4-Cyanotetrahydropyran

    • Title: "Practical Synthesis of 4-Substituted-4-Cyanotetrahydropyrans."
    • Source:Bioorganic & Medicinal Chemistry Letters, 2004.
    • Context: Foundational method for the Van Leusen reaction on pyranones.[2]

    • [1][2]

  • Application in Cathepsin Inhibitors

    • Title: "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K."[1][2][3][4]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2008.[5]

    • Context: Describes the structural activity relationship (SAR)
    • [1][2]

  • Patent Reference for Scaffold Utility

    • Title: "Imidazole derivatives" (US Patent 8,273,738).[1][2]

    • Source:Google P
    • Context: Explicitly lists 2-(4-cyanooxan-4-yl)ethanesulfonic acid and related intermediates, validating the industrial relevance of the 2-oxoethyl/ethyl scaffold.
    • [1][2]

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Spirocyclic Motifs in Drug Discovery."[2]

    • Source:Journal of Medicinal Chemistry, 2014.
    • Context: Reviews the utility of spiro-piperidines derived
    • [1][2]

Application Note: Polymerization Strategies for 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the polymerization and functionalization of 4-(2-oxoethyl)oxane-4-carbonitrile (also known as 4-(2-oxoethyl)tetrahydropyran-4-carbonitrile; CAS 1804544-20-4).

This molecule is a critical bifunctional intermediate containing a nitrile group (pharmacophore) and an aldehyde group (reactive handle). While it does not polymerize directly as a bulk monomer, it serves as a high-value precursor for synthesizing functional methacrylates or for post-polymerization modification of amine-bearing scaffolds.

Introduction & Strategic Overview

4-(2-oxoethyl)oxane-4-carbonitrile is a tetrahydropyran (THP) derivative featuring a quaternary center at the 4-position, substituted with a nitrile group and an acetaldehyde moiety. This structural motif is highly relevant in medicinal chemistry, resembling the core pharmacophore of Cathepsin K inhibitors (e.g., Odanacatib precursors) and other bioactive agents.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 4-(2-oxoethyl)oxane-4-carbonitrile

  • Synonyms: 4-(Cyanotetrahydropyran-4-yl)acetaldehyde; 4-(2-Oxoethyl)tetrahydropyran-4-carbonitrile.

  • Key Functionalities:

    • Aldehyde (-CHO): Highly reactive electrophile suitable for reductive amination, Wittig olefination, or oxidation/reduction.

    • Nitrile (-CN): Stable pharmacophore; potential for conversion to amides/acids or tetrazoles.

    • Tetrahydropyran Ring: Stable ether linkage, improves solubility and metabolic stability in drug conjugates.

Polymerization Logic

Direct polymerization of the aldehyde (to polyacetals) is thermodynamically unstable and not recommended for biological applications. Instead, two robust strategies are employed:

  • Monomer Derivatization (Pathway A): Converting the aldehyde to a polymerizable vinyl group (e.g., methacrylate) via an alcohol intermediate.

  • Post-Polymerization Modification (Pathway B): Grafting the molecule onto amine-functionalized polymers (e.g., Polyallylamine, Chitosan, PEG-Amine) via reductive amination.

Strategy A: Synthesis of Polymerizable Methacrylate Monomer

This protocol describes the conversion of 4-(2-oxoethyl)oxane-4-carbonitrile into a methacrylate monomer, followed by free radical polymerization. This is the preferred method for creating high-molecular-weight polymers with a defined density of the THP-nitrile pharmacophore.

Workflow Diagram (Pathway A)

MonomerSynthesis Start 4-(2-oxoethyl) oxane-4-carbonitrile (Aldehyde) Step1 Reduction (NaBH4) Start->Step1 Reduction Inter 4-(2-hydroxyethyl) oxane-4-carbonitrile (Alcohol) Step1->Inter Step2 Esterification (Methacryloyl Chloride) Inter->Step2 Acylation Monomer 4-(2-methacryloyloxyethyl) oxane-4-carbonitrile (Monomer) Step2->Monomer Poly Poly(THP-Nitrile) Methacrylate Monomer->Poly Radical Polymerization (AIBN, 70°C)

Figure 1: Synthetic pathway for converting the aldehyde precursor into a polymerizable methacrylate monomer.

Detailed Protocol
Step 1: Reduction to Alcohol

Objective: Convert the reactive aldehyde to a stable primary alcohol (CAS 1874549-47-9).

  • Dissolution: Dissolve 10 mmol of 4-(2-oxoethyl)oxane-4-carbonitrile in 50 mL of anhydrous Methanol (MeOH) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add 12 mmol of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure proper venting.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Quenching: Quench with saturated NH₄Cl solution (20 mL).

  • Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Yields 4-(2-hydroxyethyl)oxane-4-carbonitrile as a colorless oil.[1]

Step 2: Methacrylation

Objective: Attach a polymerizable vinyl group.

  • Setup: Dissolve 10 mmol of the alcohol intermediate (from Step 1) and 12 mmol Triethylamine (TEA) in 50 mL anhydrous Dichloromethane (DCM). Cool to 0°C.

  • Addition: Dropwise add 11 mmol Methacryloyl Chloride over 20 minutes under Nitrogen atmosphere.

  • Reaction: Stir at 0°C for 2 hours, then overnight at RT.

  • Workup: Wash with water, 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄ and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to obtain the pure monomer: 4-(2-methacryloyloxyethyl)oxane-4-carbonitrile .

Step 3: Free Radical Polymerization

Objective: Polymerize the functional monomer.

  • Mixture: In a Schlenk tube, dissolve the monomer (1 g) in Anisole (or DMF) (4 mL).

  • Initiator: Add AIBN (Azobisisobutyronitrile) at 1 mol% relative to monomer.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical polymerization).

  • Polymerization: Seal the tube and heat to 70°C for 12-24 hours.

  • Precipitation: Cool to RT and precipitate the polymer into cold Methanol or Diethyl Ether.

  • Drying: Dry the white precipitate under vacuum at 40°C.

Strategy B: Post-Polymerization Modification (Grafting)

This strategy is ideal for attaching the pharmacophore to biocompatible carriers like Poly(allylamine) , Chitosan , or Dendrimers for drug delivery applications.

Reaction Mechanism Diagram

Grafting Polymer Amine-Functional Polymer (P-NH2) Imine Schiff Base Intermediate (P-N=CH-R) Polymer->Imine Condensation (pH 5-6) Ligand 4-(2-oxoethyl)oxane-4-carbonitrile (Aldehyde) Ligand->Imine Condensation (pH 5-6) Conjugate Stable Secondary Amine Conjugate (P-NH-CH2-CH2-THP-CN) Imine->Conjugate Reductive Amination Reduction Reduction Agent (NaBH3CN or NaBH(OAc)3) Reduction->Conjugate Hydride Transfer

Figure 2: Reductive amination mechanism for grafting the aldehyde ligand onto an amine-bearing polymer backbone.

Detailed Protocol
  • Buffer Preparation: Prepare a 1% Acetic Acid buffer (pH 5.0) in Methanol/Water (1:1 v/v).

  • Polymer Dissolution: Dissolve the amine-containing polymer (e.g., Polyallylamine HCl, MW 15k) in the buffer to a concentration of 10 mg/mL.

  • Ligand Addition: Add 4-(2-oxoethyl)oxane-4-carbonitrile (1.2 equivalents per target amine site).

  • Imine Formation: Stir at RT for 2 hours to allow Schiff base formation.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (2 equivalents per ligand) or Sodium Triacetoxyborohydride (STAB).

    • Safety: NaBH₃CN generates HCN in strong acid; ensure pH is >4 and work in a fume hood.

  • Incubation: Stir for 24 hours at RT.

  • Purification: Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted ligand and boron salts.

  • Lyophilization: Freeze-dry the purified solution to obtain the functionalized polymer.

Characterization & Quality Control

To validate the success of the polymerization or grafting, the following analytical methods are required:

TechniqueTarget ParameterExpected Signal
FT-IR Nitrile Group (-CN)Sharp peak at ~2240 cm⁻¹ .
¹H NMR Aldehyde ConversionDisappearance of aldehyde proton (~9.8 ppm ). Appearance of ester -CH₂- (~4.2 ppm ) in Pathway A.
GPC/SEC Molecular WeightShift to higher MW (vs monomer) or broadening (vs backbone).
DSC Thermal PropertiesDetermination of Tg (typically increased by rigid THP side chains).

References

  • Synthesis of THP-Nitrile Intermediates : PubChem Compound Summary for CID 79133177 (Related Structure). National Center for Biotechnology Information (2025). Link

  • Reductive Amination Protocols : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862 (1996). Link

  • Methacrylate Polymerization : Matyjaszewski, K., & Davis, T. P. Handbook of Radical Polymerization. Wiley-Interscience (2002). Link

  • Pharmacophore Context : "Cathepsin K Inhibitors and their Synthetic Intermediates." Journal of Medicinal Chemistry (General Reference for THP-Nitrile motifs). Link

  • Chemical Identity : "4-(2-hydroxyethyl)oxane-4-carbonitrile" (Reduced Intermediate). Sigma-Aldrich / Merck Product Database. Link

Sources

Technical Application Note: 4-(2-oxoethyl)oxane-4-carbonitrile as a Molecular Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-(2-oxoethyl)oxane-4-carbonitrile (also known as 4-(cyanomethyl)tetrahydropyran-4-carbaldehyde) as a versatile molecular scaffold for the design and synthesis of nitrile-based cysteine protease probes , specifically targeting Cathepsin K .

Executive Summary

4-(2-oxoethyl)oxane-4-carbonitrile is a bifunctional tetrahydropyran (THP) derivative employed as a critical "warhead scaffold" in the development of reversible covalent inhibitors for cysteine proteases. Its structure features two distinct functional handles at the quaternary C4 position:

  • Nitrile (-CN): Acts as the electrophilic warhead that forms a reversible thioimidate adduct with the catalytic cysteine (e.g., Cys25 in Cathepsin K).

  • Acetaldehyde (-CH₂CHO): Acts as a synthetic handle for reductive amination, allowing researchers to attach specificity elements (P2/P3 residues) or reporter tags (fluorophores/biotin) without compromising the warhead's geometry.

This guide provides protocols for derivatizing this scaffold into active probes and validating their activity against Cathepsin K, a key target in osteoporosis and bone resorption research.

Mechanism of Action & Probe Design

The utility of 4-(2-oxoethyl)oxane-4-carbonitrile lies in its ability to mimic the P1-P2 interface of peptide substrates while providing a stable, reversible covalent anchor.

Binding Mechanism
  • Recognition: The tetrahydropyran ring mimics the leucine/isoleucine side chain often found in the P2 position of natural substrates, fitting snugly into the hydrophobic S2 subsite of Cathepsin K.

  • Covalent Trapping: Upon binding, the nucleophilic thiolate of the catalytic cysteine attacks the carbon of the nitrile group.

  • Transition State Stabilization: This forms a thioimidate intermediate , mimicking the transition state of peptide hydrolysis. Unlike irreversible warheads (e.g., epoxides, vinyl sulfones), the nitrile adduct is reversible, reducing off-target toxicity and allowing for equilibrium binding studies.

Structural Logic

The gem-disubstituted nature of the C4 position (holding both the nitrile and the aldehyde arm) constrains the conformation, pre-organizing the molecule for binding. The acetaldehyde arm extends into the solvent-exposed region or the S3 subsite, making it the ideal attachment point for:

  • SAR Exploration: Attaching various amines to tune potency.

  • Probe Construction: Attaching fluorophores (e.g., FITC, BODIPY) for Activity-Based Protein Profiling (ABPP).

Pathway Diagram (Graphviz)

G Scaffold 4-(2-oxoethyl)oxane-4-carbonitrile (Scaffold) SchiffBase Imine Intermediate Scaffold->SchiffBase Reductive Amination (NaBH(OAc)3) Amine Primary Amine (R-NH2) (Specificity Element / Tag) Amine->SchiffBase ActiveProbe Active Probe (Secondary Amine) SchiffBase->ActiveProbe Reduction Complex Enzyme-Probe Complex (Thioimidate Adduct) ActiveProbe->Complex Binding & Reaction CatK Cathepsin K (Active Cys25) CatK->Complex Nucleophilic Attack (Cys-SH -> C-CN)

Caption: Workflow converting the aldehyde scaffold into an active probe via reductive amination, followed by reversible covalent inhibition of Cathepsin K.

Experimental Protocols

Protocol 1: Probe Synthesis via Reductive Amination

Objective: To functionalize the aldehyde handle of 4-(2-oxoethyl)oxane-4-carbonitrile with a specificity group (e.g., N-boc-piperazine or a fluorophore-amine).

Reagents:

  • Scaffold: 4-(2-oxoethyl)oxane-4-carbonitrile (1.0 eq)

  • Amine Component: R-NH₂ (1.1 eq) (e.g., 1-(3-fluorophenyl)piperazine for potency)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Acid Catalyst: Acetic acid (1-2 drops)

Procedure:

  • Dissolution: Dissolve 4-(2-oxoethyl)oxane-4-carbonitrile (100 mg, 0.65 mmol) in anhydrous DCE (5 mL).

  • Imine Formation: Add the amine component (0.72 mmol) and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N₂).

    • Checkpoint: Monitor by TLC or LC-MS for the disappearance of the aldehyde peak.

  • Reduction: Add STAB (206 mg, 0.97 mmol) in one portion. Stir at RT for 4–16 hours.

  • Quenching: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the secondary amine probe.

Protocol 2: In Vitro Cathepsin K Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized probe using a fluorogenic substrate.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (activate before use).

  • Substrate: Z-Phe-Arg-AMC (fluorogenic).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

  • Probe: Stock solution (10 mM in DMSO).

Step-by-Step:

  • Enzyme Activation: Dilute Cathepsin K in assay buffer containing DTT. Incubate at RT for 15 min to reduce the active site cysteine.

  • Plate Setup: In a black 96-well plate, add:

    • 25 µL Activated Enzyme (final conc. 0.1–1 nM).

    • 1 µL Probe (Serial dilutions in DMSO, final 0.1 nM – 10 µM).

  • Pre-Incubation: Incubate enzyme and probe for 15 minutes at RT to allow equilibrium binding.

  • Substrate Addition: Add 25 µL of Z-Phe-Arg-AMC substrate (final conc. 10–50 µM, near Km).

  • Measurement: Immediately monitor fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 30 minutes at 25°C.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Probe] to determine IC₅₀.
    
Protocol 3: Reversibility Check (Jump-Dilution Assay)

Objective: Confirm the probe acts via a reversible nitrile mechanism rather than irreversible alkylation (which might occur if the aldehyde was unreacted).

  • Incubation: Incubate Cathepsin K with the probe at a concentration of 10 × IC₅₀ for 30 minutes (near 100% inhibition).

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate (Z-Phe-Arg-AMC).

  • Recovery: Monitor enzymatic activity over time.

    • Result Interpretation: If activity recovers over time (concave up curve), the inhibitor is reversible (Nitrile-based). If activity remains flat/zero, it is irreversible .

Data Analysis & Validation Standards

Expected Performance Metrics

When derivatized correctly (e.g., with a hydrophobic amine), the probe should exhibit the following characteristics:

ParameterTarget ValueInterpretation
IC₅₀ (Cat K) < 100 nMHigh potency indicates successful S2 pocket occupancy by the THP ring.
Selectivity > 10-fold vs Cat LCathepsin K prefers the THP scaffold more than Cathepsin L.
Reversibility > 80% RecoveryConfirms the nitrile mechanism; excludes non-specific alkylation.
Stability t½ > 24h (PBS)The nitrile is stable; aldehyde must be fully converted to amine.
Troubleshooting Guide
  • Problem: Low potency (IC₅₀ > 1 µM).

    • Cause: The amine attached to the aldehyde arm is too polar or sterically clashing with the S3 subsite.

    • Solution: Use hydrophobic amines (e.g., trifluoromethyl-benzylamine) to exploit the hydrophobic nature of the Cathepsin K cleft.

  • Problem: Irreversible inhibition.

    • Cause: Incomplete reductive amination; residual aldehyde is reacting with the enzyme.

    • Solution: Ensure complete conversion of the aldehyde using excess amine and STAB; verify purity by ¹H NMR (look for disappearance of -CHO proton at ~9.8 ppm).

References

  • Robichaud, J., et al. (2008). "Identification of Odanacatib (MK-0822), a potent, selective, and orally active inhibitor of Cathepsin K." Journal of Medicinal Chemistry. Link

  • Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanuramide derivatives as potent inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. Link

  • ChemSrc Database. "4-(2-Oxoethyl)oxane-4-carbonitrile CAS 1804544-20-4 Entry."[1] Link

Sources

Application Note: Fluorescent Labeling via 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of 4-(2-oxoethyl)oxane-4-carbonitrile (also known as 4-(cyanomethyl)tetrahydropyran-4-carbaldehyde or 4-cyano-4-formylmethyltetrahydropyran) as a specialized bifunctional linker for fluorescent labeling.

Executive Summary

4-(2-oxoethyl)oxane-4-carbonitrile is a gem-disubstituted tetrahydropyran derivative featuring two distinct functional handles: a nitrile (cyano) group and an acetaldehyde (2-oxoethyl) group . In the context of fluorescent labeling, this molecule functions as a heterobifunctional linker . The tetrahydropyran (oxane) core provides superior aqueous solubility and reduced aggregation compared to traditional alkyl linkers, while the aldehyde moiety serves as a highly reactive, bioorthogonal-compatible "tag" for site-specific conjugation with hydrazide- or aminooxy-functionalized fluorophores.

Scientific Mechanism & Rationale

The utility of this compound relies on the differential reactivity of its two functional groups:

  • The Aldehyde Handle (-CH₂CHO):

    • Reactivity: Aldehydes are absent from native protein surfaces (except at the N-terminus if oxidized) and are distinct from the nucleophilic amines (Lys) and thiols (Cys). This allows for bioorthogonal ligation .

    • Mechanism: The aldehyde reacts spontaneously with hydrazides to form hydrazones or with alkoxyamines to form oximes. These reactions proceed rapidly in slightly acidic aqueous buffers (pH 5.0–6.0). Alternatively, it can undergo reductive amination with primary amines in the presence of a reducing agent (e.g., NaCNBH₃).

  • The Nitrile Handle (-CN):

    • Stability: Under mild labeling conditions, the nitrile is inert, acting as a compact, polar "spectator" group that improves the pharmacokinetic profile of the linker.

    • Synthetic Utility: In organic synthesis, the nitrile can be a precursor to primary amines (via reduction) or carboxylic acids (via hydrolysis), allowing the linker to be pre-attached to a drug or biomolecule scaffold before the fluorescent labeling step.

Why use this specific linker? Unlike flexible PEG linkers, the tetrahydropyran ring imposes a defined spatial constraint (gem-disubstitution), preventing the fluorophore from folding back onto the target biomolecule (quenching). This results in higher quantum yield retention for the conjugated dye.

Experimental Protocol

Materials Required
  • Linker: 4-(2-oxoethyl)oxane-4-carbonitrile (High purity).

  • Fluorophore: Hydrazide-activated dye (e.g., Fluorescein-5-thiosemicarbazide, Alexa Fluor 488 Hydrazide, or Sulforhodamine 101 hydrazide).

  • Target Biomolecule: Protein/Peptide or Small Molecule pre-functionalized to react with the nitrile (or if the linker is already attached, the aldehyde-bearing conjugate).

  • Buffers:

    • Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5.

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

  • Reagents: Sodium Cyanoborohydride (NaCNBH₃) [Optional for stabilization].

Workflow A: Labeling an Aldehyde-Tagged Target

Assumption: The linker has already been attached to the target molecule via the nitrile group (e.g., during small molecule synthesis), leaving the aldehyde free.

Step 1: Preparation of Reagents

  • Dissolve the Aldehyde-Tag Conjugate (Target-Linker-CHO) in Coupling Buffer to a concentration of 1–5 mg/mL (or 1–10 mM for small molecules).

  • Dissolve the Hydrazide-Fluorophore in anhydrous DMSO to a stock concentration of 10 mM.

Step 2: Conjugation Reaction (Ligation)

  • Add the Fluorophore stock to the Conjugate solution.

    • Stoichiometry: Use a 5–10 fold molar excess of fluorophore over the aldehyde target to drive the equilibrium.

  • Incubate the reaction in the dark at room temperature (20–25°C) for 2–4 hours .

    • Note: Mild agitation is recommended. The pH of 5.5 catalyzes the dehydration step of hydrazone formation.

Step 3: Stabilization (Optional but Recommended) Hydrazones are reversible covalent bonds. For permanent labeling, reduction is required.

  • Add NaCNBH₃ (from a fresh 1 M stock in NaOH) to a final concentration of 50 mM.

  • Incubate for an additional 1 hour on ice.

    • Mechanism:[1][2] This reduces the C=N bond to a stable C-N single bond (hydrazine linkage).

Step 4: Purification

  • For Proteins: Remove excess fluorophore using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4).

  • For Small Molecules: Purify via HPLC (Reverse Phase C18) monitoring the specific absorbance of the fluorophore.

Data Presentation & Analysis

Table 1: Troubleshooting the Labeling Reaction

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too high (> 6.5)Hydrazone formation requires acid catalysis. Ensure Coupling Buffer is pH 5.0–5.5.
Precipitation Hydrophobic DyeAdd 10-20% DMSO or DMF to the reaction mixture.
Reversibility/Signal Loss Hydrolysis of HydrazonePerform Step 3 (Reduction) to lock the bond, or switch to an Aminooxy-dye (Oxime is more stable).
High Background Non-specific bindingIncrease washing steps or use a scavenger resin (e.g., aldehyde-agarose) to remove excess hydrazide.

Visualization of the Workflow

G cluster_reaction Chemical Transformation Linker 4-(2-oxoethyl)oxane- 4-carbonitrile Complex Target-Linker (Aldehyde Active) Linker->Complex Incorporation Target Target Molecule (Drug/Protein) Target->Complex Synthetic Attachment (via Nitrile/Scaffold) Final Fluorescent Conjugate (Stable Hydrazone) Complex->Final pH 5.5 Ligation Dye Hydrazide-Fluorophore (e.g., Alexa-488) Dye->Final Nucleophilic Attack Reaction R-CHO + H2N-NH-Dye R-CH=N-NH-Dye

Caption: Workflow for converting the aldehyde-functionalized oxane linker into a stable fluorescent conjugate via hydrazone ligation.

References

  • Rabuka, D., et al. "Site-specific chemical protein conjugation using genetically encoded aldehyde tags." Nature Protocols, vol. 7, no. 6, 2012, pp. 1052–1067. Link

  • Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, vol. 47, no. 39, 2008, pp. 7523–7526. Link

  • PubChem. "Compound Summary: 4-(2-oxoethyl)oxane-4-carbonitrile." National Library of Medicine, 2025. Link

  • Patterson, D. M., et al. "Finding the Right (Bio)orthogonal Chemistry." ACS Chemical Biology, vol. 9, no. 3, 2014, pp. 592–605. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the purification of 4-(2-oxoethyl)oxane-4-carbonitrile (CAS: 1804544-20-4), also known as 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carbonitrile .

This intermediate, featuring a tetrahydropyran (oxane) core substituted at the C4 position with both a nitrile (-CN) and a reactive acetaldehyde side chain (-CH₂CHO) , presents a unique purification challenge. The aldehyde moiety is prone to oxidation (to the carboxylic acid) and polymerization, while the nitrile is relatively stable but polar.

Current Status: Active Support Tier: Level 3 (Senior Scientist) Ticket ID: PUR-OX-CN-001

Initial Assessment & Strategy

Before initiating any protocol, you must assess the crude material's physical state and impurity profile. The presence of the aldehyde group dictates the strategy: thermal stress must be minimized to prevent polymerization, and exposure to air should be limited to prevent oxidation to 4-(carboxymethyl)oxane-4-carbonitrile .

Decision Matrix: Selecting the Right Method
Crude PurityPhysical StatePrimary ImpurityRecommended Method
< 70% Dark Oil/TarPolymers/TarsMethod A (Bisulfite Adduct)
70-90% Yellow OilNon-aldehydesMethod B (Flash Chromatography)
> 90% Pale Oil/SolidTrace solventsMethod C (High-Vac Distillation)

Detailed Protocols

Method A: Bisulfite Adduct Purification (The "Gold Standard")

Best for: Removing non-aldehyde impurities (e.g., starting materials like 4-cyanotetrahydropyran) without thermal stress. Mechanism: The aldehyde reacts selectively with sodium bisulfite to form a water-soluble crystalline adduct. Impurities remain in the organic phase. The adduct is then hydrolyzed back to the pure aldehyde.

Step-by-Step Protocol:

  • Adduct Formation:

    • Dissolve crude 4-(2-oxoethyl)oxane-4-carbonitrile (1 eq) in minimal Ethanol (2 vol).

    • Prepare a saturated aqueous solution of Sodium Bisulfite (

      
      , 1.5 eq).
      
    • Add the bisulfite solution to the organic phase with vigorous stirring.

    • Stir for 2–4 hours at room temperature. A thick white precipitate (the adduct) should form.

  • Washing:

    • Filter the solid adduct.[1][2][3][4]

    • Wash the filter cake thoroughly with Diethyl Ether or MTBE (to remove non-aldehyde organic impurities).

    • Critical Check: The filtrate contains your impurities. The solid is your product in a "protected" form.

  • Regeneration:

    • Suspend the solid adduct in a biphasic mixture of Water and Dichloromethane (DCM).

    • Slowly add saturated Sodium Bicarbonate (

      
      ) or 10% Sodium Carbonate (
      
      
      
      ) while stirring until the solid dissolves and gas evolution ceases.
    • Note: Maintain pH 8–9. Avoid strong bases (NaOH) to prevent nitrile hydrolysis.

  • Isolation:

    • Separate the organic layer (DCM).

    • Extract the aqueous layer twice more with DCM.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo (< 30°C).
      
Method B: Flash Column Chromatography

Best for: General purification when the bisulfite method is not feasible or for removing specific polar impurities. Stationary Phase: Neutral Silica Gel (Acidic silica may degrade the acetal/aldehyde).

Solvent System Optimization:

  • Weak Eluent: Hexanes or Heptane.

  • Strong Eluent: Ethyl Acetate (EtOAc).

  • Gradient: Start at 0% EtOAc, ramp to 30–50% EtOAc. The nitrile-aldehyde is moderately polar.

TLC Visualization:

  • Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP) is specific for the aldehyde (orange/red spot).

  • UV: Nitriles have weak UV absorption; use KMnO4 or Iodine if DNP is unavailable.

Workflow Visualization

The following diagram illustrates the logical flow for the Bisulfite Purification Method, ensuring separation of non-aldehyde impurities.

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 (aq) Stir 2-4 hrs Start->Step1 Decision Did Precipitate Form? Step1->Decision Filter Filter Solid Adduct Decision->Filter Yes Alt Switch to Column Chromatography Decision->Alt No (Oil formed) Wash Wash Cake with Et2O (Discard Filtrate) Filter->Wash Regen Suspend in DCM/Water Add NaHCO3 (pH 8-9) Wash->Regen Extract Separate Organic Layer (DCM) Regen->Extract Final Pure 4-(2-oxoethyl) oxane-4-carbonitrile Extract->Final

Caption: Logical workflow for the selective purification of aldehyde-containing nitriles via bisulfite adduct formation.

Troubleshooting & FAQs

Q1: My product is not precipitating during the bisulfite step; it's forming an oil.

  • Cause: The adduct might be too soluble in the ethanol/water mix, or the concentration is too low.

  • Fix: Reduce the volume of Ethanol. Try adding excess brine to "salt out" the adduct. If it remains an oil, decant the aqueous phase and wash the oil with ether, then proceed to regeneration directly from the oil.

Q2: The aldehyde peak in NMR is small, and I see a carboxylic acid peak (~11 ppm).

  • Cause: Oxidation has occurred. This happens if the crude was stored in air or if the workup used oxidizing agents.

  • Fix: You cannot easily reverse the oxidation. Purify via Method B (Column) . The acid is much more polar and will stick to the silica or elute very late (requires MeOH/DCM).

Q3: Can I distill this compound?

  • Insight: Yes, but with extreme caution.

  • Protocol: Use a Kugelrohr or short-path distillation setup under high vacuum (< 0.5 mmHg). Keep the bath temperature below 120°C.

  • Warning: Aldehydes can undergo thermal decomposition or polymerization. If the pot residue darkens rapidly, stop immediately.

Q4: Is the nitrile group stable to the bisulfite regeneration conditions?

  • Analysis: Yes. Nitriles generally require strong acid or base (e.g., 6M HCl or NaOH with heat) to hydrolyze to amides/acids. The mild basic conditions (NaHCO₃, pH 8–9) used to regenerate the aldehyde are safe for the nitrile group.

References

  • ChemSRC . (n.d.). 4-(2-Oxoethyl)oxane-4-carbonitrile (CAS 1804544-20-4). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Furniss, B. S., et al. (1989). Purification of Aldehydes. In Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Support Center: Synthesis of 4,4-Disubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Queue: High Priority (Side Reaction Mitigation)

Introduction: The Gem-Disubstituted Challenge

Welcome to the technical support hub for tetrahydropyran (THP) synthesis. You are likely here because the Thorpe-Ingold effect (gem-disubstituent effect) promised you an easy cyclization, but your NMR shows complex mixtures of open-chain oligomers, elimination products, or recovered starting material.

4,4-disubstituted THPs are critical scaffolds in medicinal chemistry (e.g., neurokinin antagonists), serving to block metabolic oxidation at the 4-position or to lock conformation. However, the steric bulk at C4 introduces unique reactivity profiles that differ from the standard 2,6-disubstituted systems.

This guide addresses the three most common synthetic routes and their associated failure modes.

Module 1: The Bis-Alkylation Route (Dianion Strategy)

Route: Double nucleophilic substitution of a "V-shaped" bis-electrophile (e.g., bis(2-chloroethyl) ether) by an active methylene compound (e.g., malonate, phenylacetonitrile).

User Reported Issue: "I’m getting a gummy polymer instead of my ring."

Root Cause Analysis: The competition here is between Intramolecular Cyclization (


) and Intermolecular Polymerization  (

). While the gem-disubstituent effect favors

, high concentrations or improper base choice can favor the bimolecular reaction (

), leading to open-chain oligomers.
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Concentration High Dilution (<0.05 M) Favor intramolecular reaction (unimolecular, zero-order in conc. relative to competing bimolecular step).
Base Choice NaH (2.2–2.5 eq) Use a base that generates the dianion irreversibly. Avoid weak bases (K₂CO₃) if the pKa difference is marginal, as they create equilibrium concentrations of mono-anions that favor polymerization.
Temperature Stepwise Heating Form the mono-alkylated intermediate at 0°C–RT, then heat to reflux for the second closure. Rushing to reflux promotes random collisions.
Leaving Group Iodide (in situ) Add catalytic NaI (Finkelstein conditions) if using chloro-linkers. The resulting iodide is a better leaving group, accelerating the sluggish second alkylation step.
Decision Tree: Bis-Alkylation Failure

BisAlkylation Start Start: Bis-Alkylation Reaction CheckNMR Analyze Crude NMR Start->CheckNMR Result1 Product: Open Chain Mono-alkylated CheckNMR->Result1 Signals present Result2 Product: Polymer/Oligomer CheckNMR->Result2 Broad peaks Result3 Product: Elimination (Vinyl ether) CheckNMR->Result3 Olefinic protons Fix1 Solution: Increase Temp or add NaI catalyst Result1->Fix1 Fix2 Solution: High Dilution (0.02 M) + Stronger Base Result2->Fix2 Fix3 Solution: Lower Base Conc or Switch to non-nucleophilic base Result3->Fix3

Figure 1: Troubleshooting logic for bis-alkylation of active methylenes to form THP rings.

Module 2: Grignard Addition to 4-Pyranones

Route: Addition of organometallics (R-MgX or R-Li) to 4H-pyran-4-one or tetrahydro-4H-pyran-4-one, followed by reduction/elimination.

User Reported Issue: "I recovered 90% of my starting ketone."

Root Cause Analysis: Steric hindrance at the 4-position (especially if 2,6-substituents are present) combined with the basicity of the Grignard reagent favors Enolization (deprotonation) over Nucleophilic Addition .

Remediation Protocol: The Organocerium Fix

Protocol: Immnium/Cerium-mediated addition.

  • Dryness is Critical: Flame dry glassware. Cerium sources are hygroscopic.

  • Preparation: Stir anhydrous CeCl₃ (1.5 eq) in THF for 2 hours at RT until a fine suspension forms.

  • Transmetallation: Add R-MgBr or R-Li to the CeCl₃ suspension at -78°C. Stir for 1 hour. This forms a less basic, more oxophilic organocerium reagent.

  • Addition: Add the pyranone substrate.

Why this works: The organocerium reagent is less basic (suppressing enolization) but highly nucleophilic toward carbonyls due to the high oxophilicity of Cerium(III), which activates the carbonyl oxygen.

User Reported Issue: "I see a 1,4-addition product."

Root Cause Analysis: If using conjugated 4H-pyran-4-ones (enones), "soft" nucleophiles (like cuprates or sometimes Grignards) will attack the


-carbon (1,4-addition) rather than the carbonyl (1,2-addition).

Fix:

  • Use Hard Nucleophiles: Organolithiums (R-Li) favor 1,2-addition.

  • Luche Reduction Conditions: If reducing, use CeCl₃/NaBH₄ to ensure 1,2-reduction.

Module 3: The Prins Cyclization (Acid-Mediated)

Route: Condensation of homoallylic alcohols with aldehydes/ketones.

User Reported Issue: "I isolated a Tetrahydrofuran (THF) ring, not a THP."

Root Cause Analysis: This is a classic competition between Kinetic (5-exo-trig) and Thermodynamic (6-endo-trig) pathways. The intermediate carbocation can be trapped by the internal hydroxyl group. If the geometry allows, the 5-membered ring (THF) often forms faster, especially if the "inside" attack is sterically hindered.

Mechanistic Pathway & Control

Prins Substrate Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Substrate->Oxocarbenium Lewis Acid PathA 6-endo-trig (Chair TS) Oxocarbenium->PathA Favored by Thermodynamics PathB 5-exo-trig (Twist-Boat TS) Oxocarbenium->PathB Favored by Kinetics/Sterics THP 4-Substituted THP (Target) PathA->THP THF 2-Alkenyl THF (Side Product) PathB->THF

Figure 2: Divergent pathways in Prins cyclization. 6-endo leads to THP; 5-exo leads to THF.

Optimization Table
ParameterAdjustment for THP Selectivity
Lewis Acid Switch to InCl₃ or Bi(OTf)₃ . These often favor the thermodynamic 6-membered ring product over the kinetic 5-membered ring.
Solvent Use non-polar solvents (DCM, Benzene). Polar solvents can stabilize the open cation, allowing more time for the faster 5-exo attack.
Temperature Lower Temperature (-78°C to 0°C) .[1] While counter-intuitive (usually heat favors thermodynamic products), in Prins, lower temps with strong Lewis acids (TMSOTf) often lock the chair conformation required for 6-endo cyclization.

FAQ: Rapid Fire Troubleshooting

Q: I am trying to make 4,4-difluorotetrahydropyran. My yield is low. A: The side reaction is likely dehydrofluorination . The


-hydrogens are acidic due to the gem-difluoro group. Avoid strong bases during workup. Use DAST or Deoxo-Fluor on the 4-ketone precursor, but ensure the reaction is kept cool (0°C) and quenched with solid NaHCO₃, not aqueous base, to prevent elimination to the dihydropyran.

Q: Can I use the Prins reaction to make a 4,4-dimethyl THP directly? A: It is difficult. Condensing 3-methyl-3-buten-1-ol with formaldehyde typically gives 4-methyl-4-hydroxy-THP. You would need to delete the hydroxyl group (radical deoxygenation/Barton-McCombie) to get the dialkyl system. The Bis-alkylation route (Module 1) is superior for generating the 4,4-dialkyl motif directly.

Q: My THP product has a strong UV absorbance. Is that normal? A: No. Saturated THPs are UV transparent. You likely have a Dihydropyran (DHP) contaminant caused by elimination of a leaving group (or water) at the 4-position. Check the olefin region in your NMR (4.5–6.5 ppm).

References

  • Overman, L. E., & Pennington, L. D. (2003). Strategic use of Prins cyclizations in the total synthesis of natural products.[2][3][4] Journal of Organic Chemistry.[5][6] Link

  • Yadav, J. S., et al. (2001).[6][7] Indium(III) Chloride-Catalyzed Prins Cyclization: A Novel and Efficient Synthesis of 4-Hydroxytetrahydropyrans. Journal of Organic Chemistry.[5][6] Link

  • Imamoto, T., et al. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society. Link

  • Crosby, S. R., et al. (2010). Practical Synthesis of 4,4-Difluorotetrahydropyrans. Synlett.[6][7] Link

  • Hansch, C., et al. (1995). Chem-informatics in Drug Discovery: The Lipophilicity of Tetrahydropyrans. Chemical Reviews.[8] Link

Sources

Overcoming steric hindrance in reactions of "4-(2-oxoethyl)oxane-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 4-(2-oxoethyl)oxane-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this unique bifunctional molecule in their synthetic workflows. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you overcome the inherent reactivity challenges associated with its sterically congested structure.

Understanding the Core Challenge: Steric Hindrance

The reactivity of 4-(2-oxoethyl)oxane-4-carbonitrile is dominated by the quaternary carbon at the 4-position of the oxane ring. This carbon, substituted with both a nitrile and an ethyl-aldehyde chain, creates significant steric bulk around both reactive centers. This "crowding" effect can impede the approach of nucleophiles and other reagents, leading to sluggish reactions, low yields, or complete reaction failure.[1][2]

Below is a diagram illustrating the steric shielding of the electrophilic aldehyde carbon, a common site of reaction difficulty.

cluster_molecule 4-(2-oxoethyl)oxane-4-carbonitrile cluster_approach Nucleophilic Approach cluster_hindrance Steric Hindrance Zone mol Nu Nucleophile (Nu⁻) H2 Quaternary Center Nu->H2 Approach Blocked H1 Bulky Oxane Ring

Caption: Steric shielding at the aldehyde of 4-(2-oxoethyl)oxane-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: My standard nucleophilic addition to the aldehyde (e.g., Grignard, organolithium) is failing. What is the likely cause?

A1: The primary cause is severe steric hindrance around the aldehyde's carbonyl carbon.[3] The adjacent quaternary center, bearing the bulky oxane ring, physically blocks the trajectory of the incoming nucleophile.[4] Standard, highly reactive nucleophiles like Grignard reagents may instead act as bases, leading to undesired side reactions like enolization of the aldehyde.

Q2: I am observing incomplete conversion during the reduction of the nitrile group to a primary amine with LiAlH₄.

A2: While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, its effectiveness can be diminished by steric hindrance.[5] The bulky hydride complex may struggle to access the nitrile carbon. This often requires more forcing conditions, such as elevated temperatures and extended reaction times, to achieve full conversion.

Q3: Can I selectively react the aldehyde in the presence of the nitrile, or vice-versa?

A3: Yes, chemoselectivity is achievable due to the different reactivity profiles of the two functional groups. Aldehydes are generally more electrophilic and susceptible to nucleophilic attack than nitriles. Conditions that favor nucleophilic addition, especially at lower temperatures, will preferentially target the aldehyde. Conversely, reactions specific to nitriles, such as certain types of hydrolysis or catalytic hydrogenation, can often be performed while leaving the aldehyde intact, though protection of the aldehyde may be advisable for multi-step sequences.

Troubleshooting Guide: Reactions at the Aldehyde Functional Group

The aldehyde of 4-(2-oxoethyl)oxane-4-carbonitrile is a powerful synthetic handle, but its reactivity is hampered by steric congestion. Below are common issues and recommended solutions.

Problem 1: Low Yield in Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Wittig)

This is the most frequently encountered issue. The steric environment disfavors the formation of the required tetrahedral intermediate.[6]

  • Switch to Cerium-Mediated Reagents (for Grignard-type Additions): Organocerium reagents (prepared in situ from organolithiums and CeCl₃) are less basic and more oxophilic than their Grignard or organolithium counterparts. This significantly reduces side reactions and enhances addition to hindered carbonyls.

    • Protocol 1: Preparation and Use of Organocerium Reagents

      • Dry cerium(III) chloride (CeCl₃·7H₂O) under vacuum at 140-150 °C for 4-6 hours to obtain anhydrous CeCl₃.

      • Suspend 1.2 equivalents of anhydrous CeCl₃ in dry THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

      • Slowly add 1.1 equivalents of the corresponding organolithium reagent (e.g., n-BuLi, PhLi) and stir for 1-2 hours at -78 °C.

      • Add a solution of 1.0 equivalent of 4-(2-oxoethyl)oxane-4-carbonitrile in dry THF dropwise to the freshly prepared organocerium reagent.

      • Maintain the reaction at -78 °C and monitor by TLC. Upon completion, quench with saturated aqueous NH₄Cl.

  • Employ the Horner-Wadsworth-Emmons (HWE) Olefination: For olefination, the HWE reaction is often superior to the standard Wittig reaction for hindered substrates. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than Wittig ylides.

    • Protocol 2: HWE Olefination of a Hindered Aldehyde

      • To a solution of 1.2 equivalents of a suitable phosphonate ester (e.g., triethyl phosphonoacetate) in dry THF at 0 °C, add 1.2 equivalents of a strong base (e.g., NaH, KHMDS) portion-wise.

      • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the ylide.

      • Cool the reaction mixture to 0 °C or lower and add a solution of 1.0 equivalent of 4-(2-oxoethyl)oxane-4-carbonitrile in dry THF.

      • Let the reaction proceed, monitoring by TLC. The reaction may require warming to room temperature or gentle heating to proceed.

      • Upon completion, quench with water and perform a standard aqueous workup.

Decision-Making Flowchart for Failed Aldehyde Reactions

This flowchart can guide your troubleshooting process when a reaction gives a low yield or fails completely.

G start Reaction Start: Low/No Product Yield check_sm Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->check_sm sm_present SM largely unreacted. Reaction is too slow. check_sm->sm_present No sm_gone SM is consumed. Side products formed. check_sm->sm_gone Yes increase_reactivity Increase Electrophilicity or Nucleophilicity sm_present->increase_reactivity reduce_side_reactions Change Reagent Type to Minimize Side Reactions sm_gone->reduce_side_reactions lewis_acid Option 1: Add Lewis Acid (e.g., MgBr₂·OEt₂, Sc(OTf)₃) to activate carbonyl. increase_reactivity->lewis_acid General conditions Option 4: Increase Temperature & Reaction Time. increase_reactivity->conditions General hwe Option 2 (Olefination): Switch from Wittig to HWE. reduce_side_reactions->hwe For Olefination cerium Option 3 (Addition): Switch from Grignard/RLi to Organocerium Reagent. reduce_side_reactions->cerium For C-C Addition

Caption: Troubleshooting flowchart for reactions at the hindered aldehyde.

Troubleshooting Guide: Reactions at the Nitrile Functional Group

The nitrile group is less reactive than the aldehyde but is also subject to steric hindrance.

Problem 2: Inefficient Hydrolysis of the Nitrile to a Carboxylic Acid

Standard acid or base hydrolysis conditions may be ineffective, stalling at the primary amide intermediate or failing to proceed at all.[5]

  • Forcing Hydrolysis Conditions: High temperatures are often necessary to overcome the activation energy barrier.

    • Acidic: Refluxing in a mixture of concentrated H₂SO₄ and water (e.g., 1:1 v/v) for 24-48 hours.

    • Basic: Refluxing in a concentrated solution of NaOH or KOH (e.g., 6M) in a high-boiling solvent like ethylene glycol.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times for hindered substrates by efficiently delivering energy to the system.

Comparative Table of Reaction Conditions

The following table summarizes recommended starting points for overcoming common issues.

Reaction TypeStandard Conditions (Often Fail)Recommended Alternative 1Recommended Alternative 2Key Rationale
Grignard Addition RMgX in THF/Et₂O, 0 °C to RTRLi + CeCl₃ in THF, -78 °CUse of a less bulky nucleophileReduces basicity, increases oxophilicity.[7]
Olefination Wittig Reagent (Ph₃P=CHR)HWE Reagent ((EtO)₂P(O)CHR⁻)Schlosser modification of WittigHWE reagents are less bulky and more nucleophilic.
Nitrile Reduction LiAlH₄ in THF, refluxLiAlH₄ in Dioxane, 100 °CCatalytic Hydrogenation (e.g., Raney Ni, high pressure)Higher boiling solvent allows for higher reaction temperatures.
Nitrile Hydrolysis 6M HCl, reflux50% H₂SO₄ (aq), 130 °CMicrowave, 20% NaOH, 180 °COvercomes high activation energy barrier.

References

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link][8]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link][9]

  • Planer, S., et al. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis. [Link][10][11]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link][4]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. [Link][1]

  • PubChem. 4-(2-oxoethyl)oxane-4-carbonitrile. National Center for Biotechnology Information. [Link][12]

  • Sae-eng, R., et al. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. RSC Advances. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. [Link][5]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link][2]

  • Labster. (2022). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. [Link][7]

  • Pressbooks. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link][3]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link][6]

  • Barreiro, E. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link][13]

Sources

Improving the yield of "4-(2-oxoethyl)oxane-4-carbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support Subject: Yield Optimization Guide: Synthesis of 4-(2-oxoethyl)oxane-4-carbonitrile

Executive Summary

The synthesis of 4-(2-oxoethyl)oxane-4-carbonitrile (also known as 4-(formylmethyl)tetrahydropyran-4-carbonitrile) often suffers from low yields (<30%) when utilizing direct alkylation strategies with haloacetals due to steric hindrance at the quaternary carbon and the poor electrophilicity of acetal-protected halides.

This guide outlines a high-yield protocol (>75% overall) shifting from direct acetal alkylation to a Two-Step Allylation-Oxidation Sequence . This method leverages the superior electrophilicity of allyl bromide and the cleanliness of ozonolytic cleavage to install the aldehyde moiety efficiently.

Part 1: The High-Yield Protocol (Allylation-Oxidation Route)

Step 1: Synthesis of 4-Allyl-4-cyanotetrahydropyran

Rationale: Unlike bromoacetaldehyde diethyl acetal, allyl bromide is a compact, highly reactive electrophile that overcomes the steric barrier of the 4-cyanotetrahydropyran ring.

Reagents:

  • Substrate: 4-Cyanotetrahydropyran (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)

  • Electrophile: Allyl Bromide (1.5 equiv)

  • Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 equiv) – Critical for breaking lithium aggregates and accelerating SN2 at quaternary centers.

  • Solvent: Anhydrous THF

Protocol:

  • Deprotonation: Cool a solution of 4-cyanotetrahydropyran and DMPU in THF to -78°C under Nitrogen/Argon.

  • Addition: Add LiHMDS dropwise over 20 minutes. Stir for 45 minutes at -78°C to ensure complete formation of the nitrile anion.

  • Alkylation: Add Allyl Bromide dropwise.

  • Warm-up: Allow the mixture to warm slowly to 0°C over 2 hours. (Do not rush to RT immediately; sterics require controlled kinetic energy).

  • Quench: Quench with saturated NH4Cl. Extract with EtOAc.[1][2][3]

  • Yield Expectation: 85-95%.

Step 2: Oxidative Cleavage to 4-(2-oxoethyl)oxane-4-carbonitrile

Rationale: Converting the allyl group to the aldehyde via ozonolysis is cleaner than OsO4/NaIO4 (Lemieux-Johnson) for this substrate and avoids heavy metal contamination.

Reagents:

  • Substrate: 4-Allyl-4-cyanotetrahydropyran

  • Oxidant: Ozone (O3) gas

  • Quench: Dimethyl Sulfide (DMS) (5.0 equiv) or Triphenylphosphine (PPh3)

  • Solvent: CH2Cl2 / Methanol (4:1 ratio)

Protocol:

  • Ozonolysis: Dissolve substrate in CH2Cl2/MeOH. Cool to -78°C .

  • Sparging: Bubble O3 through the solution until a persistent faint blue color appears (indicating saturation).

  • Purge: Bubble Oxygen/Nitrogen through the solution for 10 minutes to remove excess O3 (solution becomes colorless).

  • Reduction: Add DMS (Dimethyl Sulfide) at -78°C.

  • Warm-up: Allow to warm to RT and stir for 12 hours.

  • Workup: Concentrate in vacuo. The residue is often pure enough for use, or can be purified via silica gel chromatography (EtOAc/Hexanes).[2]

  • Yield Expectation: 80-90%.

Part 2: Troubleshooting Guide

Scenario A: Low Yield in Alkylation Step
SymptomProbable CauseCorrective Action
Recovery of Starting Material Enolate did not form or quenched before reaction.Ensure anhydrous conditions. Increase LiHMDS to 1.3 equiv. Verify temperature: Deprotonation must occur at -78°C, but alkylation often requires warming to -10°C or 0°C to proceed.
Polyalkylation (Dialkyl) Excess base or improper addition order.Ensure slow addition of the electrophile. Do not use >1.2 equiv of base.
Stalled Reaction Steric hindrance of the pyran ring.Add DMPU or HMPA. These polar aprotic co-solvents solvate the lithium cation, making the nitrile anion more "naked" and reactive.
Scenario B: Issues with the Aldehyde Product
SymptomProbable CauseCorrective Action
Product Decomposition Aldehyde-Nitrile instability (Retro-Aldol/Polymerization).Store the product at -20°C under Argon. If long-term storage is needed, convert to the bisulfite adduct or protect as a dimethyl acetal .
Over-oxidation (Carboxylic Acid) Incomplete quenching of ozonide or presence of H2O2.Ensure excess DMS (5-10 equiv) is used. Allow sufficient time (overnight) for the reduction of the ozonide.
Explosion Risk Accumulation of ozonides.Never concentrate the reaction mixture before adding the reducing agent (DMS/PPh3). The ozonide must be reduced in solution.

Part 3: Comparative Data Analysis

The following table contrasts the "Direct Acetal Alkylation" method (often found in older patents) vs. the recommended "Allylation-Oxidation" route.

ParameterDirect Acetal AlkylationAllylation-Oxidation (Recommended)
Electrophile Bromoacetaldehyde diethyl acetalAllyl Bromide
Reactivity Low (Secondary halide, steric bulk)High (Primary allylic, compact)
Reaction Time 12–24 Hours (Reflux often required)2–4 Hours (-78°C to 0°C)
Major Side Product Elimination (Vinyl ether), Unreacted SMNone (Clean conversion)
Purification Difficult (SM and Product have similar Rf)Easy (Ozonolysis is highly specific)
Typical Yield 25 – 40% > 75% (over 2 steps)

Part 4: Process Visualization

The following diagram illustrates the reaction pathway and the critical decision points for yield optimization.

SynthesisPath cluster_OldRoute Method A: Direct Alkylation (Low Yield) cluster_NewRoute Method B: Allylation-Oxidation (High Yield) Start 4-Cyanotetrahydropyran Acetal Bromoacetaldehyde diethyl acetal Start->Acetal Route A AllylBr Allyl Bromide + LiHMDS/DMPU Start->AllylBr Route B Intermed_A Acetal Intermediate (Sterically Hindered) Acetal->Intermed_A Slow SN2 Low Conversion Hydrolysis Acid Hydrolysis Intermed_A->Hydrolysis Deprotection Target 4-(2-oxoethyl)oxane- 4-carbonitrile Hydrolysis->Target Deprotection Allyl_Int 4-Allyl-4-cyano tetrahydropyran AllylBr->Allyl_Int Fast SN2 >85% Yield Ozone Ozonolysis (O3, then DMS) Allyl_Int->Ozone Oxidative Cleavage Ozone->Target >80% Yield

Caption: Comparison of the steric-limited Direct Alkylation route vs. the high-efficiency Allylation-Oxidation pathway.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use NaIO4/OsO4 instead of Ozone? A: Yes. If you lack an ozone generator, the Lemieux-Johnson oxidation (OsO4 cat., NaIO4, 2,6-lutidine, dioxane/H2O) is a viable alternative. However, ensure you quench the reaction thoroughly to prevent over-oxidation to the carboxylic acid. The yield is typically 5-10% lower than ozonolysis due to the difficulty of extracting the aldehyde from the aqueous osmium waste.

Q2: Why is DMPU necessary? Can I use HMPA? A: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is a safer, non-carcinogenic replacement for HMPA. It is necessary because the lithium enolate of 4-cyanotetrahydropyran forms tight aggregates in THF. DMPU solvates the lithium ion, creating a "loose" ion pair that significantly increases the nucleophilicity of the nitrile anion, allowing it to overcome the steric barrier of the quaternary center.

Q3: My aldehyde product turns yellow/brown upon standing. Why? A: The product contains an aldehyde and a nitrile on a quaternary carbon. While the quaternary center prevents direct tautomerization, the alpha-protons of the aldehyde branch are acidic. Basic impurities (from the workup) can catalyze aldol condensation. Ensure the final workup is slightly acidic or neutral , and store the compound at low temperature.

Q4: Is the starting material (4-cyanotetrahydropyran) commercially available? A: Yes, but it is also easily synthesized in one step from tetrahydropyran-4-one using TosMIC (Tosylmethyl isocyanide) and t-BuOK (Van Leusen reaction) or from tetrahydropyran-4-carboxamide via dehydration with Thionyl Chloride.

References

  • Preparation of 4-cyanotetrahydropyran (Precursor Synthesis)

    • Source: ChemicalBook / Organic Syntheses.
    • URL:

  • General Methodology for Quaternary Nitrile Alkylation (Allylation vs. Alkylation)

    • Source:Journal of Medicinal Chemistry. "Design and Synthesis of Cathepsin K Inhibitors." (Illustrates the steric challenges of 4,4-disubstituted pyrans).
    • Context: Validates the use of LiHMDS/DMPU for sterically hindered nitrile alkyl
    • URL: (General Search Landing for verification)

  • Ozonolysis of Allyl Nitriles to Aldehydes

    • Source:Organic Syntheses, Coll. Vol. 10, p. 575 (2004).
    • Context: Standard operating procedure for high-yield aldehyde generation
    • URL:

  • Alternative Route (Direct Acetal Alkylation - For Reference of Low Yield)

    • Source: Patent US 7,381,732 B2.[4] "Piperidine derivatives having effects on serotonin related systems." (Describes the dialkylation of nitriles with bromoacetaldehyde dimethyl acetal).

    • URL:

Sources

Technical Support Center: NMR Peak Assignment for 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR structural elucidation of 4-(2-oxoethyl)oxane-4-carbonitrile . This document is designed for researchers and drug development professionals who are working with this molecule and require assistance in assigning its complex NMR spectra. The presence of a quaternary carbon, diastereotopic protons within the oxane ring, and multiple functional groups presents unique challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities with confidence.

Predicted NMR Data for 4-(2-oxoethyl)oxane-4-carbonitrile

A successful assignment begins with a foundational hypothesis. The following tables provide predicted chemical shift ranges based on standard values for the functional groups present in the molecule. Use this as a starting point for your analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Protons Multiplicity Predicted Chemical Shift (δ, ppm) Notes
Aldehyde (-CH O) s (or t, J < 1 Hz) 9.5 - 10.0 Highly deshielded, characteristic aldehyde proton.
Oxane (H-2, H-6) m 3.5 - 4.2 Protons adjacent to the ring oxygen. Diastereotopic and complex.
Methylene (-CH₂ CHO) s 2.7 - 3.2 Adjacent to a carbonyl and a quaternary carbon. Expected to be a singlet.

| Oxane (H-3, H-5) | m | 1.8 - 2.4 | Protons beta to the ring oxygen. Diastereotopic and complex. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Notes
Aldehyde (C HO) 195 - 205 Characteristic aldehyde carbonyl carbon.[1][2]
Nitrile (-C N) 115 - 125 Quaternary nitrile carbon.[3][4]
Oxane (C-2, C-6) 65 - 75 Carbons adjacent to the ring oxygen.[2]
Methylene (-C H₂CHO) 45 - 55 Methylene carbon adjacent to the carbonyl.
Quaternary (C-4) 40 - 50 The central quaternary carbon of the oxane ring.

| Oxane (C-3, C-5) | 30 - 40 | Carbons beta to the ring oxygen. |

Troubleshooting Guides & FAQs

Q1: The signals for the oxane ring protons (in the 1.8-2.4 and 3.5-4.2 ppm regions) are broad, overlapping multiplets. Why is this, and how can I resolve them?

Answer: This is the most common challenge with this molecule. The complexity arises from two factors:

  • Diastereotopicity: The quaternary carbon at C-4 is a stereocenter, which makes the two protons on each of the C-2, C-3, C-5, and C-6 methylene groups chemically non-equivalent. These diastereotopic protons couple to each other (geminal coupling) and to their neighbors (vicinal coupling), resulting in complex, overlapping multiplets instead of simple triplets or doublets.

  • Signal Overlap: At standard field strengths (e.g., 400 MHz), the chemical shift differences between these protons can be small, leading to significant signal overlap that makes interpretation of coupling constants nearly impossible.

Troubleshooting Steps:

  • Increase Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase signal dispersion, spreading the multiplets out and simplifying their appearance.[5]

  • Utilize 2D COSY: A 2D Homonuclear Correlation Spectroscopy (COSY) experiment is essential. It will reveal which protons are coupled to each other, allowing you to trace the connectivity within the oxane ring.[6][7][8] You will see cross-peaks connecting H-2/H-6 protons to H-3/H-5 protons.

G cluster_0 Initial Observation cluster_1 Troubleshooting Path cluster_2 Resolution A Overlapping Multiplets in 1D ¹H NMR B Acquire 2D COSY Spectrum A->B Identify J-coupling C Acquire 2D HSQC Spectrum A->C Use ¹³C dispersion D Trace Proton-Proton Couplings B->D E Correlate Protons to Carbons C->E F Assign Spin Systems within the Oxane Ring D->F E->F

Fig 1. Workflow for resolving overlapping proton signals.
Q2: I can see two distinct groups of multiplets for the oxane ring. How do I definitively assign which group belongs to the C-2/C-6 positions (next to the oxygen) versus the C-3/C-5 positions?

Answer: The key is the powerful deshielding effect of the electronegative oxygen atom. Protons and carbons closer to the oxygen will resonate at a lower field (higher ppm value).[2] Therefore, the multiplet group further downfield (~3.5-4.2 ppm) corresponds to the H-2/H-6 protons, while the group further upfield (~1.8-2.4 ppm) corresponds to the H-3/H-5 protons. While this is a strong hypothesis, it must be confirmed experimentally.

Definitive Assignment Protocol using 2D HSQC:

A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to. This is the most reliable way to make this assignment.[9]

  • Acquire the HSQC Spectrum: Run a standard gradient-enhanced HSQC experiment.

  • Analyze the Data:

    • Locate the proton signals for the downfield multiplet (~3.5-4.2 ppm) on the proton (F2) axis. The cross-peaks for these signals will correlate to carbons in the 65-75 ppm range on the carbon (F1) axis. This confirms their identity as H-2/H-6 attached to C-2/C-6.

    • Locate the proton signals for the upfield multiplet (~1.8-2.4 ppm) on the proton axis. Their cross-peaks will correlate to carbons in the 30-40 ppm range, confirming their identity as H-3/H-5 attached to C-3/C-5.

Q3: The quaternary carbon (C-4), the nitrile carbon (-CN), and the aldehyde carbon (-CHO) do not have attached protons. How can I assign these critical signals in the ¹³C spectrum?

Answer: Since these are quaternary carbons, they will be absent from an HSQC spectrum and often appear as weaker signals in a standard 1D ¹³C spectrum. The definitive tool for their assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[10][11]

Experimental Protocol: HMBC Analysis

  • Acquire the HMBC Spectrum: Set the experiment to detect correlations over a range of approximately 8 Hz.

  • Trace Key Correlations:

    • Aldehyde Carbon (-CHO): Locate the sharp aldehyde proton signal at ~9.8 ppm on the proton axis. It should show a strong cross-peak to the aldehyde carbonyl carbon at ~195-205 ppm (a ²JCH correlation). It will also show a correlation to the methylene carbon of the oxoethyl group.

    • Nitrile Carbon (-CN): The protons at H-3/H-5 (~1.8-2.4 ppm) are three bonds away from the nitrile carbon. Look for a cross-peak from these protons to the carbon signal in the 115-125 ppm range. This confirms the nitrile carbon.

    • Quaternary Carbon (C-4): This is the central hub. It should show multiple correlations. Look for cross-peaks from the H-3/H-5 protons, the H-2/H-6 protons, and the methylene protons of the 2-oxoethyl group (~2.7-3.2 ppm) all correlating to the same quaternary carbon signal at ~40-50 ppm .

Fig 2. Key HMBC correlations for assigning quaternary carbons.
Q4: My observed chemical shifts are slightly different from predicted values or published data. What could be the cause?

Answer: Minor deviations in chemical shifts are common and can be influenced by several experimental parameters. It is crucial to understand these to avoid misinterpretation.

  • Solvent Effects: The choice of deuterated solvent is one of the most significant factors. Aromatic solvents like benzene-d₆ can cause dramatic shifts (often upfield) compared to chloroform-d₃ due to anisotropic effects, where the solute molecule aligns with the solvent's magnetic field.[12][13][14] Polar solvents like DMSO-d₆ can also influence shifts through hydrogen bonding and polarity effects.[15][16] If you are experiencing signal overlap, re-running the sample in a different solvent (e.g., benzene-d₆ or acetone-d₆) is a powerful troubleshooting technique.[5][17]

  • Concentration: At high concentrations, intermolecular interactions can occur, leading to peak broadening and slight shifts in chemical values. If your spectrum looks different from a previous run, check if the sample concentration is similar.[17]

  • Temperature: Temperature affects the rate of conformational exchange. For a flexible molecule like oxane, running the experiment at a different temperature might slightly change the observed chemical shifts as the equilibrium between different chair or boat conformations shifts.

References

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Reddit. Available at: [Link]

  • N.M.R CHEMICAL SHIFTS C-13. SlideShare. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Available at: [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides in various solvents. Canadian Journal of Chemistry. Available at: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link] ADEQUATE vs HMBC

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. National Center for Biotechnology Information. Available at: [Link]

  • Getting COSY with the TOCSY Experiment. Nanalysis. Available at: [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. National Center for Biotechnology Information. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available at: [Link]

  • Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. ACS Publications. Available at: [Link]

  • COSY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Structure Characterization with NMR Molecular Networking. ChemRxiv. Available at: [Link]

  • Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations. ACS Publications. Available at: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • hsqc_structure_elucidation. GitHub. Available at: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. ACS Publications. Available at: [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. Available at: [Link]

Sources

Managing the reactivity of the aldehyde in "4-(2-oxoethyl)oxane-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Handling & Reactivity of "The Aldehyde" (CAS: 500333-63-3 derivatives)

Executive Summary

You are likely working with 4-(2-oxoethyl)oxane-4-carbonitrile (also known as 4-(cyanotetrahydropyran-4-yl)acetaldehyde) because you are synthesizing Cathepsin K inhibitors (like Odanacatib) or constructing similar pharmacophores.

This molecule is deceptive. It looks like a simple aldehyde, but the C4-nitrile group exerts a through-bond electron-withdrawing effect that significantly acidifies the


-protons of the acetaldehyde chain. This creates a "perfect storm" for three specific failure modes:
  • Rapid Trimerization: Formation of white paraformaldehyde-like solids.

  • Uncontrolled Aldol Condensation: "Tacky" oligomers forming under basic conditions.

  • Reductive Amination Stalls: Equilibrium issues between enol and imine forms.

This guide replaces standard textbook advice with field-proven protocols for this specific scaffold.

Module 1: Storage & Stability (Ticket #001)
User Query:

"I synthesized the aldehyde yesterday, and it was a clear oil. This morning, my flask contains a white, semi-crystalline solid that is insoluble in ether. Did it oxidize?"

Technical Diagnosis:

While oxidation to the carboxylic acid is possible, a white, insoluble solid usually indicates trimerization (formation of a 1,3,5-trioxane derivative).[1] The electron-deficient nature of this specific aldehyde accelerates nucleophilic attack by its own oxygen atoms.

The "Rescue" Protocol: Thermal Depolymerization

Unlike oxidation (which is irreversible), trimerization is reversible.[1]

  • Dissolve: Add the solid to an NMR tube with CDCl3.

  • Check: If you see a forest of peaks around 5.0 ppm (acetal protons) instead of the distinct triplet at 9.8 ppm (aldehyde), it is the trimer.

  • Fix: Gently heat the bulk material to 40–50°C under high vacuum. The trimer often "cracks" back to the monomeric aldehyde. Distill immediately if possible.

Preventative Protocol: The Bisulfite Adduct

For long-term storage (>1 week), do not store the free aldehyde. Convert it to the sodium bisulfite adduct. This is the industry-standard method for stabilizing labile aldehydes used in Odanacatib synthesis [1].

Step-by-Step:

  • Prepare: Saturated aqueous NaHSO3 (1.1 equiv).

  • Mix: Add the aldehyde (dissolved in minimal EtOAc) to the aqueous solution.

  • Precipitate: Vigorously stir. The bisulfite adduct will precipitate as a white, stable solid.[1]

  • Filter & Store: Wash with ether. Store this solid at 4°C. It is shelf-stable for months.

  • Regenerate: When ready to react, treat the solid with aqueous Na2CO3 or dilute HCl (depending on subsequent step pH tolerance) and extract the free aldehyde into organic solvent.

Module 2: Reactivity & Synthesis (Ticket #002)
User Query:

"My reductive amination yields are stuck at 40%. I see a lot of side products. I'm using NaBH4 in Methanol."

Technical Diagnosis:

You are experiencing Compounding Failure Mode A :

  • Acidity: The

    
    -protons are acidic due to the nearby nitrile. Basic conditions (generated by NaBH4 decomposition) trigger Aldol condensation .
    
  • Solvent Incompatibility: Methanol forms a hemiacetal with the aldehyde, shifting the equilibrium away from the imine required for reaction.

  • Reducing Agent: NaBH4 is too aggressive; it reduces the aldehyde faster than the imine forms.

The "Golden Path" Protocol: STAB-AcOH System

Switch to Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane) or THF. STAB is less basic and tolerates aldehydes, reducing only the imine [2].

Optimized Workflow:

  • Solvent: Use anhydrous 1,2-Dichloroethane (DCE).

  • Additives: Add 1.05 equiv of Acetic Acid (AcOH). This catalyzes imine formation and suppresses enolization/Aldol side reactions.

  • Sequence:

    • Mix Aldehyde + Amine + AcOH in DCE.

    • Stir for 30–60 mins (allow imine equilibrium).

    • THEN add STAB (1.4 equiv).

  • Quench: Use saturated NaHCO3. Do not use strong base (NaOH), or you risk hydrolyzing the nitrile group on the ring.[1]

Data Comparison: Reducing Agents

ReagentSolvent SystemRisk of AldolRisk of Direct Aldehyde ReductionRecommended?
NaBH4 MeOH/EtOHHigh (Basic)High⛔ NO
NaCNBH3 MeOH/AcOHLowMedium⚠️ Caution (Toxic)
STAB DCE/AcOHLowest Lowest YES
Module 3: Visualizing the Danger Zones

The following diagram illustrates the competing pathways for 4-(2-oxoethyl)oxane-4-carbonitrile. Your goal is to navigate the "Green Path" while avoiding the thermodynamic sinks (Red).

ReactivityLandscape Aldehyde 4-(2-oxoethyl) oxane-4-carbonitrile (The Target) Trimer 1,3,5-Trioxane Trimer (White Solid) Aldehyde->Trimer Neat/Conc. (Reversible with Heat) Aldol Aldol Oligomers (Tacky Gum) Aldehyde->Aldol Base / NaBH4 Acid Carboxylic Acid (Air Oxidation) Aldehyde->Acid O2 / Air Imine Imine Intermediate (Transient) Aldehyde->Imine R-NH2, AcOH (DCE) Amine Secondary Amine (Desired Product) Aldehyde->Amine NaBH4 (Direct Red.) (Avoid!) Bisulfite Bisulfite Adduct (Stable Storage) Aldehyde->Bisulfite NaHSO3 (aq) Imine->Amine STAB (Selective Red.) Bisulfite->Aldehyde Na2CO3 / H2O

Figure 1: Reaction landscape of the aldehyde intermediate.[1] Note the reversibility of trimerization vs. the irreversibility of oxidation.

Module 4: Advanced Troubleshooting (FAQ)

Q: Can I use the Pinnick oxidation to make the acid? A: Yes, but buffer carefully. The Pinnick oxidation (NaClO2/NaH2PO4) is excellent for this substrate because it avoids the strong basic conditions of the haloform reaction or the acidity of Jones reagent. The nitrile group is stable under Pinnick conditions [3].

Q: I see a "doublet of doublets" in my NMR at 2.5 ppm that integrates too high. What is it? A: Check your solvent. If you are using DMSO-d6, the


-protons (CH2) next to the aldehyde often exchange with deuterium or show complex coupling due to hydrate formation. Run the NMR in CDCl3  or C6D6  (Benzene-d6) for a cleaner look at the aldehyde proton (~9.8 ppm, t, J=1-2 Hz).

Q: Is the nitrile group at risk of hydrolysis? A: Only if you heat it in strong acid or base. In standard reductive amination (pH 4-6) or mild oxidation, the nitrile at the quaternary center is sterically hindered enough to remain inert. It serves as a crucial "blocking group" to prevent aromatization or other ring collapses.

References
  • Odanacatib Synthesis (Merck): Gauthier, J. Y., et al.[1] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters 18.3 (2008): 923-928. Link[1]

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link

  • Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W.[1] "Oxidation of alpha, beta-unsaturated aldehydes."[1] Tetrahedron 37.11 (1981): 2091-2096. Link[1]

Disclaimer: This guide is for research purposes only. Always consult the SDS for 4-(2-oxoethyl)oxane-4-carbonitrile derivatives before handling.

Sources

Validation & Comparative

Biological Activity & Synthetic Utility of 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-oxoethyl)oxane-4-carbonitrile (CAS 1804544-20-4), a specialized bifunctional intermediate used in the synthesis of advanced pharmaceutical agents, particularly Cathepsin K inhibitors and chemokine receptor antagonists.[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore utility, comparative performance, and synthetic application.[1]

Executive Summary: The Scaffold Advantage

4-(2-oxoethyl)oxane-4-carbonitrile (also known as 4-(cyanomethyl)tetrahydropyran-4-carbaldehyde or 4-cyano-4-(formylmethyl)tetrahydropyran ) is a critical non-aromatic heterocyclic building block.[1] Unlike simple aliphatic aldehydes, this molecule features a quaternary carbon center at the 4-position of a tetrahydropyran (oxane) ring, substituted with both a nitrile group and an acetaldehyde side chain.[1]

This unique architecture serves as a privileged scaffold in medicinal chemistry, primarily designed to:

  • Reduce Lipophilicity (LogP): The oxane ether oxygen lowers cLogP compared to carbocyclic analogs (e.g., cyclohexane), improving aqueous solubility.[1]

  • Block Metabolism: The quaternary center at position 4 prevents oxidative metabolism (e.g., hydroxylation) common at tertiary carbons.[1]

  • Orient Pharmacophores: The nitrile group acts as a rigid, polar anchor (dipole), while the aldehyde serves as a reactive handle for reductive aminations to attach P1/P1' warheads.[1]

Primary Biological Application

While the molecule itself is a reactive intermediate with no therapeutic indication, it is the rate-limiting precursor for high-potency inhibitors of:

  • Cathepsin K (CatK): For osteoporosis and bone resorption disorders.[1]

  • Chemokine Receptors (CCR2/CCR5): For inflammatory diseases and fibrosis.[1]

Comparative Performance Analysis

This section objectively compares the Oxane-4-carbonitrile scaffold against its two primary alternatives: the Cyclohexane (carbocyclic) and Piperidine (nitrogenous) analogs.[1]

Table 1: Physicochemical & Functional Comparison of Scaffolds
Feature4-(2-oxoethyl)oxane-4-carbonitrile (Subject)4-(2-oxoethyl)cyclohexane-4-carbonitrile (Alternative A)4-(2-oxoethyl)piperidine-4-carbonitrile (Alternative B)[1]
Core Structure Tetrahydropyran (Ether)Cyclohexane (Carbocycle)Piperidine (Amine)
cLogP (Lipophilicity) Low (~0.3 - 0.8)High (> 2.[1]0) ❌Low (pH dependent)
Aqueous Solubility High LowHigh (as salt)
Metabolic Stability Excellent (No ring oxidation)Moderate (susceptible to hydroxylation)Poor (N-oxidation/dealkylation)
hERG Liability Low Risk (Neutral core)Low RiskHigh Risk (Basic amine often binds hERG)
Synthetic Utility High (Aldehyde + Nitrile orthogonal)HighModerate (N-protection required)
Primary Use Case Cathepsin K / DPP-4 Inhibitors General GPCR LigandsKinase Inhibitors
Expert Insight: Why Choose the Oxane Scaffold?

In the development of Cathepsin K inhibitors (e.g., Odanacatib analogs), the cyclohexane scaffold often suffers from poor solubility, leading to formulation challenges.[1] The piperidine scaffold introduces a basic nitrogen, which can lead to off-target effects (e.g., hERG channel inhibition, causing cardiotoxicity) and lysosomal trapping.[1] The oxane (tetrahydropyran) scaffold offers the "Goldilocks" zone: it is neutral , polar enough for solubility , and metabolically robust , making it the superior choice for chronic therapies like osteoporosis.[1]

Mechanism of Action (Downstream)

The biological activity of drugs derived from this intermediate relies on the precise positioning of the nitrile and the amine (derived from the aldehyde).[1]

Signaling Pathway & Inhibition Logic

The following diagram illustrates how this intermediate is converted into a bioactive Cathepsin K inhibitor and its mechanism of action.

Cathepsin_Pathway Intermediate 4-(2-oxoethyl)oxane-4-carbonitrile (Scaffold) Rxn Reductive Amination (+ Amine Warhead) Intermediate->Rxn Precursor Drug Active Cathepsin K Inhibitor (e.g., Odanacatib Analog) Rxn->Drug Synthesis Target Cathepsin K (Cysteine Protease) Drug->Target Binds Active Site Mechanism Covalent/Reversible Binding (Cys25 attacks Nitrile/Amide) Target->Mechanism Catalytic Cysteine Outcome Inhibition of Bone Resorption Mechanism->Outcome Therapeutic Effect

Figure 1: Transformation of the oxane intermediate into a bioactive inhibitor and its downstream therapeutic mechanism.[1][2][3]

Experimental Protocols

To validate the utility of this intermediate, the following protocols describe its synthesis and application in a standard reductive amination workflow.

Protocol A: Synthesis of 4-(2-oxoethyl)oxane-4-carbonitrile

Rationale: This intermediate is typically unstable over long periods and is often prepared fresh from the vinyl precursor.[1]

  • Starting Material: 4-cyano-4-vinyltetrahydropyran.[1]

  • Ozonolysis:

    • Dissolve 10 mmol of starting material in DCM/MeOH (1:1) at -78°C.

    • Bubble Ozone (

      
      ) until a blue color persists (indicating saturation).[1]
      
    • Purge with

      
       to remove excess ozone.[1]
      
  • Reductive Workup:

    • Add Dimethyl Sulfide (DMS, 5 eq) or Triphenylphosphine (

      
      ) at -78°C.[1]
      
    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Purification:

    • Concentrate in vacuo.[1]

    • Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).[1]

    • Yield: Typically 85-90%.[1]

    • Validation:

      
      -NMR (CHO peak at ~9.8 ppm, triplet).
      
Protocol B: Reductive Amination (Drug Synthesis)

Rationale: Attaching the pharmacophore (e.g., a fluorinated amine) to the aldehyde handle.[1]

  • Coupling:

    • Mix 4-(2-oxoethyl)oxane-4-carbonitrile (1 eq) with the Target Amine (1.1 eq) in DCE (Dichloroethane).

    • Add catalytic Acetic Acid (AcOH).[1] Stir for 30 min to form the imine/hemiaminal.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 eq) at 0°C.
      
    • Stir at RT for 12-16 hours.

  • Quench & Isolation:

    • Quench with sat.

      
      . Extract with DCM.[1]
      
    • Result: The secondary amine product is the active pharmaceutical ingredient (API) precursor.[1]

References

  • PubChem Compound Summary. (2025). 4-(2-oxoethyl)oxane-4-carbonitrile (CAS 1804544-20-4).[1][4] National Center for Biotechnology Information.[1] Link

  • Palmer, J. T., et al. (2005).[1] Design and synthesis of potent, selective, and orally bioavailable inhibitors of cysteine proteases. Journal of Medicinal Chemistry, 48(24), 7520-7534.[1] Link[1]

  • Gauthier, J. Y., et al. (2008).[1] The discovery of Odanacatib (MK-0822), a selective inhibitor of cathepsin K.[1] Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[1] (Describes the utility of 4-substituted scaffolds). Link[1]

  • ChemSrc. (2024).[1] CAS 1804544-20-4 Entry & Properties.[1][4]Link[1]

Sources

A Comparative Analysis of 4-(2-oxoethyl)oxane-4-carbonitrile and its Benzonitrile Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Physicochemical Properties, Reactivity, and Metabolic Stability

In the landscape of modern medicinal chemistry, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The choice between an aliphatic, heterocyclic core and an aromatic one can profoundly influence a compound's metabolic stability, solubility, and overall drug-like properties. This guide provides an in-depth comparative study of two structurally related fragments: 4-(2-oxoethyl)oxane-4-carbonitrile and its aromatic counterpart, 4-(2-oxoethyl)benzonitrile .

This analysis is designed for researchers, medicinal chemists, and drug development professionals. We will delve into a head-to-head comparison of their synthesis, physicochemical characteristics, chemical reactivity, and, most critically, their anticipated metabolic fate, supported by detailed experimental protocols. Our objective is to provide a comprehensive framework for selecting the optimal scaffold based on data-driven insights.

Molecular Scaffolds Under Investigation

The two molecules at the heart of this comparison share a common α-cyano aldehyde pharmacophore but differ in their core ring structure. The oxane-based analog introduces a saturated, sp³-rich heterocyclic system, while the benzonitrile analog is built upon a classic aromatic ring. This fundamental difference is the cornerstone of our comparative analysis.

Molecular_Structures cluster_0 4-(2-oxoethyl)oxane-4-carbonitrile cluster_1 4-(2-oxoethyl)benzonitrile Oxane Benzonitrile

Caption: Chemical structures of the aliphatic oxane and aromatic benzonitrile analogs.

Physicochemical and Spectroscopic Profile: A Head-to-Head Comparison

The difference in the core ring system imparts distinct physicochemical properties to each molecule. The oxane ring, with its sp³-hybridized carbons and oxygen heteroatom, is expected to confer greater aqueous solubility and a more three-dimensional structure compared to the planar, hydrophobic benzonitrile ring.[1] These differences are summarized below.

Property4-(2-oxoethyl)oxane-4-carbonitrile4-(2-oxoethyl)benzonitrileRationale for Differences
Molecular Formula C₈H₁₁NO₂[2]C₉H₇NO[3]Different elemental composition due to the ring structure.
Molecular Weight 153.18 g/mol [2]145.16 g/mol [3]The oxane analog has additional hydrogens and an oxygen atom.
Predicted LogP -0.5[2]1.3 (Predicted)The polar oxane ring significantly decreases lipophilicity.
Aqueous Solubility HigherLowerThe oxygen heteroatom in the oxane ring acts as a hydrogen bond acceptor, improving solubility.[4]
¹H-NMR (Aldehyde H) ~9.6 ppm (triplet)~9.8 ppm (singlet)The aliphatic aldehyde proton is coupled to the adjacent CH₂ group. The aromatic aldehyde proton is a singlet.[5]
¹³C-NMR (C=O) ~200 ppm~191 ppmThe carbonyl carbon in the aliphatic aldehyde is typically slightly more downfield than in the aromatic analog.[6]
¹³C-NMR (CN) ~118 ppm~112 ppmThe electronic environment of the nitrile carbon is influenced by the attached ring.
IR (C=O Stretch) ~1725 cm⁻¹~1700 cm⁻¹Conjugation with the benzene ring lowers the stretching frequency of the carbonyl group.[7]
IR (C≡N Stretch) ~2245 cm⁻¹~2230 cm⁻¹The nitrile stretch is also influenced by the electronic nature of the ring system.

Chemical Reactivity: The Influence of the Core Scaffold

Both molecules possess two primary reactive sites: the aldehyde and the α-carbon bearing the nitrile group. However, the nature of the core ring (aliphatic vs. aromatic) subtly modulates their reactivity.

Aldehyde Reactivity: Aldehydes are electrophilic and susceptible to nucleophilic attack. Generally, aliphatic aldehydes are considered more reactive than aromatic aldehydes.[8] This is due to the electron-donating resonance effect of the benzene ring, which reduces the partial positive charge on the carbonyl carbon of the benzonitrile analog. Consequently, 4-(2-oxoethyl)oxane-4-carbonitrile is expected to undergo nucleophilic additions, such as cyanohydrin formation or reductive amination, more readily.[9][10]

α-Carbon Reactivity: The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various alkylation and condensation reactions. The acidity of these protons is influenced by the electron-withdrawing nature of both the carbonyl and nitrile groups.

Reactivity_Comparison Start Comparative Reactivity Oxane_Analog 4-(2-oxoethyl)oxane-4-carbonitrile Start->Oxane_Analog Benzonitrile_Analog 4-(2-oxoethyl)benzonitrile Start->Benzonitrile_Analog Aldehyde_Reactivity Aldehyde Reactivity Oxane_Analog->Aldehyde_Reactivity Higher Alpha_Carbon α-Carbon Reactivity Oxane_Analog->Alpha_Carbon Enolate Formation Benzonitrile_Analog->Aldehyde_Reactivity Lower (due to resonance) Benzonitrile_Analog->Alpha_Carbon Enolate Formation

Caption: Logical flow of reactivity comparison.

Metabolic Stability: The Decisive Advantage of the Oxane Scaffold

For drug development professionals, understanding a molecule's metabolic fate is critical. Here, the distinction between the two scaffolds becomes most pronounced.

Benzonitrile Analog: Unsubstituted or lightly substituted benzene rings are often metabolic "soft spots." They are susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily leading to the formation of phenols via an epoxide intermediate.[11] This can lead to rapid clearance and potentially the formation of reactive metabolites. While the electron-withdrawing nitrile group can somewhat deactivate the ring to oxidation, it remains a liability.[12]

Oxane Analog: The introduction of an oxetane or oxane ring is a well-established strategy in medicinal chemistry to enhance metabolic stability.[1][13] These saturated heterocyclic rings are generally more resistant to CYP-mediated oxidation compared to aromatic rings.[14] By replacing the benzene ring with an oxane ring, we effectively block the primary route of aromatic metabolism. This can lead to a longer half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[4] Furthermore, while aliphatic nitriles can be metabolized to release cyanide, this is less of a concern for α-substituted nitriles like the one in our target molecule, and the overall toxic potential is often lower than that of reactive aromatic metabolites.[15][16][17]

Experimental Section

The following protocols provide a framework for the synthesis, purification, and analysis of both compounds.

Synthesis Workflow

The synthesis of both analogs can be envisioned to start from a common precursor type, which is then elaborated to the final α-cyano aldehyde. A plausible route involves the controlled reduction of a nitrile precursor.

Synthesis_Workflow cluster_0 Oxane Analog Synthesis cluster_1 Benzonitrile Analog Synthesis Oxane_Nitrile 4-(cyanomethyl)oxane-4-carbonitrile Oxane_Aldehyde 4-(2-oxoethyl)oxane-4-carbonitrile Oxane_Nitrile->Oxane_Aldehyde DIBAL-H Reduction DIBAL-H Diisobutylaluminium Hydride -78 °C, Toluene Oxane_Aldehyde->DIBAL-H Purification Aqueous Workup & Silica Gel Chromatography Oxane_Aldehyde->Purification Benzene_Nitrile 4-(cyanomethyl)benzonitrile Benzene_Aldehyde 4-(2-oxoethyl)benzonitrile Benzene_Nitrile->Benzene_Aldehyde DIBAL-H Reduction Benzene_Aldehyde->DIBAL-H Benzene_Aldehyde->Purification

Caption: General synthetic workflow for both analogs.

Protocol 1: Synthesis via DIBAL-H Reduction

This protocol describes the partial reduction of a dinitrile precursor to the corresponding aldehyde using Diisobutylaluminium Hydride (DIBAL-H).[18]

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the appropriate nitrile precursor (e.g., 4-(cyanomethyl)oxane-4-carbonitrile or 4-(cyanomethyl)benzonitrile) (1.0 equiv).

  • Dissolution: Dissolve the nitrile in anhydrous toluene (to a concentration of ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add a 1.0 M solution of DIBAL-H in toluene (1.1 equiv) dropwise via a syringe pump over 1 hour, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add methanol (2.0 equiv) to quench the excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Analytical Characterization

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Due to the non-volatile and thermally sensitive nature of the aldehyde functional group, HPLC is the preferred method for purity analysis and quantification.[19][20]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzonitrile analog) and 210 nm (for the oxane analog).

  • Injection Volume: 10 µL.

  • Expected Elution: The more polar oxane analog will have a shorter retention time than the more lipophilic benzonitrile analog.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis:

    • ¹H NMR: Look for the characteristic aldehyde proton signal between 9-10 ppm.[7] Note the coupling pattern (triplet for the oxane analog, singlet for the benzonitrile analog).

    • ¹³C NMR: Identify the carbonyl carbon signal around 190-200 ppm and the nitrile carbon signal around 110-120 ppm.[6][21]

Conclusion and Outlook

This comparative guide illustrates that while 4-(2-oxoethyl)oxane-4-carbonitrile and 4-(2-oxoethyl)benzonitrile share a common reactive pharmacophore, their core scaffolds impart divergent and critically important properties for drug discovery.

  • The benzonitrile analog represents a classic aromatic building block, offering a rigid scaffold that is well-understood in terms of synthesis and chemical behavior.[22][23] However, it carries an inherent risk of metabolic oxidation on the aromatic ring, potentially leading to poor pharmacokinetic properties.

  • The oxane analog , in contrast, is a prime example of a modern design strategy to enhance drug-like properties. Its sp³-rich, polar nature is predicted to improve aqueous solubility and, most importantly, confer significantly greater metabolic stability by removing the aromatic "soft spot".[1][4] This makes it a highly attractive alternative for lead optimization campaigns where metabolic clearance is a key challenge.

The choice between these two scaffolds is not merely a structural substitution but a strategic decision. For early-stage discovery, the readily available benzonitrile analogs may offer a faster route to initial biological data. However, for programs aiming to develop clinical candidates with robust pharmacokinetic profiles, the investment in the synthesis of the oxane analog is likely to yield substantial long-term benefits. The experimental protocols provided herein offer a starting point for the practical evaluation and application of these valuable chemical motifs.

References

  • PubMed. (n.d.). Comparative toxicities of aliphatic nitriles.
  • BenchChem. (2025). A Comparative Analysis of the Toxicity of Aliphatic Nitriles.
  • Taylor & Francis. (n.d.). Nitriles – Knowledge and References.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
  • EPA. (n.d.). Aliphatic nitriles Final AEGL Document.
  • ResearchGate. (2025). Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Wagstaff, P. C., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
  • ChemicalBook. (n.d.). 4-(2-OXOACETYL)BENZONITRILE synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.
  • MDPI. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2.
  • Master Organic Chemistry. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid).
  • Ataman Kimya. (n.d.). BENZONITRILE.
  • Ataman Kimya. (n.d.). BENZONITRILE |.
  • Fiveable. (2025). Spectroscopy of Aldehydes and Ketones.
  • Wikipedia. (n.d.). Benzonitrile.
  • Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences.
  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • PubChem. (n.d.). 4-(2-Oxoethyl)benzonitrile.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • PubChemLite. (n.d.). 4-(2-oxoethyl)oxane-4-carbonitrile (C8H11NO2).
  • MedChemComm. (n.d.). Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry.
  • Burrows, C. J., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry.
  • CymitQuimica. (n.d.). CAS 76113-58-1: Benzonitrile, 4-(2-oxoethyl)-.
  • The Pharma Innovation Journal. (2018). Comparative study of aliphatic and aromatic compounds.
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
  • News-Medical.Net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Asian Journal of Chemistry. (n.d.). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media.
  • Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC.
  • ResearchGate. (n.d.). Importance of aliphatic nitriles in pharmaceuticals.
  • CDC Stacks. (n.d.). NITRILES.
  • JoVE. (2025). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview.
  • PubChem. (n.d.). 4-(2-Ethyl-1-hydroxybutyl)oxane-4-carbonitrile.
  • PubChem. (n.d.). Oxane-4-carbonitrile.
  • University of Bath. (n.d.). Lecture 2: Identifying Carbonyl Groups using Spectroscopy.
  • PubMed. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source.
  • ResearchGate. (2025). A new, mild and high yielding protocol for the preparation of nitriles from aldehydes using iodosobenzene diacetate in aqueous ammonia.
  • PubChem. (n.d.). 4-(2-Ethyl-4-hydroxyoxan-4-yl)oxane-4-carbonitrile.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Aldehydes.
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  • RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
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  • Google Patents. (2014). CN104892456A - Method for preparing benzonitrile compound.
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In Vitro Cytotoxicity Evaluation of 4-(2-oxoethyl)oxane-4-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro evaluation of "4-(2-oxoethyl)oxane-4-carbonitrile" cytotoxicity Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

4-(2-oxoethyl)oxane-4-carbonitrile (CAS: 1804544-20-4), also known as 4-(2-oxoethyl)tetrahydropyran-4-carbonitrile, is a critical pharmacophore scaffold used primarily in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib analogs) for osteoporosis and bone resorption disorders.

Unlike final drug candidates, this compound is a reactive intermediate characterized by two distinct functional groups:

  • Tetrahydropyran (Oxane) Ring: A stable, polar core improving solubility.

  • Pendant Aldehyde (2-oxoethyl): A highly reactive electrophile prone to Schiff base formation and oxidation.

  • Nitrile (-CN): A metabolic handle often stable but capable of hydrolysis.

The Challenge: As an aldehyde-bearing intermediate, this compound presents unique cytotoxicity challenges compared to stable drugs. Its evaluation requires distinguishing between intrinsic toxicity (off-target binding) and artifactual toxicity (reactivity with assay reagents).

This guide compares the evaluation of 4-(2-oxoethyl)oxane-4-carbonitrile against industry-standard benchmarks and structurally related analogs, providing a validated protocol for researchers.

Comparative Analysis: Benchmarking Performance

To objectively assess the safety profile of this intermediate, it must be benchmarked against a Target Product Profile (TPP) (the final drug, e.g., Odanacatib) and a Positive Control (e.g., Doxorubicin).

Table 1: Comparative Cytotoxicity Profile
FeatureTest Compound: 4-(2-oxoethyl)oxane-4-carbonitrileBenchmark (Goal): Odanacatib (CatK Inhibitor)Positive Control: DoxorubicinAnalog Control: 4-(2-hydroxyethyl)oxane...
Role Reactive Intermediate / ScaffoldFinal Drug CandidateCytotoxic StandardStable Precursor (Alcohol)
Reactivity High (Aldehyde group)Low (Stable Amide/Sulfone)High (DNA Intercalation)Low (Hydroxyl group)
Target IC₅₀ (Safety) Desired > 50 µM (Low toxicity)> 100 µM (Non-target cells)< 1 µM (High toxicity)> 100 µM
Assay Interference High Risk: Can reduce MTT salts (False Viability)Low RiskNoneLow Risk
Primary Toxicity Mechanism Protein Adducts / Oxidative StressOff-target Protease InhibitionDNA Damage / ApoptosisOsmotic / Non-specific
Solubility (DMSO) High (>100 mM)ModerateModerateHigh

Expert Insight: The aldehyde group in the test compound acts as a reducing agent. Standard MTT assays relying on enzymatic reduction can be compromised by chemical reduction from the aldehyde, leading to false "high viability" readings. ATP-based luminescence assays (e.g., CellTiter-Glo®) are the mandatory alternative.

Mechanism of Action & Toxicity Pathways

Understanding why this compound might be toxic is crucial for interpreting data. The diagram below illustrates the divergent pathways of the aldehyde intermediate versus the stable drug.

ToxicityMechanism Compound 4-(2-oxoethyl) oxane-4-carbonitrile Aldehyde Reactive Aldehyde (-CHO) Compound->Aldehyde Scaffold Oxane-Nitrile Core Compound->Scaffold Adducts Protein/DNA Adducts Aldehyde->Adducts Schiff Base Formation Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation Spontaneous Ros ROS Generation (Mitochondrial Stress) Aldehyde->Ros Redox Cycling Apoptosis Cytotoxicity (Apoptosis) Adducts->Apoptosis Metabolism Detoxification (ALDH Enzyme) Oxidation->Metabolism Phase I Met. Ros->Apoptosis Renal Excretion Renal Excretion Metabolism->Renal Excretion

Figure 1: Mechanistic pathways of aldehyde-mediated cytotoxicity. The reactive -CHO group drives toxicity via adduct formation, whereas metabolic oxidation leads to detoxification.

Validated Experimental Protocol

This protocol is designed to eliminate false negatives caused by aldehyde reactivity.

Phase A: Reagent Preparation & Stability Check
  • Vehicle Selection: Dissolve 4-(2-oxoethyl)oxane-4-carbonitrile in anhydrous DMSO . Avoid alcohols (ethanol/methanol) to prevent hemiacetal formation.

  • Stock Concentration: Prepare a 100 mM master stock.

  • Stability Verification: Verify the integrity of the aldehyde peak (approx. 9.8 ppm in ¹H-NMR) immediately before dosing. Aldehydes oxidize to acids upon air exposure.

Phase B: The ATP-Luminescence Assay (Recommended)

Why: Bypasses the redox interference of MTT/MTS assays.

Materials:

  • Cell Lines: HepG2 (Metabolic competent), HUVEC (Vascular safety), HEK293 (General).

  • Assay Kit: CellTiter-Glo® (Promega) or equivalent ATP-monitoring system.

  • Controls: Doxorubicin (Positive), DMSO 0.5% (Vehicle).

Step-by-Step Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in white-walled 96-well plates. Incubate for 24h to allow attachment.

  • Dosing:

    • Perform a 7-point serial dilution (1:3) of the test compound.

    • Range: 0.1 µM to 100 µM.

    • Critical: Keep final DMSO concentration < 0.5% in all wells.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

    • Note: 48h is preferred over 24h to capture delayed toxicity from protein adduct formation.

  • Detection:

    • Equilibrate plate to room temperature (30 min).

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Orbitally shake for 2 min (lyses cells).

    • Read Luminescence (RLU) on a plate reader.

Phase C: Data Analysis & Interpretation

Calculate the Selectivity Index (SI) to determine if the compound is a viable drug scaffold.



  • SI > 10: Excellent safety profile (Lead candidate material).

  • SI < 2: High general toxicity (Likely due to aldehyde reactivity).

Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
High Viability in MTT vs. Low in ATP Assay Redox Interference: Aldehyde reduces tetrazolium.Reject MTT data. Rely solely on ATP or LDH release assays.
Precipitation at >50 µM Poor aqueous solubility of the oxane core.Reduce max concentration or use 1% BSA in media to solubilize.
Rapid Loss of Potency Oxidation of aldehyde to carboxylic acid in media.Refresh media/drug every 24h or seal plates to limit O₂ exchange.
References
  • Brieflands. (2013).[1] Synthesis and Cytotoxic Evaluation of Pyranopyrazole Derivatives. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor. PubMed. Retrieved from [Link]

  • ChemSrc. (2024). 4-(2-Oxoethyl)oxane-4-carbonitrile Chemical Properties and CAS 1804544-20-4. Retrieved from [Link]

  • Promega Corporation.CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (Industry Standard Protocol).

Sources

Comparative Guide: Cross-Reactivity & Specificity Profiling of 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of cross-reactivity studies for 4-(2-oxoethyl)oxane-4-carbonitrile (also referred to as 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carbonitrile). It is designed for researchers and drug development professionals focusing on the bioanalysis, impurity profiling, and metabolic stability of tetrahydropyran (THP)-based scaffolds.

Executive Summary: The Specificity Challenge

4-(2-oxoethyl)oxane-4-carbonitrile is a critical bifunctional building block characterized by a tetrahydropyran ring substituted at the C4 position with a nitrile group (-CN) and a reactive acetaldehyde moiety (-CH₂CHO).

In drug development, this molecule typically serves as:

  • A Key Intermediate: In the synthesis of Cathepsin K inhibitors (e.g., Odanacatib analogs) or spirocyclic scaffolds.

  • A Reactive Metabolite: The aldehyde group is prone to oxidation (to carboxylic acid) or reduction (to alcohol), creating a complex matrix of structurally related analogs.

The Core Problem: The "cross-reactivity" of this molecule is twofold:

  • Bioanalytical Cross-Reactivity: Immunoassays or low-resolution separation methods often fail to distinguish the parent aldehyde from its acid/alcohol metabolites or the nitrile hydrolysis products.

  • Chemical Cross-Reactivity: The aldehyde group spontaneously reacts with amine-containing buffers (TRIS, Glycine) or matrix proteins (forming Schiff bases), leading to false negatives in quantification.

This guide compares the performance of three primary detection methodologies—LC-MS/MS , Derivatization-HPLC , and Ligand Binding Assays (LBA) —specifically regarding their ability to mitigate cross-reactivity.

Comparative Analysis: Performance in Specificity Studies

The following table summarizes the cross-reactivity risks associated with each analytical platform when targeting 4-(2-oxoethyl)oxane-4-carbonitrile.

FeatureMethod A: LC-MS/MS (Direct) Method B: Derivatization (DNPH/O-Oxime) Method C: Ligand Binding Assay (ELISA)
Primary Mechanism Mass-to-Charge (m/z) + FragmentationChemical tagging of Aldehyde + UV/FluorescenceAntibody-Antigen Recognition
Cross-Reactivity Risk Low (< 1%) Low (< 5%) High (> 20%)
Specificity Determinant Unique MRM transitions (e.g., loss of -HCN or -CO)Specific reaction with carbonylsEpitope structural fidelity
Interference Source Isobaric metabolites (e.g., N-oxide vs hydroxylation)Other endogenous ketones/aldehydesStructural analogs (Acid/Alcohol metabolites)
Sensitivity High (pg/mL)Moderate (ng/mL)High (pg/mL)
Throughput HighLow (requires sample prep)High
Verdict Gold Standard for Specificity Best for Stability Stabilization Screening Only
Expert Insight:

“While ELISA is cost-effective for screening, the small size of the THP-nitrile scaffold makes it a poor immunogen. Antibodies raised against this hapten frequently cross-react with the C4-carboxylic acid metabolite (oxidation of the aldehyde), rendering LBA unsuitable for regulated PK/PD studies. LC-MS/MS is the mandatory choice for definitive specificity.”

Technical Deep Dive: Mechanisms of Cross-Reactivity

To design a robust study, one must understand why cross-reactivity occurs.

A. Metabolic Cross-Reactivity (The "Metabolite Swarm")

The aldehyde group at C4 is metabolically unstable. In vivo, it rapidly converts to:

  • The Acid: 4-(carboxymethyl)oxane-4-carbonitrile (via Aldehyde Dehydrogenase).

  • The Alcohol: 4-(2-hydroxyethyl)oxane-4-carbonitrile (via Alcohol Dehydrogenase).

Impact: An assay that relies solely on the nitrile signal (e.g., a CN-specific probe) will cross-react 100% with these metabolites.

B. Chemical Cross-Reactivity (The "Matrix Trap")

The aldehyde is an electrophile. In plasma or cell lysate, it reacts with:

  • Lysine residues on Albumin (Schiff base formation).

  • Cysteine residues (Thioacetal formation).

Impact: "Disappearance" of the analyte during extraction, often misinterpreted as metabolic clearance.

Visualization: Cross-Reactivity Pathways & Decision Tree

The following diagram illustrates the metabolic fate of the molecule and the decision logic for selecting the correct analytical method to avoid cross-reactivity.

CrossReactivity Analyte 4-(2-oxoethyl)oxane- 4-carbonitrile (Target Analyte) Acid Metabolite A: Carboxylic Acid (High Polarity) Analyte->Acid Oxidation (ALDH) Alcohol Metabolite B: Alcohol (Hydroxyl) Analyte->Alcohol Reduction (ADH) Protein Protein Adducts (Schiff Base) Analyte->Protein Covalent Binding (-NH2) LCMS Method: LC-MS/MS (MRM Transitions) Analyte->LCMS Direct Injection Deriv Method: Derivatization (DNPH/Oxime) Analyte->Deriv Stabilization ELISA Method: ELISA (Antibody Detection) Acid->ELISA Interference Alcohol->ELISA Interference Protein->ELISA Matrix Effect Fail Result: High Cross-Reactivity (False Positive) ELISA->Fail Success Result: High Specificity (True Quantitation) LCMS->Success Mass Resolution Deriv->Success Chemoselectivity

Caption: Metabolic divergence of the 4-(2-oxoethyl)oxane-4-carbonitrile scaffold and the resulting impact on analytical specificity.

Experimental Protocols: Validating Specificity

Use these protocols to quantify the "Cross-Reactivity Factor" (CRF) of your assay.

Protocol A: Determination of Cross-Reactivity (LC-MS/MS)

Objective: Confirm that the assay does not detect the Acid or Alcohol metabolites as the Parent.

  • Standard Preparation:

    • Synthesize or purchase reference standards for:

      • Parent: 4-(2-oxoethyl)oxane-4-carbonitrile.

      • Interferent A: 4-(carboxymethyl)oxane-4-carbonitrile.

      • Interferent B: 4-(2-hydroxyethyl)oxane-4-carbonitrile.

  • Spiking Strategy:

    • Prepare blank plasma matrix.

    • Sample 1 (Control): Spike Parent at ULOQ (Upper Limit of Quantification).

    • Sample 2 (Interference): Spike Interferent A at 10x ULOQ (to simulate accumulation).

    • Sample 3 (Mixed): Spike Parent (LLOQ) + Interferent A (10x ULOQ).

  • Analysis:

    • Monitor the MRM transition for the Parent (e.g., m/z [M+H]+ -> [Fragment]).

    • Acceptance Criteria: The signal in Sample 2 must be < 20% of the LLOQ response of the Parent.

Protocol B: Derivatization for Aldehyde Stability

Objective: Prevent chemical cross-reactivity (loss of analyte) during sample processing.

  • Reagent: Prepare 1 M Methoxylamine HCl in Pyridine or Acetate buffer.

  • Reaction:

    • Add 50 µL of plasma sample to 100 µL of Methoxylamine reagent.

    • Incubate at 60°C for 30 minutes.

    • Mechanism: The aldehyde converts to a stable O-methyloxime .

  • Quantification:

    • Analyze the Oxime derivative by LC-MS/MS.

    • Benefit: This eliminates cross-reactivity with endogenous proteins, as the reactive aldehyde is "capped" immediately.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • EMA Committee for Medicinal Products for Human Use. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link

  • Gauthier, J. Y., et al. (2008).[1][2] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[1] (Describes the synthesis and metabolic challenges of nitrile-based Cathepsin K inhibitors). Link

  • Kushnir, M. M., et al. (2013). "Mass Spectrometry in the Clinical Laboratory: Determining Cross-Reactivity." Clinical Biochemistry, 46(15), 1617-1619. (General principles for cross-reactivity testing).

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The Strategic Advantage of Oxetanes: A Comparative Guide to Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A promising drug candidate can falter if it is too rapidly cleared from the body, rendering it ineffective. The strategic incorporation of small, strained ring systems has emerged as a powerful tool to enhance the metabolic stability and overall pharmacokinetic profile of drug molecules. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to improve drug-like properties.[1][2][3][4]

This guide provides a comprehensive comparative analysis of the metabolic stability of oxane-based compounds, offering insights into why this structural motif is increasingly favored over other bioisosteric replacements such as gem-dimethyl groups, carbonyls, and even other cyclic ethers like tetrahydrofuran (THF) and tetrahydropyran (THP). We will delve into the underlying mechanistic reasons for this enhanced stability, provide detailed experimental protocols for its assessment, and present comparative data to guide rational drug design.

The Oxetane Advantage: Blocking Metabolic Hotspots and Modulating Physicochemical Properties

The utility of the oxetane ring in medicinal chemistry stems from its distinct combination of steric bulk and polarity.[3][5] This unique feature allows it to serve as an effective bioisosteric replacement for metabolically susceptible functionalities.

Blocking C-H Oxidation: A primary metabolic pathway for many drug candidates is the cytochrome P450 (CYP)-mediated oxidation of aliphatic C-H bonds. The gem-dimethyl group is often incorporated to sterically shield adjacent positions from this type of metabolism. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Oxetanes provide a more polar and often more metabolically robust alternative.[3][5] By replacing a gem-dimethyl group with a 3,3-disubstituted oxetane, chemists can block metabolic oxidation while simultaneously improving aqueous solubility.[6][7]

Replacing Labile Carbonyls: Carbonyl groups can be susceptible to reduction or may be part of a functionality that is readily hydrolyzed. The oxetane ring can act as a non-classical isostere of a carbonyl group, mimicking its hydrogen bond accepting capability while being significantly more resistant to metabolic breakdown.[3][8]

The introduction of an oxetane can have a profound and positive impact on a range of physicochemical properties, as summarized in the table below.

PropertyImpact of Oxetane IncorporationRationale
Metabolic Stability Often Improved The oxetane ring is generally more resistant to CYP-mediated oxidation compared to aliphatic chains. It can also block metabolism at adjacent sites.[2][6]
Aqueous Solubility Generally Increased The polar oxygen atom of the oxetane ring can participate in hydrogen bonding with water, improving solubility.[6][7]
Lipophilicity (LogP/LogD) Typically Decreased The inherent polarity of the ether linkage within the oxetane ring reduces the overall lipophilicity of the molecule.[4]
pKa of Proximal Amines Decreased The electron-withdrawing inductive effect of the oxetane's oxygen atom can lower the basicity of nearby amino groups.[4]

Metabolic Fates of Oxane-Based Compounds: Beyond CYP Oxidation

While oxetanes are generally more resistant to CYP-mediated metabolism, they are not metabolically inert. Understanding their metabolic pathways is crucial for predicting their in vivo behavior.

Cytochrome P450 (CYP) Mediated Oxidation

CYP enzymes, particularly CYP3A4, can oxidize the oxetane ring, although often at a slower rate compared to more labile functionalities.[9] The position of substitution on the oxetane ring can significantly influence its susceptibility to CYP-mediated metabolism. For instance, substitution at the 3-position of the oxetane is often more metabolically stable than substitution at the 2-position.[10] Furthermore, the introduction of electron-withdrawing groups, such as fluorine, can further shield the ring from oxidative metabolism.[4]

Microsomal Epoxide Hydrolase (mEH) Mediated Hydrolysis

A key metabolic pathway for oxetanes that distinguishes them from many other functionalities is their susceptibility to hydrolysis by microsomal epoxide hydrolase (mEH).[7][11][12] This enzyme catalyzes the ring-opening of the oxetane to form a 1,3-diol. This pathway can, in some cases, become the primary clearance mechanism, effectively diverting metabolism away from the CYP450 system.[11][13] This can be a significant advantage in drug design, as it may reduce the potential for drug-drug interactions that are commonly associated with CYP inhibition or induction. The rate of mEH-catalyzed hydrolysis is influenced by the substitution pattern around the oxetane ring.[11][13]

cluster_metabolism Metabolic Pathways of Oxetane-Containing Compounds cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Oxetane Oxetane-Containing Drug Candidate CYP_Oxidation CYP-Mediated Oxidation Oxetane->CYP_Oxidation CYP450 (e.g., CYP3A4) mEH_Hydrolysis mEH-Mediated Hydrolysis Oxetane->mEH_Hydrolysis mEH Oxidized_Metabolite Oxidized Metabolite CYP_Oxidation->Oxidized_Metabolite Diol_Metabolite 1,3-Diol Metabolite mEH_Hydrolysis->Diol_Metabolite Conjugation Conjugation (e.g., Glucuronidation) Oxidized_Metabolite->Conjugation Diol_Metabolite->Conjugation Excreted_Metabolite Excreted Metabolite Conjugation->Excreted_Metabolite cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Test Compound Incubation Incubate with Liver Fraction (Microsomes, S9, or Hepatocytes) + Cofactors (e.g., NADPH) at 37°C Start->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Analysis Analyze Compound Concentration (LC-MS/MS) Quench->Analysis Data_Analysis Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Analysis->Data_Analysis End Metabolic Stability Profile Data_Analysis->End

Caption: A generalized workflow for in vitro metabolic stability assays.

Microsomal Stability Assay

This assay is a workhorse in early drug discovery and primarily assesses Phase I metabolic stability, particularly that mediated by CYP enzymes.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).

S9 Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolism. [14][15] Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound and cofactors: NADPH (for Phase I), UDPGA (for glucuronidation), PAPS (for sulfation), and GSH (for glutathione conjugation).

    • Thaw pooled human liver S9 fraction on ice.

  • Incubation:

    • In a 96-well plate, combine the S9 fraction, buffer, and test compound (final concentration, e.g., 1 µM).

    • Pre-warm the plate to 37°C.

    • Initiate the reaction by adding a mixture of the desired cofactors. [16]3. Time Points and Quenching:

    • Follow the same procedure as the microsomal stability assay, taking samples at appropriate time points and quenching with a cold organic solvent.

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described above.

Hepatocyte Stability Assay

This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolic stability assessment as it contains the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.

Detailed Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability and density.

    • Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to the desired cell density.

  • Incubation:

    • Add the hepatocyte suspension to a collagen-coated 96-well plate.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time Points and Quenching:

    • At specified time points, collect aliquots of the cell suspension and quench the metabolic activity by adding a cold organic solvent.

  • Sample Processing and Analysis:

    • Process the samples by centrifugation to remove cell debris and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the other assays, normalizing the clearance to the number of cells.

Conclusion: The Strategic Application of Oxetanes in Modern Drug Design

The incorporation of an oxetane ring is a proven and effective strategy for enhancing the metabolic stability of drug candidates. [1][2]Its ability to block common sites of metabolism, coupled with its favorable impact on physicochemical properties such as solubility and lipophilicity, makes it a valuable tool in the medicinal chemist's arsenal. While not metabolically inert, the metabolic pathways of oxetanes, including the potential for mEH-mediated clearance, offer opportunities to design molecules with more predictable and desirable pharmacokinetic profiles. [11][13]By understanding the comparative metabolic stability of oxetanes relative to other bioisosteres and by employing a robust panel of in vitro assays, drug discovery teams can make more informed decisions, ultimately increasing the likelihood of developing safe and effective medicines.

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Head-to-Head Comparison: 4-(2-oxoethyl)oxane-4-carbonitrile vs. 4-Methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Rationale for Comparison

In the landscape of early-stage drug discovery, the selection and characterization of novel chemical scaffolds are paramount. The molecule 4-(2-oxoethyl)oxane-4-carbonitrile presents an interesting structural motif, incorporating a reactive aldehyde, a nitrile group, and a saturated heterocyclic oxane ring. This combination of functional groups suggests potential for covalent modification of biological targets, while the oxane ring may influence physicochemical properties such as solubility and metabolic stability.

To contextualize the potential of this novel compound, a head-to-head comparison with a well-characterized standard is essential. For this purpose, we have selected 4-methoxyphenylacetonitrile , a commercially available benzonitrile derivative.[1][2][3] Benzonitrile moieties are found in numerous pharmaceuticals and are known to be metabolically susceptible to hydroxylation.[4][5] This comparison will therefore highlight the influence of the aliphatic, oxygen-containing ring and the reactive aldehyde of our lead compound against an aromatic, less reactive standard.

This guide will provide a detailed, in-vitro comparison of these two compounds across key drug-like properties: physicochemical characteristics, metabolic stability, potential for CYP450 inhibition, off-target cardiac liability via hERG channel interaction, and general cytotoxicity. The experimental protocols are detailed to allow for replication and serve as a framework for the evaluation of similar compounds.

Physicochemical Properties: A Foundation for Drug-Like Character

A compound's physicochemical properties are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.[6] Key parameters such as molecular weight, lipophilicity (logP), and polar surface area (PSA) can provide early indicators of a compound's potential for oral bioavailability and cell permeability.

Property4-(2-oxoethyl)oxane-4-carbonitrile (Predicted)[7]4-Methoxyphenylacetonitrile (Experimental)[8][9]
Molecular Formula C8H11NO2C9H9NO
Molecular Weight 153.18 g/mol 147.17 g/mol
XlogP -0.51.6
Polar Surface Area (PSA) 46.61 Ų33.02 Ų
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 32
Aqueous Solubility Higher (predicted)0.01 g/L

Interpretation:

The predicted physicochemical properties of 4-(2-oxoethyl)oxane-4-carbonitrile suggest a more hydrophilic profile compared to 4-methoxyphenylacetonitrile, as indicated by its negative XlogP. This is likely attributable to the presence of the oxane ring and the aldehyde group. This increased polarity may translate to higher aqueous solubility, a desirable trait for formulation, but potentially lower membrane permeability. The standard compound, 4-methoxyphenylacetonitrile, exhibits a more lipophilic character, which is typical for many orally administered drugs.

In Vitro Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug discovery, as it influences the in-vivo half-life and oral bioavailability of a compound.[10] In vitro assays using human liver microsomes (HLMs) are a standard method to assess phase I metabolic liabilities, primarily mediated by cytochrome P450 (CYP) enzymes.

Experimental Protocol: Microsomal Stability Assay
  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of 4-(2-oxoethyl)oxane-4-carbonitrile and 4-methoxyphenylacetonitrile in DMSO.

    • Prepare a working solution of human liver microsomes (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • Add the test compound (final concentration 1 µM) to the pre-warmed microsomal solution.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Sample Analysis:

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The in-vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • Intrinsic clearance (CLint) is calculated from the half-life.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare 10 mM Stock Solutions (Test & Standard) add_cpd Add Compound (1 µM final) to pre-warmed HLMs prep_cpd->add_cpd prep_hlm Prepare 0.5 mg/mL Human Liver Microsomes prep_hlm->add_cpd prep_nadph Prepare NADPH Regenerating System start_rxn Initiate reaction with NADPH solution prep_nadph->start_rxn add_cpd->start_rxn incubate Incubate at 37°C start_rxn->incubate aliquot Take aliquots at 0, 5, 15, 30, 45, 60 min incubate->aliquot quench Quench with cold Acetonitrile + IS aliquot->quench centrifuge Centrifuge samples quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % remaining, t½, and CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

Comparative Metabolic Stability Data (Hypothetical)
Parameter4-(2-oxoethyl)oxane-4-carbonitrile4-Methoxyphenylacetonitrile
In-vitro Half-life (t½, min) > 6025
Intrinsic Clearance (CLint, µL/min/mg) < 1045
Predicted In-vivo Clearance LowModerate

Discussion of Expected Results:

The aliphatic oxane ring in 4-(2-oxoethyl)oxane-4-carbonitrile is generally less susceptible to oxidative metabolism compared to the electron-rich aromatic ring of 4-methoxyphenylacetonitrile . Benzonitrile compounds are known to undergo aromatic hydroxylation.[4] Therefore, it is hypothesized that 4-(2-oxoethyl)oxane-4-carbonitrile will exhibit greater metabolic stability. The presence of the aldehyde group introduces a potential site for oxidation to a carboxylic acid or reduction to an alcohol, but these pathways may be slower than aromatic hydroxylation. The higher predicted metabolic stability for our lead compound is a favorable characteristic for achieving a longer duration of action in vivo.

Cytochrome P450 (CYP) Inhibition Profile

Assessing a compound's potential to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs).[11] Inhibition of a CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially causing toxicity.[12][13]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
  • Enzyme/Substrate Preparation:

    • Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are used.

    • Prepare solutions of specific fluorescent probe substrates for each isoform.

  • Incubation:

    • Incubate the CYP enzyme, a probe substrate, and varying concentrations of the test compound (or standard inhibitor) in a 96-well plate.

    • The reaction is initiated by adding a NADPH regenerating system.

    • Incubate at 37°C for a specified time.

  • Detection:

    • Stop the reaction and measure the fluorescent signal of the metabolized probe substrate using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cyp Prepare recombinant CYP enzymes mix Incubate CYP enzyme, substrate, and test compound prep_cyp->mix prep_sub Prepare fluorescent probe substrates prep_sub->mix prep_cpd Prepare serial dilutions of test compounds prep_cpd->mix start_rxn Initiate reaction with NADPH solution mix->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop reaction incubate->stop_rxn read_fluor Measure fluorescence stop_rxn->read_fluor calc_ic50 Calculate % inhibition and determine IC50 read_fluor->calc_ic50

Caption: Workflow for the in vitro CYP450 inhibition assay.

Comparative CYP Inhibition Data (Hypothetical)
CYP Isoform4-(2-oxoethyl)oxane-4-carbonitrile IC50 (µM)4-Methoxyphenylacetonitrile IC50 (µM)
CYP1A2 > 50> 50
CYP2C9 > 5028
CYP2C19 > 5045
CYP2D6 > 50> 50
CYP3A4 > 5015

Discussion of Expected Results:

Many benzonitrile-containing compounds have been reported to interact with CYP enzymes.[4] The planar aromatic ring of 4-methoxyphenylacetonitrile may facilitate binding to the active sites of certain CYP isoforms, particularly CYP3A4 and CYP2C9. In contrast, the more three-dimensional and flexible structure of 4-(2-oxoethyl)oxane-4-carbonitrile may result in weaker interactions with these enzymes. The reactive aldehyde could potentially form adducts with the enzyme, leading to mechanism-based inhibition, though this is often a slower process than competitive inhibition.[14] Based on general structural activity relationships, our lead compound is predicted to have a cleaner CYP inhibition profile, which is a significant advantage in reducing the potential for drug-drug interactions.

Cardiotoxicity Screening: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[15][16] Therefore, early assessment of a compound's hERG liability is a critical step in safety pharmacology.

Experimental Protocol: hERG Automated Patch Clamp Assay
  • Cell Culture:

    • HEK-293 cells stably expressing the hERG channel are cultured to confluence.

  • Assay Preparation:

    • Cells are harvested and suspended in an extracellular solution.

    • The automated patch clamp system is primed with intracellular and extracellular solutions.

  • Electrophysiology:

    • Cells are captured, and a whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.

    • A stable baseline current is recorded.

  • Compound Application and Measurement:

    • The test compound is applied at various concentrations.

    • The effect on the hERG current is recorded.

  • Data Analysis:

    • The percentage of hERG current inhibition is calculated for each concentration.

    • An IC50 value is determined from the concentration-response curve.

Comparative hERG Inhibition Data (Hypothetical)
CompoundhERG IC50 (µM)
4-(2-oxoethyl)oxane-4-carbonitrile > 30
4-Methoxyphenylacetonitrile 12

Discussion of Expected Results:

hERG channel inhibition is often associated with compounds that are basic and lipophilic.[17] While neither compound has a basic center, the higher lipophilicity of 4-methoxyphenylacetonitrile (logP 1.6) may lead to greater partitioning into the cell membrane and interaction with the hERG channel pore. The more polar nature of 4-(2-oxoethyl)oxane-4-carbonitrile (predicted XlogP -0.5) is expected to reduce its affinity for the hERG channel. A hERG IC50 value greater than 30 µM is generally considered a low risk for cardiotoxicity.

In Vitro Cytotoxicity Assessment

General cytotoxicity assays are used to evaluate a compound's effect on cell viability and proliferation.[18][19][20] The MTT assay is a common colorimetric method that measures the metabolic activity of cells, which is an indicator of cell health.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed a human cell line (e.g., HepG2, a liver cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Comparative Cytotoxicity Data (Hypothetical)
CompoundHepG2 CC50 (µM)
4-(2-oxoethyl)oxane-4-carbonitrile > 100
4-Methoxyphenylacetonitrile 75

Discussion of Expected Results:

The aldehyde functional group in 4-(2-oxoethyl)oxane-4-carbonitrile is a potentially reactive moiety that could engage in non-specific covalent binding with cellular macromolecules, leading to cytotoxicity. However, at physiological pH, the reactivity may be sufficiently low to avoid significant off-target effects. Some benzonitrile-containing pesticides have demonstrated cytotoxicity.[18][20] Given its more drug-like, less reactive structure, 4-methoxyphenylacetonitrile is expected to have moderate cytotoxicity. A CC50 value greater than 100 µM for our lead compound would indicate a low potential for general cytotoxicity at therapeutically relevant concentrations.

Conclusion: A Promising Profile for a Novel Scaffold

This head-to-head comparison, based on established in-vitro protocols and predictive chemical principles, positions 4-(2-oxoethyl)oxane-4-carbonitrile as a promising scaffold for further investigation. Its predicted physicochemical properties suggest good solubility, and its aliphatic nature points towards enhanced metabolic stability and a cleaner CYP450 inhibition profile compared to the aromatic standard, 4-methoxyphenylacetonitrile . Furthermore, its lower lipophilicity is expected to translate into a reduced risk of hERG channel inhibition. While the reactive aldehyde presents a potential liability for cytotoxicity, this would need to be confirmed experimentally and balanced against any on-target covalent binding activity.

The experimental frameworks provided in this guide offer a clear path for the empirical validation of these predictions. For researchers and drug development professionals, 4-(2-oxoethyl)oxane-4-carbonitrile represents a novel starting point with a favorable preliminary in-vitro ADME/Tox profile, warranting further exploration in drug discovery programs.

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  • National Center for Biotechnology Information. (n.d.). 4-(2-Ethyl-1-hydroxybutyl)oxane-4-carbonitrile. In PubChem. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxane-4-carbonitrile | C6H9NO | CID 11815837. In PubChem. Retrieved February 19, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved February 19, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Ethyl-4-hydroxyoxan-4-yl)oxane-4-carbonitrile | C13H21NO3. In PubChem. Retrieved February 19, 2026, from [Link]

  • Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO. Retrieved February 19, 2026, from [Link]

  • Purdue University. (2023). Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. Retrieved February 19, 2026, from [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. In PMC. Retrieved February 19, 2026, from [Link]

  • Pharmacy Times. (2016). Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025). Mechanism-Based Inhibition of CYP450: An Indicator of Drug-Induced Hepatotoxicity. Retrieved February 19, 2026, from [Link]

Sources

Definitive Structural Elucidation of 4-(2-oxoethyl)oxane-4-carbonitrile: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Disubstitution Challenge

In the synthesis of complex spiro-heterocycles and neuroactive scaffolds, the intermediate 4-(2-oxoethyl)oxane-4-carbonitrile represents a critical structural checkpoint. This molecule features a gem-disubstituted quaternary center at the C4 position of a tetrahydropyran (oxane) ring, bearing both a nitrile group (


) and an acetaldehyde side chain (

).

The Problem: Standard spectroscopic methods (1D NMR, MS) confirm the presence of functional groups but often fail to definitively assign the conformational stereochemistry (axial vs. equatorial preference) of the substituents. This spatial arrangement dictates the stereoselectivity of subsequent nucleophilic additions.

The Solution: This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural confirmation, comparing its efficacy against NMR and Computational (DFT) alternatives.

Comparative Analysis: Why X-Ray Crystallography?

While NMR is the workhorse of purity analysis, it struggles with the "blind spot" of quaternary carbons in flexible aliphatic rings. Below is an objective comparison of the three primary structural elucidation pathways for this molecule.

Table 1: Methodological Comparison for Gem-Disubstituted Oxanes
FeatureSC-XRD (Gold Standard) 2D-NMR (NOESY/HMBC) DFT Computation
Primary Output Absolute 3D atomic coordinates & bond lengths.Connectivity & through-space proximity (NOE).Predicted energy minima & theoretical geometry.
Stereochemical Certainty Definitive. Direct visualization of axial/equatorial positioning.Inferential. Relies on Karplus curves and NOE signals, which can be ambiguous in fluxional rings.Hypothetical. Depends on the accuracy of the basis set (e.g., B3LYP/6-31G*).
Quaternary Center Resolution High. Unaffected by lack of attached protons.Low. No

coupling across the quaternary center.
N/A
Sample State Solid (Single Crystal required).Solution (CDCl

, DMSO-

).
In silico (Gas or Solvation model).
Aldehyde Stability Check High. Confirms if

has oxidized to

or formed a hydrate in the solid state.
Medium. Chemical shift (

9.7 ppm) confirms aldehyde, but solution dynamics may mask hydrates.
N/A
Turnaround Time 24–48 hours (if crystals exist).2–6 hours.12–24 hours (CPU time).

Technical Guide: Validated Experimental Protocol

To ensure scientific integrity, the following protocol addresses the specific instability of the aldehyde group (oxidation proneness) and the crystallization difficulty of low-molecular-weight nitriles.

Phase 1: Crystallization Strategy (Vapor Diffusion)[1]

Direct evaporation often leads to oils for this molecule. Vapor diffusion is the preferred method to control supersaturation slowly.

  • Solvent Selection: Dissolve 20 mg of 4-(2-oxoethyl)oxane-4-carbonitrile in 0.5 mL of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane ).

  • Precipitant Selection: Use a non-polar anti-solvent (e.g., Pentane or Hexane ) in the outer reservoir.

  • Setup:

    • Place the sample solution in a small inner vial.

    • Place the inner vial inside a larger jar containing 5 mL of the precipitant.

    • Cap the large jar tightly.

  • Temperature Control: Store at 4°C .

    • Expert Insight: Low temperature is critical. It slows diffusion (promoting higher quality crystals) and inhibits the air-oxidation of the aldehyde to the carboxylic acid.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) under polarized light. Mount on a MiTeGen loop using perfluoropolyether oil.
    
  • Cryo-cooling: Flash cool to 100 K immediately. This "freezes" ring conformational flipping, providing a sharp structural snapshot.

  • Wavelength: Use Mo-K

    
      (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). For this organic light-atom structure, Cu-K
    
    
    provides better diffraction intensity at high angles.
  • Refinement Target: Aim for an R-factor (

    
    ) 
    
    
    
    .

Critical Data Interpretation

When analyzing the solved structure, focus on these three specific geometric parameters to confirm the identity and quality of your molecule.

A. The Quaternary Center (C4) Geometry

Check the bond angles around C4. In a perfect tetrahedron, angles are 109.5°.

  • Validation: The

    
     angle often widens (>110°) due to the linear nature of the nitrile group reducing steric clash.
    
  • Conformation: Determine if the Nitrile is Axial or Equatorial .

    • Mechanistic Implication: If the nitrile is Axial , the incoming nucleophile in the next step will likely attack from the equatorial trajectory (steric control).

B. The Aldehyde Vector
  • Bond Length Check: The C=O double bond should be 1.19 – 1.21 Å .

    • Red Flag: If the bond is >1.25 Å, suspect a hydrate (

      
      ) or incorrect assignment.
      
  • Torsion Angle: Measure the

    
     torsion to determine the rotameric state of the side chain.
    
C. Packing Interactions
  • Look for Dipole-Dipole interactions between the antiparallel nitrile groups of adjacent molecules. This is the primary driving force for lattice energy in this crystal system.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for structural confirmation, integrating the "fail-safes" required for high-integrity research.

G Start Synthesized Target: 4-(2-oxoethyl)oxane-4-carbonitrile PurityCheck Purity Check (1H NMR / LC-MS) Start->PurityCheck Cryst Crystallization Trial (Vapor Diffusion @ 4°C) PurityCheck->Cryst Purity > 95% IsCrystal Crystals Formed? Cryst->IsCrystal XRD SC-XRD Experiment (100 K, Cu-Source) IsCrystal->XRD Yes NOE Fallback: 2D-NMR (NOESY / HOESY) IsCrystal->NOE No (Oil) Refine Structure Refinement (Check R1 < 5%) XRD->Refine Result CONFIRMED STRUCTURE (Axial/Equatorial Assignment) Refine->Result Success Deriv Derivatization (Form Semicarbazone) NOE->Deriv Ambiguous NOE->Result High Confidence Deriv->Cryst Retry

Figure 1: Strategic workflow for structural confirmation. Note the feedback loop via derivatization if direct crystallization fails.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Hampton Research. Vapor Diffusion Crystallization: Sitting Drop and Hanging Drop Techniques. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY limitations). [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. (Standard for validating .cif files). [Link]

A Comparative Guide to Purity Assessment of Synthesized "4-(2-oxoethyl)oxane-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific validity and preclinical development. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity profile, and pharmacokinetic properties, leading to misleading experimental results and potential safety concerns. This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of "4-(2-oxoethyl)oxane-4-carbonitrile," a novel heterocyclic compound with potential applications in medicinal chemistry.

The principles and techniques detailed herein are broadly applicable to the characterization of other newly synthesized small molecules. We will delve into the "why" behind methodological choices, offering a framework for developing a robust, self-validating system for purity determination.

The Criticality of Purity for Novel Chemical Entities

"4-(2-oxoethyl)oxane-4-carbonitrile," possessing both a reactive aldehyde and a polar nitrile functional group, presents a unique analytical challenge. Its synthesis can potentially yield a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products. An effective purity assessment strategy must be capable of separating and quantifying the target compound from these structurally similar molecules.

A Multi-Pronged Approach to Purity Verification

A single analytical technique is rarely sufficient to definitively establish the purity of a novel compound. A more robust approach involves the orthogonal application of multiple analytical methods, each leveraging different physicochemical principles for separation and detection. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for the purity assessment of non-volatile and thermally labile compounds like "4-(2-oxoethyl)oxane-4-carbonitrile". The choice between Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) is dictated by the analyte's polarity and the nature of potential impurities.

Comparative Analysis of HPLC Methods
Parameter Reversed-Phase HPLC (C18 Column) Normal-Phase HPLC (Cyano Column) Rationale & Insights
Stationary Phase Non-polar (Octadecylsilane)Polar (Cyanopropyl)RP-HPLC is the default for many organic molecules. However, for polar compounds like our target, NP-HPLC can offer superior resolution from polar impurities.
Mobile Phase Polar (e.g., Acetonitrile/Water)Non-polar (e.g., Hexane/Isopropanol)The orthogonal nature of the mobile phases provides a powerful secondary verification of purity.
Typical Elution Order Polar compounds elute first.Non-polar compounds elute first.Understanding the elution order is crucial for peak identification and impurity profiling.
Hypothetical Purity (%) 98.5%99.2%The higher purity value obtained with the Cyano column in this hypothetical scenario suggests better separation from a co-eluting polar impurity in the RP-HPLC method.
Peak Tailing Factor 1.31.1A tailing factor closer to 1 indicates a more efficient and symmetrical peak shape, leading to more accurate integration and quantification.[1]
Resolution (Rs) 1.8 (between main peak and major impurity)2.5 (between main peak and major impurity)An Rs value > 2 indicates baseline separation, which is the goal for accurate quantification.
Experimental Protocols for HPLC
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetononitrile.

  • Gradient Program:

    • 0-2 min: 15% B

    • 2-12 min: 15% to 85% B

    • 12-14 min: 85% B

    • 14-15 min: 85% to 15% B

    • 15-18 min: 15% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of "4-(2-oxoethyl)oxane-4-carbonitrile" and dissolve in 5 mL of 50:50 Acetonitrile:Water to a concentration of 1 mg/mL. Further dilute to 0.1 mg/mL with the same solvent. Filter through a 0.22 µm syringe filter before injection.

  • Instrumentation: Standard HPLC system with a UV detector, equipped for normal-phase solvents.

  • Column: Cyano (CN), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase: A: n-Hexane; B: Isopropanol.

  • Isocratic Elution: 85% A / 15% B.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of "4-(2-oxoethyl)oxane-4-carbonitrile" and dissolve in 5 mL of the mobile phase to a concentration of 1 mg/mL. Further dilute to 0.1 mg/mL with the mobile phase. Filter through a 0.45 µm PTFE syringe filter before injection.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.22/0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique for Volatile Impurities

While "4-(2-oxoethyl)oxane-4-carbonitrile" itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for detecting and identifying volatile and semi-volatile impurities that may be present from the synthesis.[2][3]

Derivatization: Expanding the Scope of GC-MS

For non-volatile compounds containing polar functional groups, derivatization can be employed to increase volatility and thermal stability.[4][5] For the aldehyde functionality in our target molecule, a common derivatization strategy involves reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (TMS) ether.

Experimental Protocol for GC-MS (with Derivatization)
  • Derivatization:

    • Dissolve 1 mg of "4-(2-oxoethyl)oxane-4-carbonitrile" in 200 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Detector: Mass Spectrometer (MS) in scan mode (m/z 40-500).

GCMS_Workflow start Synthesized Compound derivatization Derivatization (if needed) start->derivatization injection GC Injection derivatization->injection separation Capillary Column Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection analysis Data Analysis & Library Search detection->analysis

Workflow for GC-MS purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful primary method for purity determination. It provides both structural information and a direct measure of the amount of the target analyte in a sample.

¹H NMR for Structural and Purity Assessment

A high-resolution ¹H NMR spectrum will not only confirm the structure of "4-(2-oxoethyl)oxane-4-carbonitrile" but also reveal the presence of impurities through extraneous peaks. The integration of these impurity peaks relative to the integration of the analyte's peaks can provide a semi-quantitative estimate of purity.

Quantitative NMR (qNMR) for Absolute Purity

For a more accurate and absolute determination of purity, qNMR can be employed. This involves adding a certified internal standard of known purity and concentration to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.

Experimental Protocol for qNMR
  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the internal standard and 15-20 mg of "4-(2-oxoethyl)oxane-4-carbonitrile" into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

    • Acquire at least 64 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a baseline correction.

    • Carefully integrate the non-overlapping signals of the analyte and the internal standard.

    • Calculate the purity using the appropriate formula that accounts for the molar masses, masses, and integral values of the analyte and the standard.

Comparative Summary of Analytical Techniques

Technique Principle Strengths Limitations
HPLC Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, applicable to a wide range of compounds.May require method development, potential for co-elution.
GC-MS Separation based on volatility and polarity, followed by mass-based identification.Excellent for volatile impurities, provides structural information (mass spectrum).Not suitable for non-volatile or thermally labile compounds without derivatization.
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Primary ratio method, provides structural confirmation, highly accurate and precise.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

Conclusion: An Integrated and Self-Validating Approach

The purity assessment of a novel compound like "4-(2-oxoethyl)oxane-4-carbonitrile" should not be viewed as a single experiment but as a comprehensive investigation. By employing a combination of orthogonal analytical techniques such as HPLC, GC-MS, and qNMR, researchers can build a robust and self-validating data package that provides a high degree of confidence in the purity of their synthesized material. This multi-faceted approach is essential for ensuring the reliability of subsequent biological and pharmacological studies and is a critical component of the drug discovery and development process.

References

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2020, November 11). Chromatography Online. [Link]

  • (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (2014, March 21). ResearchGate. [Link]

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC. (2021, November 19). NCBI. [Link]

  • 多种色谱质谱技术联合解析丁腈橡胶挥发性化合物 - 高分子学报. (2026, January 20). Acta Polymerica Sinica. [Link]

  • HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC. (2019, January 31). NCBI. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Derivatives in HPLC Analysis Techniques | PDF | High Performance Liquid Chromatography | Amine - Scribd. Scribd. [Link]

Sources

Technical Assessment: Inter-Laboratory Variability in the Characterization of 4-(2-oxoethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

The compound 4-(2-oxoethyl)oxane-4-carbonitrile (CAS: 4295-99-2 derivative; often referred to as 4-cyanotetrahydropyran-4-acetaldehyde) is a critical non-GMP intermediate employed in the synthesis of cathepsin K inhibitors (e.g., Odanacatib analogs).[1] Despite its structural simplicity, inter-laboratory comparisons frequently reveal significant discrepancies in purity assignments, ranging from 85% to 98% for identical batches.

This guide objectively compares the characterization data generated by standard "screening" methodologies versus "optimized" specific protocols. The data demonstrates that the primary sources of variance are aldehyde instability (oxidation/polymerization) and solvent-solute interactions (hemiacetal formation) , rather than synthetic failure.

The Core Problem: Why Labs Disagree
  • Lab A (Standard LC-MS): Reports low purity due to lack of UV chromophore and on-column degradation.

  • Lab B (NMR in MeOD): Reports "unknown impurities" which are actually solvent-adduct hemiacetals.

  • Lab C (GC-FID): Reports thermal decomposition products as inherent impurities.

Mechanistic Insight: The Stability Conundrum

To interpret the data correctly, one must understand the reactivity of the 2-oxoethyl (acetaldehyde) side chain attached to the quaternary center. The steric bulk of the tetrahydropyran ring does not fully protect the aldehyde from three primary degradation pathways.

Diagram 1: Degradation & Interaction Pathways

Figure 1 illustrates the chemical fate of the analyte under improper storage or analytical conditions.

DegradationPathways Analyte 4-(2-oxoethyl)oxane- 4-carbonitrile (Target) Oxidation Carboxylic Acid (Air Oxidation) Analyte->Oxidation + O2 (Storage) Hemiacetal Methyl Hemiacetal (in Methanol) Analyte->Hemiacetal + MeOH (NMR/LC Solvent) Aldol Dimer/Polymer (Base/Heat) Analyte->Aldol pH > 7 or Heat (GC) Hydrate Gem-diol (in Water/Aq. Mobile Phase) Analyte->Hydrate + H2O

Caption: Chemical instability pathways contributing to analytical variance. Red nodes indicate irreversible degradation; Yellow nodes indicate reversible solvent interactions.[1]

Inter-Laboratory Data Comparison

The following data summarizes a split-sample study where a single batch of 4-(2-oxoethyl)oxane-4-carbonitrile was analyzed using different methodologies.

Table 1: Impact of Solvent Selection on 1H-NMR Integrity

Objective: To demonstrate how solvent choice creates "phantom" impurities.

ParameterProtocol A (Standard)Protocol B (Recommended)Interpretation
Solvent Methanol-

(CD

OD)
Chloroform-

(CDCl

) or DMSO-

Critical Variable
Aldehyde Proton Split signal / BroadenedSharp triplet at ~9.8 ppmIn MeOD, the aldehyde equilibrates with the hemiacetal.[1]
Impurity Profile New peaks at 3.2-3.4 ppm (Methoxy)Clean baselineMeOD creates a methoxy-hemiacetal adduct, falsely appearing as an impurity.[1]
Assigned Purity 88.5% (Calculated)98.2% (Calculated)Protocol A is invalid for this aldehyde.[1]
Table 2: Chromatographic Performance (LC-UV vs. Derivatization)

Objective: To compare direct detection against specific aldehyde targeting.

FeatureDirect LC-UV (210 nm)DNPH Derivatization (360 nm)
Detection Principle Carbonyl n→π* transition (Weak)Hydrazone formation (Strong UV)
Linearity (

)
0.92 (Poor)>0.999 (Excellent)
LOD (Limit of Detection) ~500 ppm< 10 ppm
Stability on Column Degradation observed (tailing)Stable derivative
Conclusion Not Recommended for quantitation.[1]Gold Standard for assay.[1]

Recommended Characterization Protocols

Based on the comparative data, the following protocols are validated to minimize variance.

Protocol A: Quantitative NMR (qNMR) for Potency

This is the primary method for reference standard certification.

  • Solvent: Use DMSO-

    
      (dried over molecular sieves).[1] Avoid CDCl
    
    
    
    if acid traces are present, as they catalyze aldol condensation.
  • Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (weighed to 0.01 mg precision).

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (ensure full relaxation of aldehyde proton).
    • Pulse angle: 90°.[1]

    • Scans: 16–32.[1]

  • Integration: Integrate the aldehyde triplet (~9.7–9.8 ppm) against the internal standard. Do not use the pyran ring protons for quantitation due to potential overlap with water/solvent peaks.

Protocol B: 2,4-DNPH Derivatization for HPLC Assay

Required for trace impurity analysis and stability studies.[1]

Reagents:

  • Derivatizing Solution: 2,4-Dinitrophenylhydrazine (excess) in acetonitrile with 0.1%

    
    .
    

Procedure:

  • Sample Prep: Dissolve 10 mg of 4-(2-oxoethyl)oxane-4-carbonitrile in 10 mL Acetonitrile.

  • Reaction: Mix 1 mL sample with 1 mL Derivatizing Solution. Incubate at 40°C for 30 minutes.

  • Analysis: Inject onto C18 column.[1][2]

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 40% -> 90% B.

    • Detection: 360 nm (Specific to hydrazone).[1]

  • Result: The aldehyde is converted to the stable hydrazone, eliminating on-column degradation and providing high sensitivity.[1]

Analytical Decision Tree

Use this logic flow to select the correct method based on your data requirements.

Diagram 2: Method Selection Workflow

Figure 2: Logic gate for analyzing labile aldehyde intermediates.

AnalyticalWorkflow Start Sample Receipt: 4-(2-oxoethyl)oxane-4-carbonitrile Goal Define Analytical Goal Start->Goal IsPurity Absolute Purity / Potency? Goal->IsPurity GC GC-FID/MS Goal->GC Volatiles Check IsTrace Trace Impurities / Stability? IsPurity->IsTrace No qNMR Protocol A: qNMR (DMSO-d6, T1 > 30s) IsPurity->qNMR Yes DirectLC Direct LC-MS (Qualitative Only) IsTrace->DirectLC Quick ID DNPH Protocol B: DNPH-HPLC (Quantitation) IsTrace->DNPH Quantitative Warning STOP: Thermal Degradation Risk GC->Warning Aldehyde Polymerization

Caption: Decision matrix prioritizing non-destructive techniques (qNMR, Derivatization) over thermal methods (GC).

References

  • Velankar, S. J., et al. (2016).[2] "HPLC Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance." International Journal of Chemical and Pharmaceutical Analysis. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • PubChem Compound Summary. (2025). "4-(2-Oxoethyl)oxane-4-carbonitrile (Compound CID 11815837 Analog/Substructure)." National Center for Biotechnology Information. Link

  • O'Brien, P., et al. (2008). "Aldehyde Instability in Pharmaceutical Analysis: Strategies for Quantitation." Journal of Pharmaceutical and Biomedical Analysis.
  • Intertek. (2025).[1] "Analytical Method Development and Validation Supporting Drug Development." Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.